6-(Trifluoromethoxy)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNCFTHPNPDQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681975 | |
| Record name | 6-(Trifluoromethoxy)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-43-8 | |
| Record name | 6-(Trifluoromethoxy)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-(trifluoromethoxy)quinoxaline, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic properties and metabolic stability to molecules, making this quinoxaline derivative a valuable building block for the development of novel pharmaceuticals and functional materials. This document details the primary synthetic route, including a discussion of the underlying reaction mechanism, a step-by-step experimental protocol, and a thorough characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this compound in a laboratory setting.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a common feature in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing substituent that can significantly modulate the physicochemical properties of a parent molecule.
The strategic placement of a trifluoromethoxy group at the 6-position of the quinoxaline ring system yields this compound, a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed exploration of the synthesis of this important compound, with a focus on practical laboratory execution and thorough analytical characterization.
Synthetic Strategy and Mechanism
The most direct and widely employed method for the synthesis of quinoxalines is the condensation reaction between a substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4] This reaction, often referred to as the Hinsberg quinoxaline synthesis, proceeds via a cyclocondensation mechanism.
For the synthesis of this compound, the logical precursors are 4-(trifluoromethoxy)benzene-1,2-diamine and a simple 1,2-dicarbonyl compound such as glyoxal.
}
Figure 1: General Synthetic Pathway
The reaction mechanism commences with the nucleophilic attack of one of the amino groups of 4-(trifluoromethoxy)benzene-1,2-diamine on one of the carbonyl carbons of glyoxal, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs, wherein the second amino group attacks the remaining carbonyl group (or its hydrated form). A final dehydration step yields the aromatic quinoxaline ring system. The reaction is typically acid-catalyzed to facilitate the dehydration steps.
}
Figure 2: Simplified Reaction Mechanism
Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound from commercially available starting materials.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9 | C₇H₇F₃N₂O | 192.14 |
| Glyoxal (40% solution in water) | 107-22-2 | C₂H₂O₂ | 58.04 |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 |
| Acetic Acid (AcOH), glacial | 64-19-7 | C₂H₄O₂ | 60.05 |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.92 g (10.0 mmol) of 4-(trifluoromethoxy)benzene-1,2-diamine in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 1.45 mL of a 40% aqueous solution of glyoxal (10.0 mmol). A color change may be observed.
-
Acid Catalysis: Add 0.5 mL of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following analytical data are expected for this compound.
Physical Properties:
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₅F₃N₂O |
| Molar Mass | 214.15 g/mol |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoxaline ring system. The protons on the pyrazine ring (at positions 2 and 3) will likely appear as singlets or doublets in the downfield region (typically δ 8.5-9.0 ppm). The protons on the benzene ring will exhibit a more complex splitting pattern, influenced by the trifluoromethoxy substituent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atoms and the trifluoromethoxy group.[5]
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet in the ¹⁹F NMR spectrum will confirm the presence of the -OCF₃ group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H aromatic stretching, C=N and C=C stretching of the aromatic rings, and strong C-F and C-O stretching vibrations from the trifluoromethoxy group.
Safety and Handling
-
4-(Trifluoromethoxy)benzene-1,2-diamine: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6]
-
Glyoxal: Glyoxal is a corrosive substance and can cause severe skin burns and eye damage. It is also a suspected mutagen.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound can be reliably achieved through the well-established Hinsberg quinoxaline synthesis by the cyclocondensation of 4-(trifluoromethoxy)benzene-1,2-diamine and glyoxal. This technical guide provides a detailed and practical protocol for this synthesis, along with a comprehensive overview of the expected characterization data. The availability of the starting materials and the straightforward nature of the reaction make this an accessible and valuable compound for researchers in medicinal chemistry and materials science to explore in the development of novel and impactful molecules.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Sato, N. (2000). The Hinsberg Synthesis of Quinoxalines. In Comprehensive Organic Synthesis II (pp. 1-23). Elsevier.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Narsaiah, B., & Kumar, P. S. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
-
MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Journal of Medicinal Chemistry Vol. 65 No. 3. Retrieved from [Link]
- Saeed, A., Shaheen, M., & Abbas, N. (2010). Quinoxaline: A chemical moiety with spectrum of interesting biological activities. Mini-Reviews in Medicinal Chemistry, 10(10), 926-943.
-
MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP0260467A2 - Quinoxaline compounds and their preparation and use.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- McNab, H. (1978). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1023-1027.
-
Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 6-(Trifluoromethoxy)quinoxaline
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)quinoxaline
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The quinoxaline scaffold is a well-established pharmacophore present in numerous bioactive agents with applications ranging from anticancer to antiviral therapies.[1][2][3] The introduction of a trifluoromethoxy (-OCF3) group is a strategic design element known to enhance critical drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.[4][5]
This document synthesizes available data with expert analysis to present the core physicochemical properties, a plausible synthetic route, and the analytical methodologies required for its characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a vital resource for scientists leveraging this promising molecule in the development of next-generation therapeutics.
The Strategic Advantage of this compound in Medicinal Chemistry
The quinoxaline core, a fusion of a benzene and a pyrazine ring, represents a privileged scaffold in drug design.[1] Its planar, aromatic structure allows for effective π-π stacking interactions with biological targets, while the two nitrogen atoms act as hydrogen bond acceptors, contributing to binding affinity and modulating solubility. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including roles as kinase inhibitors, and antimicrobial and antiviral agents.[2][6]
The true potential of this compound lies in the synergistic combination of this proven scaffold with the trifluoromethoxy substituent. Fluorine-containing functional groups are a cornerstone of modern medicinal chemistry for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[5]
-
Modulation of Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.
-
Improved Binding Affinity: The strong electron-withdrawing nature of the -OCF3 group can alter the electronic distribution of the entire quinoxaline ring system. This modulation can lead to more potent interactions with target proteins, such as the active sites of kinases.[5]
This guide provides the foundational physicochemical data necessary to harness these advantages in rational drug design.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the known and estimated properties of this compound.
| Property | Value | Source / Method | Significance in Drug Development |
| Molecular Formula | C₉H₅F₃N₂O | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 214.15 g/mol | [7] | Influences diffusion rates and membrane transport; a key parameter in Lipinski's Rule of Five. |
| CAS Number | 1215205-43-8 | [7] | Unique identifier for substance registration and literature searches. |
| Appearance | Predicted: Crystalline Solid | Comparison to related quinoxalines | Important for formulation, handling, and solubility assessments. |
| Melting Point | Estimated: 80-120 °C | Based on parent quinoxaline (29-32°C)[1] and increased molecular weight/intermolecular forces from the -OCF3 group. | Defines the solid-state stability and purity of the compound. |
| pKa | Estimated: < 0.5 | Based on parent quinoxaline (pKa = 0.56)[1] and the strong electron-withdrawing effect of the -OCF3 group, which reduces the basicity of the ring nitrogens. | Determines the ionization state at physiological pH, which critically impacts solubility, permeability, and receptor binding. |
| LogP | Estimated: 2.5 - 3.5 | Calculated based on the parent quinoxaline and the known hydrophobic contribution of the -OCF3 group. | A key measure of lipophilicity; predicts membrane permeability, protein binding, and potential for toxicity. |
| Aqueous Solubility | Estimated: Low | Inferred from high estimated LogP and the planar aromatic structure. | Directly impacts bioavailability and the feasibility of intravenous formulations. |
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The most reliable and common method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][8] For this compound, the logical precursors are 4-(trifluoromethoxy)-1,2-phenylenediamine and glyoxal. The reaction is typically acid-catalyzed and proceeds readily to form the stable aromatic quinoxaline ring.
Caption: Proposed synthesis of this compound.
Spectroscopic Profile
Structural confirmation relies on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-9.0 ppm), with coupling patterns revealing the substitution on both rings.
-
¹³C NMR: Will confirm the presence of nine unique carbon atoms, with the carbon attached to the -OCF3 group showing a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A critical analysis for this molecule. It should display a sharp singlet, confirming the presence and chemical environment of the trifluoromethoxy group. Its chemical shift provides information about the electronic environment.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) should show a prominent molecular ion peak [M+H]⁺ at m/z 215.0429, confirming the elemental formula.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings (~3100-3000 cm⁻¹), C=N and C=C stretching vibrations within the heterocyclic system (~1600-1450 cm⁻¹), and strong C-F (~1250-1050 cm⁻¹) and C-O (~1100 cm⁻¹) stretching bands from the trifluoromethoxy group.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols are essential. The following section details methodologies for determining key physicochemical parameters.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a crucial predictor of a drug's pharmacokinetic behavior. The OECD 107 "Shake-Flask" method is the gold standard.
Causality of the Protocol: This method physically models the partitioning of a molecule between a lipid-like environment (n-octanol) and an aqueous environment (water). Pre-saturating the solvents prevents volume changes during the experiment. Using a buffered aqueous phase ensures the compound remains in a single ionization state, which is critical since LogP only measures the partitioning of the neutral species. Analysis of the aqueous phase is often more accurate, especially for highly lipophilic compounds where the concentration in octanol is very high.
Caption: Workflow for LogP determination via the Shake-Flask method.
Aqueous Solubility Assessment
Aqueous solubility is a primary determinant of bioavailability. The equilibrium shake-flask method provides the most accurate measure of thermodynamic solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a standard curve.
Expertise Insight: The choice of buffer is critical. Performing this experiment at multiple pH values (e.g., pH 2.0, 6.5, 7.4) can reveal pH-dependent solubility, which is vital for predicting absorption in different parts of the gastrointestinal tract.
Significance in Drug Discovery and Development
The physicochemical profile of this compound directly informs its potential and challenges as a drug development candidate.
-
Structure-Activity Relationship (SAR) Driver: The potent electron-withdrawing nature of the 6-trifluoromethoxy group significantly influences the electronic character of the quinoxaline core. This can be leveraged to tune the molecule's affinity for specific biological targets. For instance, in kinase inhibitor design, this modification can alter the pKa of the heterocyclic nitrogens, impacting the key hydrogen bond interactions within the ATP-binding pocket.
-
Pharmacokinetic (ADME) Profile:
-
Absorption: The estimated high lipophilicity (LogP 2.5-3.5) suggests good passive diffusion across the gut wall, but the predicted low aqueous solubility may limit the rate and extent of absorption. Formulation strategies such as amorphous solid dispersions may be required.
-
Distribution: High lipophilicity may lead to extensive distribution into tissues and high plasma protein binding, which can affect the free drug concentration available to act on the target.
-
Metabolism: The -OCF3 group is expected to block metabolic attack at the 6-position, a common site of oxidation for aromatic rings. This is a major advantage for improving in-vivo stability.[5]
-
Excretion: The overall metabolic profile will dictate the primary route of excretion.
-
The relationship between these core properties and the drug development pathway is illustrated below.
Caption: Interplay of physicochemical properties in drug development.
Conclusion
This compound is a strategically designed chemical entity that combines the biologically active quinoxaline scaffold with the advantageous properties of the trifluoromethoxy group. Its physicochemical profile—characterized by high lipophilicity, metabolic stability, and modulated electronics—makes it an exceptionally valuable building block for the synthesis of novel therapeutic agents. While its low aqueous solubility presents a challenge that must be addressed through formulation, its potential to yield potent, stable, and effective drug candidates is clear. This guide provides the essential data and experimental framework for researchers to confidently incorporate this compound into their drug discovery programs.
References
-
Khlebnikov, A. I., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1345. [Link]
-
Sharma, R., et al. (2026). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science. [Link]
-
MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline. MySkinRecipes. Retrieved January 27, 2026, from [Link]
-
Tankov, I., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 883-894. [Link]
-
Abdellattif, M. H., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(3), 318. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Database. Retrieved January 27, 2026, from [Link]
-
Al-Shura, A., et al. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Infection and Drug Resistance, Volume 18, 1-13. [Link]
- Abbas, E. M. H., et al. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 193-214.
-
Sravanthi, T., & Singh, A. K. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35149-35172. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-3-(trifluoromethyl)quinoline. PubChem Compound Database. Retrieved January 27, 2026, from [Link]
-
Kumar, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(1), 133-177. [Link]
-
Kim, B. H., et al. (2008). Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. Bulletin of the Korean Chemical Society, 29(1), 131-136. [Link]
-
Kumar, A., & Kumar, V. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 16, 268-293. [Link]
-
Ostrowska, K., & Kurach, E. (2012). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 10(42), 8469-8475. [Link]
-
da Silva, J. C. R., et al. (2021). Quinoxaline, its derivatives and applications: A State of the Art review. Revista Científica da Pró-Reitoria de Pesquisa e Pós-Graduação do IFSP, 10(2), 1-20. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. mdpi.com [mdpi.com]
- 5. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1215205-43-8 [b2b.sigmaaldrich.com]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Trifluoromethoxy)quinoxaline for Advanced Research and Development
This guide provides a comprehensive technical overview of 6-(trifluoromethoxy)quinoxaline, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering in-depth information on its chemical identity, synthesis, properties, and potential applications.
Core Identification and Chemical Structure
CAS Number: 1215205-43-8[1]
Molecular Formula: C₉H₅F₃N₂O
Molecular Weight: 214.14 g/mol [1]
Chemical Name: this compound
Structure:
The structure of this compound consists of a bicyclic quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring. The trifluoromethoxy (-OCF₃) group, a key pharmacophore, is substituted at the 6-position of the quinoxaline ring system.
SMILES: FC(F)(F)OC1=CC=C2N=CC=NC2=C1[1]
The trifluoromethoxy group is a bioisostere of other functionalities and is often incorporated into molecules in drug design to enhance metabolic stability, lipophilicity, and binding affinity.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway:
The synthesis of this compound can be logically achieved through the reaction of 4-(trifluoromethoxy)-1,2-phenylenediamine with glyoxal .
Sources
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 6-(Trifluoromethoxy)quinoxaline
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-(trifluoromethoxy)quinoxaline (CAS No: 364-93-2; Molecular Formula: C₉H₅F₃N₂O; Molecular Weight: 214.15 g/mol ). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to offer a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are engaged with fluorinated heterocyclic scaffolds. We detail not only the predicted spectral features but also the underlying chemical principles and provide standardized protocols for the future empirical acquisition and validation of this data.
Introduction: The Significance of this compound
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of fluorine-containing substituents is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3] The trifluoromethoxy (-OCF₃) group, in particular, is an attractive substituent due to its strong electron-withdrawing nature and high lipophilicity, which can significantly modulate the pharmacokinetic and pharmacodynamic profile of a parent molecule.[3][4]
This compound is therefore a compound of significant interest, serving as a key intermediate in the synthesis of novel kinase inhibitors, antiviral agents, and other bioactive molecules.[4] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an expert-driven prediction of these signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The predictions below are based on established substituent effects on aromatic systems and data from related quinoxaline and trifluoromethoxy-containing compounds.[5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be characterized by five distinct signals in the aromatic region, corresponding to the five protons of the quinoxaline ring system. The trifluoromethoxy group will exert a moderate de-shielding effect on the protons of the benzenoid ring.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2, H-3 | ~ 8.85 | dd (AB quartet) | J ≈ 2.0, 0.8 Hz | Protons on the pyrazine ring are highly de-shielded due to the two electronegative nitrogen atoms. They will appear as a closely coupled system. |
| H-8 | ~ 8.15 | d | J ≈ 9.2 Hz | H-8 is ortho to a ring nitrogen, resulting in significant de-shielding. It is coupled only to H-7. |
| H-7 | ~ 7.85 | dd | J ≈ 9.2, 2.4 Hz | H-7 is coupled to both H-8 (ortho coupling) and H-5 (meta coupling). |
| H-5 | ~ 7.70 | d | J ≈ 2.4 Hz | H-5 is ortho to the electron-withdrawing -OCF₃ group and will show a small meta coupling to H-7. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide critical information about the carbon skeleton. A key feature will be the signal for the trifluoromethoxy carbon, which is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).[5]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| C-2, C-3 | ~ 146.0 | s | - | Pyrazine ring carbons, highly de-shielded by adjacent nitrogen atoms. |
| C-4a, C-8a | ~ 142.5, ~140.0 | s | - | Quaternary carbons at the ring junction. |
| C-6 | ~ 150.0 | s | - | Carbon directly attached to the electronegative -OCF₃ group. |
| C-7 | ~ 129.5 | s | - | Aromatic CH carbon. |
| C-8 | ~ 131.0 | s | - | Aromatic CH carbon. |
| C-5 | ~ 120.0 | q | ³JC-F ≈ 1.5 - 2.0 Hz | Carbon ortho to the -OCF₃ group, showing small three-bond coupling to fluorine.[5] |
| -OCF₃ | ~ 121.0 | q | ¹JC-F ≈ 255 - 260 Hz | The trifluoromethyl carbon itself, exhibiting a characteristic large one-bond C-F coupling.[5] |
Experimental Protocol for NMR Data Acquisition
This self-validating protocol ensures high-quality, reproducible data.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Characteristic IR Absorption Bands
The FT-IR spectrum of this compound is predicted to be dominated by absorptions from the aromatic system and the strong, characteristic vibrations of the C-F and C-O bonds of the trifluoromethoxy group.
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the quinoxaline ring system. |
| 1620 - 1580 | Aromatic C=N Stretch | Medium | Typical for the C=N bonds within the pyrazine portion of the quinoxaline. |
| 1550 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected corresponding to the stretching of C=C bonds in both rings. |
| 1280 - 1240 | Asymmetric C-F Stretch | Very Strong | A very intense band characteristic of the CF₃ group stretch. |
| 1190 - 1150 | Symmetric C-F Stretch | Very Strong | Another very intense band characteristic of the CF₃ group stretch. |
| 1080 - 1020 | Ar-O-C Stretch | Strong | Corresponds to the stretching of the aryl ether linkage. |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | Bending vibrations of the C-H bonds on the substituted benzene ring. |
Experimental Protocol for FT-IR Data Acquisition
Workflow: Solid-State FT-IR Analysis (ATR)
Caption: Protocol for acquiring a solid-state IR spectrum using ATR.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Predicted Mass Spectrum and Fragmentation Pattern
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed is expected to be the protonated molecule [M+H]⁺. Electron Impact (EI) ionization would result in more extensive fragmentation.
Molecular Ion:
-
Formula: C₉H₅F₃N₂O
-
Exact Mass: 214.0354
-
Predicted [M+H]⁺ (ESI): m/z 215.0427
-
Predicted M⁺• (EI): m/z 214.0354 (likely to be an intense peak due to the stable aromatic system)
Logical Fragmentation Pathways: The quinoxaline ring is relatively stable, but fragmentation is expected to initiate from the trifluoromethoxy group, which is the most labile part of the molecule.
Caption: Predicted major fragmentation pathway under EI-MS.
Key Predicted Fragments:
-
m/z 145 [M - CF₃]⁺: Loss of the trifluoromethyl radical is a common fragmentation pathway for such compounds, leaving a resonance-stabilized cation.
-
m/z 129 [M - OCF₃]⁺: Cleavage of the C-O bond results in the loss of the trifluoromethoxy radical, yielding the quinoxalinyl cation.
-
m/z 102 [C₇H₄N]⁺: Subsequent loss of hydrogen cyanide (HCN) from the pyrazine ring of the m/z 129 fragment.
Experimental Protocol for MS Data Acquisition
This protocol is designed for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Workflow: LC-HRMS Analysis
Caption: Workflow for obtaining high-resolution mass data via LC-MS.
Conclusion and Future Directions
This guide presents a detailed, theory-backed prediction of the NMR, IR, and MS spectra of this compound. The provided data serves as a valuable reference for any researcher working with this important chemical intermediate. The characteristic quartet in the ¹³C NMR spectrum from the -OCF₃ group, the strong C-F and C-O stretching bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum should serve as reliable diagnostic markers.
It is imperative that these predictions are validated through empirical data acquisition. The protocols outlined herein provide a standardized methodology to achieve this. Future work should focus on the synthesis and full spectroscopic characterization of this compound to confirm and refine the data presented in this guide, thereby contributing a valuable dataset to the broader scientific community.
References
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). National Institutes of Health (NIH). [Link]
-
6-(Trifluoromethyl)quinoxaline. MySkinRecipes. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health (NIH). [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. (2016). ResearchGate. [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). National Institutes of Health (NIH). [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. [Link]
-
Quinoxaline | C8H6N2. (n.d.). National Institutes of Health (NIH). [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2022). PubMed. [Link]
Sources
- 1. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 6-(Trifluoromethoxy)quinoxaline in Modern Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of 6-(Trifluoromethoxy)quinoxaline
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Its privileged status stems from its rigid, aromatic structure which allows for precise spatial orientation of substituents to interact with biological targets. The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position represents a strategic chemical modification designed to enhance drug-like properties. The -OCF₃ group is a powerful modulator of physicochemical characteristics; it is highly lipophilic and serves as a metabolically stable bioisostere for other groups, often improving a compound's metabolic profile and membrane permeability.[3][4]
This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to thoroughly characterize the solubility and stability of this compound. Understanding these core parameters is not merely a regulatory checkpoint; it is fundamental to successful drug development, influencing everything from formulation and dosage form design to storage conditions and shelf-life. We will move beyond simple data reporting to explore the causality behind experimental design, ensuring that the methodologies presented are robust, self-validating, and grounded in established scientific principles.
Part 1: Comprehensive Solubility Profiling
A compound's solubility dictates its bioavailability and is a critical factor in its formulation into a viable drug product. The structure of this compound—a largely aromatic, heterocyclic core combined with a lipophilic substituent—suggests poor aqueous solubility but favorable solubility in organic media.[4][5] A precise, quantitative understanding, however, requires rigorous experimental determination.
Expertise in Action: Selecting the Right Solubility Assay
We employ two complementary methods to build a full solubility picture:
-
Thermodynamic Solubility (Shake-Flask Method): This is the gold-standard equilibrium method, defining the true solubility of a compound in a given solvent. It is essential for understanding the compound's behavior in a saturated solution, which is critical for physical stability and predicting potential precipitation issues.
-
Kinetic Solubility (High-Throughput Method): This method measures the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock). It is invaluable for early-stage discovery, providing a rapid assessment of solubility that mimics conditions often encountered in biological screening assays.
Experimental Protocol: Thermodynamic Solubility Determination (ICH Harmonised Guideline)
This protocol is designed to establish a validated equilibrium between the solid and dissolved states of the compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile, DMSO). The excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a period sufficient to reach equilibrium. A minimum of 24-48 hours is standard, but the exact time should be validated by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solids.
-
Filtration/Centrifugation: Carefully withdraw an aliquot from the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This is best achieved by centrifugation followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF). This dual-step process minimizes the risk of artificially inflated results from suspended microparticles.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method against a standard calibration curve.
Illustrative Solubility Data
The following table presents an expected solubility profile for this compound based on its chemical structure. This data is illustrative and should be confirmed experimentally using the protocol described above.
| Solvent System | Solvent Type | Expected Solubility (µg/mL) at 25 °C | Rationale |
| Water | Polar Protic | < 1 | Low polarity and lack of hydrogen bond donors limit aqueous solubility. |
| pH 7.4 Buffer | Aqueous Buffer | < 1 | The quinoxaline core is a very weak base, so pH has minimal effect near neutral.[6] |
| 0.1 M HCl | Acidic Aqueous | 1 - 10 | Slight increase expected due to protonation of the quinoxaline nitrogens, forming a more soluble salt. |
| 0.1 M NaOH | Basic Aqueous | < 1 | No ionizable protons; solubility remains low. |
| Ethanol | Polar Protic | 50 - 200 | Moderate solubility due to a balance of polarity and non-polar character. |
| Acetonitrile | Polar Aprotic | 1000 - 5000 | Good solubility is expected in polar aprotic solvents. |
| Dichloromethane | Chlorinated | > 10000 | High solubility anticipated due to favorable interactions with the aromatic system. |
| DMSO | Polar Aprotic | > 20000 | Excellent solubility is typical for complex organic molecules in this solvent. |
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Part 2: Chemical Stability and Forced Degradation Analysis
Stability testing is a regulatory requirement and a scientific necessity. Forced degradation studies are accelerated experiments designed to predict the long-term stability of a compound, identify potential degradation products, and establish the specificity of analytical methods.[7] These studies are foundational for developing a stability-indicating method, which is a validated analytical procedure that can accurately measure the active ingredient without interference from degradants, impurities, or excipients.[8]
Expertise in Action: A Multi-Condition Stress Testing Strategy
The choice of stress conditions is guided by ICH Q1A recommendations to cover a range of potential degradation pathways. For this compound, we must consider the reactivity of both the quinoxaline ring and the trifluoromethoxy group. The quinoxaline core may be susceptible to hydrolysis or oxidation, while the -OCF₃ group is generally robust but can be cleaved under extreme conditions.
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 1.0 M NaOH, and dilute for HPLC analysis. The use of elevated temperature accelerates the reaction to generate degradants within a practical timeframe.[7]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Incubate at 60 °C. Withdraw and neutralize aliquots with 1.0 M HCl at the same time points before dilution and analysis. Quinoxaline structures can be sensitive to alkaline conditions.[9]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Analyze aliquots at specified time points. H₂O₂ is a common choice for simulating oxidative stress.
-
Thermal Degradation: Store the solid compound in a controlled oven at 80 °C. At each time point, accurately weigh a sample, dissolve it in a suitable solvent, and analyze by HPLC. This tests the intrinsic stability of the solid form.
-
Photostability: Expose the solid compound and a solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze samples alongside dark controls at the end of the exposure.
-
Analytical Method: A reverse-phase HPLC method with a C18 column and a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) coupled to a photodiode array (PDA) detector and a mass spectrometer (MS) is essential. The PDA detector allows for peak purity assessment, ensuring that the parent peak is spectrally homogeneous and free from co-eluting degradants. The MS detector provides structural information on any new peaks that appear, aiding in the identification of degradation products.
Illustrative Stability Data
The following table summarizes the expected outcomes from the forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.
| Stress Condition | Time | Temperature | Expected Degradation (%) | Potential Degradation Pathway |
| 1.0 M HCl | 24 h | 60 °C | < 5% | Quinoxaline ring is generally stable to acid; -OCF₃ group is highly stable. |
| 1.0 M NaOH | 24 h | 60 °C | 5 - 15% | Potential for nucleophilic attack on the quinoxaline ring system. |
| 3% H₂O₂ | 8 h | RT | 10 - 20% | Oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides is a common pathway for quinoxalines.[10][11] |
| Solid State Heat | 7 days | 80 °C | < 2% | Expected to be highly stable in solid form. |
| Photostability (ICH Q1B) | - | - | 5 - 10% | Aromatic systems can be susceptible to photolytic degradation. |
Workflow for Forced Degradation and Method Development
Caption: Forced Degradation and Stability-Indicating Method Development Workflow.
Conclusion and Forward Outlook
This guide has outlined a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. Based on its chemical architecture, the compound is anticipated to be a poorly water-soluble but highly stable molecule, with potential liabilities under strong oxidative and basic conditions. The trifluoromethoxy group is expected to confer significant metabolic stability.[3]
The true value of these studies lies not in the data points themselves, but in the understanding they provide. The solubility profile directly informs formulation strategy, guiding the selection of excipients and delivery systems. The stability data is paramount for defining appropriate packaging, storage conditions, and shelf-life, and is a non-negotiable component of any regulatory submission. By following the detailed protocols and understanding the rationale behind them, researchers can confidently characterize this promising molecule, paving the way for its successful development from a laboratory curiosity to a potential therapeutic agent.
References
-
ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Available at: [Link]
-
ResearchGate. Dimorphism and structural modulation in quinoxaline. Available at: [Link]
-
ResearchGate. (2020). Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2010). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Available at: [Link]
-
DADUN (University of Navarra). (2016). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available at: [Link]
-
ResearchGate. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Available at: [Link]
-
MySkinRecipes. 6-(Trifluoromethyl)quinoxaline. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2019). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
ResearchGate. (2010). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Available at: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
-
Beilstein Journals. (2012). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]
-
ResearchGate. (2013). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Available at: [Link]
-
MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Available at: [Link]
-
PubMed. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Available at: [Link]
-
YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Available at: [Link]
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available at: [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available at: [Link]
-
ResearchGate. (2011). Images of pyrrolvinyl quinoxaline in different solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. researchgate.net [researchgate.net]
- 10. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Quinoxaline Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Quinoxaline Core
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties, including a planar, aromatic system rich in nitrogen atoms, make it a versatile scaffold for the design of therapeutic agents.[2] The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of physicochemical properties and biological activity, leading to a broad spectrum of pharmacological applications.[1] Quinoxaline derivatives have demonstrated significant potential in the treatment of a wide range of diseases, including cancer, viral and bacterial infections, and inflammatory conditions.[3][4] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of quinoxaline derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Core Physicochemical Properties of Quinoxalines
The fundamental quinoxaline structure is a colorless to pale yellow crystalline solid or oil with a melting point of 29-32 °C and a boiling point of 220-223 °C.[5] It is soluble in water and alcohol and exhibits weak basicity with a pKa of 0.60.[5] The true value of the quinoxaline scaffold lies in the ability to modulate these properties through the introduction of various substituents on both the benzene and pyrazine rings. These modifications significantly impact the compound's solubility, lipophilicity, and electronic distribution, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
Synthetic Strategies for Quinoxaline Derivatives
The most prevalent and versatile method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] This reaction is often catalyzed by acids and can be carried out under various conditions, including reflux and microwave irradiation.[6][7] The choice of reactants and conditions allows for the introduction of a wide array of substituents, leading to a diverse library of quinoxaline derivatives.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines
This protocol outlines a general procedure for the synthesis of 2,3-disubstituted quinoxalines via the condensation of an o-phenylenediamine and a 1,2-diketone.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted 1,2-diketone (e.g., benzil) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the o-phenylenediamine and the 1,2-diketone in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 2,3-disubstituted quinoxaline.
Modern Synthetic Approaches: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained traction as a rapid and efficient method for the preparation of quinoxaline derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[7]
Quinoxaline Derivatives in Oncology
The quinoxaline scaffold is a prominent feature in a multitude of anticancer agents, with derivatives exhibiting a range of mechanistic actions, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[6][7]
Structure-Activity Relationship (SAR) of Anticancer Quinoxalines
The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. Key SAR insights include:
-
Positions 2 and 3: Substitutions at these positions are critical for activity. The introduction of aryl or heteroaryl groups can significantly enhance antiproliferative effects. For instance, 2,3-difuranyl derivatives have shown superior activity compared to their 2,3-diphenyl counterparts against various cancer cell lines.[8]
-
Position 6: The presence of electron-withdrawing groups, such as a nitro group, or halogens at this position can influence the electronic properties of the ring and impact biological activity.
-
Hybrid Molecules: Fusing the quinoxaline nucleus with other pharmacologically active moieties, such as coumarin or urea, has proven to be a successful strategy for developing potent anticancer agents.[2][9]
Quinoxalines as Kinase Inhibitors
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8]
-
VEGFR Inhibitors: Several quinoxaline-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis. These inhibitors typically feature a urea or amide linkage, mimicking the structure of known kinase inhibitors like sorafenib.[1]
-
IKKβ Inhibitors: Quinoxaline urea analogs have been identified as potent inhibitors of IKKβ, a kinase involved in the NF-κB signaling pathway, which is constitutively active in many cancers, including pancreatic cancer.[2][5]
Below is a diagram illustrating the general mechanism of action of a quinoxaline-based kinase inhibitor.
Caption: Quinoxaline kinase inhibitors competitively block the ATP-binding site of kinases.
Clinically Approved Anticancer Drug: Erdafitinib
Erdafitinib is an orally bioavailable pan-fibroblast growth factor receptor (FGFR) inhibitor that contains a quinoxaline moiety.[10] It is approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[11]
A facile and practical synthetic route for erdafitinib has been developed.[7] The key final step involves a palladium-catalyzed cross-coupling reaction.
Materials:
-
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (1.0 eq)
-
N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine (0.97 eq)
-
Pd2(dba)3 (0.019 eq)
-
Xantphos (0.05 eq)
-
t-BuONa (1.2 eq)
-
Toluene
Procedure:
-
To a mixture of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine, Pd2(dba)3, Xantphos, and t-BuONa, add toluene.
-
Heat the reaction mixture at 100 °C for 8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter.
-
Dilute the filtrate with ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over Na2SO4 and evaporate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to obtain erdafitinib as a yellow solid (80% yield).[7]
Antiviral Applications of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as antiviral agents, with activity against a range of viruses, including influenza and coronaviruses.[12][13]
Influenza Virus Inhibitors
Certain quinoxaline derivatives have been identified as inhibitors of the influenza virus NS1 protein, a non-structural protein that plays a crucial role in viral replication and evasion of the host immune response.[13][14] These compounds are thought to bind to the dsRNA-binding domain of NS1, thereby disrupting its function.[5]
The following diagram illustrates the workflow for identifying quinoxaline-based NS1 inhibitors.
Caption: A typical workflow for the discovery of quinoxaline-based influenza NS1 inhibitors.
Anti-Coronavirus Activity
In the wake of the COVID-19 pandemic, there has been significant interest in identifying new antiviral agents. Molecular docking studies have suggested that certain quinoxaline derivatives can bind to the main protease of SARS-CoV-2, an enzyme essential for viral replication, indicating their potential as COVID-19 therapeutics.[12]
Antibacterial and Antifungal Quinoxaline Derivatives
The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[15]
Antibacterial Activity
Quinoxaline derivatives have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action for some quinoxaline-1,4-di-N-oxides is believed to involve bioreduction to generate reactive oxygen species (ROS), which then cause DNA damage.[4]
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | MRSA | 1-4 | [9] |
| Quinoxaline 1,4-di-N-oxide Esters | Nocardia spp. | ≤ 1 | [4] |
Antifungal Activity
Several quinoxaline derivatives have demonstrated potent antifungal activity. For example, compounds 5j and 5t exhibited superior activity against the plant pathogen Rhizoctonia solani compared to the commercial fungicide azoxystrobin, with EC50 values of 8.54 and 12.01 µg/mL, respectively.[12] Additionally, 3-hydrazinoquinoxaline-2-thiol has shown promising activity against various Candida species.[1]
Other Therapeutic Applications
The versatility of the quinoxaline scaffold extends to other therapeutic areas, including antimalarial and anti-inflammatory applications.
Antimalarial Quinoxalines
Quinoxaline derivatives have shown promise as antimalarial agents, with some compounds exhibiting potent activity against Plasmodium falciparum.[16] For instance, a lead anti-schistosomal quinoxaline compound demonstrated an IC50 of 22 nM against the 3D7 strain of P. falciparum.[16]
Table 2: Antimalarial Activity of a Quinoxaline Derivative
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Compound 22 | 3D7 | 22 | [16] |
| Compound 22 | Dd2 (multi-drug resistant) | 32 | [16] |
Clinically Relevant Quinoxaline-Containing Drugs
Beyond erdafitinib, several other drugs containing the quinoxaline scaffold have reached the market, highlighting the clinical success of this heterocycle.
-
Varenicline (Chantix): A partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[17]
-
Brimonidine: An antiglaucoma agent.[5]
-
Quinacillin: An antibacterial agent.[5]
Synthesis of Varenicline
The synthesis of varenicline is a multi-step process that involves the construction of a complex tetracyclic ring system. A key step in one reported synthesis is the reaction of a diamine intermediate with glyoxal to form the quinoxaline ring.[18]
Conclusion and Future Perspectives
The quinoxaline scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic tractability and the ability to modulate its physicochemical and biological properties through substitution have led to the discovery and development of a wide array of therapeutic agents. From anticancer and antiviral drugs to antibacterial and antimalarial compounds, quinoxaline derivatives continue to make a significant impact on human health.
Future research in this area will likely focus on several key aspects:
-
Novel Synthetic Methodologies: The development of more efficient, green, and sustainable methods for the synthesis of quinoxaline derivatives will be crucial for accelerating drug discovery efforts.
-
Targeted Drug Design: A deeper understanding of the molecular interactions between quinoxaline derivatives and their biological targets will enable the rational design of more potent and selective inhibitors.
-
Combinatorial Therapies: Exploring the use of quinoxaline-based drugs in combination with other therapeutic agents may offer synergistic effects and overcome drug resistance.
The continued exploration of the chemical space around the quinoxaline nucleus holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- Al-Subeh, T., Al-Masoudi, N. A., & Al-Salihi, N. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2355–2362.
- Tang, X., Zhou, Q., Zhan, W., Hu, D., Zhou, R., Sun, N., Chen, S., Wu, W., & Xue, W. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(45), 28226–28235.
- BenchChem. (2025). Structure-Activity Relationship (SAR)
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Current Issues in Molecular Biology, 46(7), 5923–5936.
- Deredge, D., Gentry, J., & He, J. (2021). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127711.
- El-Nakkady, S. S., El-Gazzar, M. G., & El-Telbani, E. M. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(11), 3326.
- Geda, S. M., Abdel-Aziz, M., & El-Gazzar, M. G. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic Chemistry, 116, 105342.
- Geda, S. M., Abdel-Aziz, M., & El-Gazzar, M. G. (2021). Structure activity relationship (SAR)
- Hassan, A. A., & Abdel-Aziz, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.
- Montero, V., Bouz, G., & Zitko, J. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 272, 116360.
- Taylor & Francis. (2024). Full article: Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis.
- Taylor & Francis Online. (2024). Full article: Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib. Taylor & Francis Online.
- Varela-M, C. A., Frank-P, D. E., & Aburto-V, L. G. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4567.
-
ResearchGate. (n.d.). Top view of the active site of the kinase with the docking. ResearchGate. Retrieved January 27, 2026, from [Link]
- ACS Publications. (2023). A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib | Organic Letters.
- Abdelaal, M. M. A., Gibhard, L., & Taylor, D. (2021). Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity. Molecules, 26(16), 4983.
- Google Patents. (n.d.). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof. Google Patents.
- Bouz, G., Montero, V., & Zitko, J. (2021).
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
-
ResearchGate. (n.d.). New and convergent synthesis of erdafitinib. ResearchGate. Retrieved January 27, 2026, from [Link]
- Taylor & Francis. (2021). Synthesis of a Nitroxide Spin-labeled Varenicline (Chantix)
-
Taylor & Francis Online. (n.d.). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
- PubMed. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
-
MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. Retrieved January 27, 2026, from [Link]
-
PMC. (n.d.). Discovery and development of varenicline for smoking cessation. PMC. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. ResearchGate. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease | Request PDF. ResearchGate. Retrieved January 27, 2026, from [Link]
-
PMC. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. Retrieved January 27, 2026, from [Link]
- Asian Journal of Chemistry. (2002). Synthesis and Antibacterial Activity of 1,4-Quinoxaline Derivatives | Asian Journal of Chemistry. Asian Journal of Chemistry.
Sources
- 1. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020208592A1 - Process for preparation of erdafitinib, its purification and amorphous solid dispersion - Google Patents [patents.google.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. mdpi.com [mdpi.com]
- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Varenicline synthesis - chemicalbook [chemicalbook.com]
The Trifluoromethoxy Group: A Keystone for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the "Magic" Methyl
In the intricate chess game of drug design, where the modification of a single atom can dramatically alter a molecule's fate, medicinal chemists are in a constant search for functional groups that can predictably and positively influence a compound's pharmacokinetic and pharmacodynamic profile. While the "magic methyl" group has long been a celebrated tool for its ability to enhance potency and metabolic stability, the trifluoromethoxy (OCF₃) group has emerged as a powerful and, in many ways, superior alternative for fine-tuning the properties of drug candidates.[1] Its unique electronic and steric characteristics offer a compelling suite of advantages, from enhancing metabolic stability and membrane permeability to modulating target binding and pKa.[2] This guide provides a comprehensive technical overview of the strategic application of the trifluoromethoxy group in contemporary drug design, grounded in mechanistic principles and supported by field-proven examples.
Pillar I: Unveiling the Physicochemical Uniqueness of the Trifluoromethoxy Group
The strategic advantage of the OCF₃ group lies in its distinct physicochemical properties, which differ significantly from its non-fluorinated counterpart, the methoxy group (OCH₃), and the closely related trifluoromethyl group (CF₃). Understanding these properties is paramount to leveraging its full potential in drug design.
Lipophilicity and Membrane Permeability: A Passport to the Cell
One of the most impactful contributions of the trifluoromethoxy group is its significant enhancement of a molecule's lipophilicity.[3] This property, often quantified by the Hansch-Leo parameter (π), is a critical determinant of a drug's ability to cross cellular membranes and the blood-brain barrier. The OCF₃ group possesses a π value of approximately +1.04, making it considerably more lipophilic than a methyl group (π ≈ +0.5) or even a trifluoromethyl group (π ≈ +0.88).[1][4] This increased lipophilicity can lead to improved absorption, distribution, and overall bioavailability.[3]
Electronic Effects: A Subtle but Powerful Influence
The trifluoromethoxy group is a potent electron-withdrawing group, a characteristic that profoundly influences a molecule's reactivity, pKa, and binding interactions.[4] This effect is quantified by Hammett constants (σ), which measure the electronic influence of a substituent on an aromatic ring. The OCF₃ group exhibits a moderately strong electron-withdrawing effect through induction (σI), while its resonance effect (σR) is weaker due to the poor overlap of the oxygen p-orbitals with the aromatic π-system. This unique electronic signature allows for the fine-tuning of a molecule's properties without introducing the strong resonance effects seen with other electron-withdrawing groups.
Metabolic Stability: Resisting the Body's Defenses
A primary challenge in drug development is overcoming metabolic degradation, primarily by cytochrome P450 enzymes. The trifluoromethoxy group is exceptionally resistant to oxidative metabolism.[3] Unlike a methoxy group, which is susceptible to O-dealkylation, the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the OCF₃ group a metabolic "cold spot."[2] By strategically placing an OCF₃ group at a known site of metabolism, medicinal chemists can significantly extend a drug's half-life and improve its therapeutic window. This enhanced stability is not merely due to the C-F bond strength but also because the electron-withdrawing nature of the OCF₃ group lowers the energy of the highest occupied molecular orbital (HOMO) of an adjacent aromatic ring, making it less susceptible to oxidation.
Data Presentation: A Comparative Look at Physicochemical Properties
To illustrate the profound impact of the trifluoromethoxy group, the following table provides a comparative analysis of key physicochemical parameters for relevant functional groups and exemplar compounds.
| Parameter | -H | -CH₃ | -OCH₃ | -CF₃ | -OCF₃ | 4-Methoxyphenol | 4-(Trifluoromethoxy)phenol |
| Hansch-Leo π | 0 | ~+0.5 | ~-0.02 | +0.88[3] | +1.04[4] | - | - |
| Hammett σm | 0 | -0.07 | +0.12 | +0.43 | +0.36 | - | - |
| Hammett σp | 0 | -0.17 | -0.27 | +0.54 | +0.25 | - | - |
| pKa | - | - | - | - | - | 10.05[3] | ~8.7 |
| cLogP | - | - | - | - | - | 1.41[3] | ~2.6 |
Pillar II: The Trifluoromethoxy Group in Action: Case Studies and Mechanistic Insights
The theoretical advantages of the OCF₃ group are borne out in numerous successful drug discovery programs. Examining specific examples provides invaluable insight into its practical application.
Case Study: Riluzole - A Breakthrough in Amyotrophic Lateral Sclerosis (ALS)
Riluzole is a testament to the transformative power of the trifluoromethoxy group in neurotherapeutics.[3] As one of the few approved treatments for ALS, its efficacy is intrinsically linked to the properties conferred by the OCF₃ moiety.[3]
-
Blood-Brain Barrier Penetration: The high lipophilicity imparted by the trifluoromethoxy group is crucial for Riluzole's ability to cross the blood-brain barrier and reach its targets in the central nervous system.[3]
-
Metabolic Stability: The OCF₃ group renders Riluzole resistant to metabolic degradation, leading to a longer half-life and improved bioavailability, which are critical for a chronically administered drug.[3]
-
Target Engagement: While the complete picture of Riluzole's mechanism of action is still being elucidated, recent structural studies have provided a glimpse into its binding interactions. A 2022 cryo-electron microscopy study revealed the binding site of Riluzole on the human TRPC5 channel. While the primary interactions involve other parts of the molecule, the trifluoromethoxy group is positioned in a hydrophobic pocket, contributing to the overall binding affinity through favorable van der Waals contacts.
Mandatory Visualization: Riluzole's Strategic Moieties
Caption: Key functional groups of Riluzole and their contributions.
Beyond Riluzole: A Growing Armamentarium of OCF₃-Containing Drugs
The success of Riluzole is not an isolated case. Several other FDA-approved drugs leverage the benefits of the trifluoromethoxy group for a range of therapeutic applications:[3]
-
Sonidegib: A hedgehog signaling pathway inhibitor for the treatment of basal cell carcinoma.
-
Delamanid and Pretomanid: Crucial components of combination therapies for multidrug-resistant tuberculosis.
-
Celikalim: A potassium channel opener investigated for its antihypertensive properties.
The diverse applications of these drugs underscore the broad utility of the trifluoromethoxy group across different therapeutic areas and target classes.
Pillar III: Synthetic Strategies for Incorporating the Trifluoromethoxy Group
The increasing recognition of the OCF₃ group's value has spurred the development of novel and efficient synthetic methods for its introduction into organic molecules. While early methods were often harsh and limited in scope, modern synthetic chemistry offers a range of practical and versatile approaches.
Electrophilic Trifluoromethoxylation: Taming the Reactive Intermediate
One of the most significant breakthroughs in this area has been the development of stable, electrophilic trifluoromethoxylating reagents. Hypervalent iodine reagents, such as Togni's reagents, have emerged as powerful tools for the direct trifluoromethoxylation of a variety of nucleophiles, including phenols and anilines.
Experimental Protocols: A Step-by-Step Guide to Electrophilic Trifluoromethoxylation
The following protocol is a representative example of the trifluoromethoxylation of a substituted phenol using a Togni-type reagent.
Reaction: O-Trifluoromethylation of 4-acetamidophenol
Materials:
-
4-Acetamidophenol (1.0 eq)
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (0.1 eq)
-
Chloroform (CHCl₃), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-acetamidophenol and cesium carbonate.
-
Add anhydrous chloroform to dissolve the starting materials.
-
In a separate flask, dissolve the Togni Reagent II in anhydrous chloroform.
-
Slowly add the solution of Togni Reagent II to the stirred solution of the phenol and base at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-trifluoromethylated product.
Safety Note: Hypervalent iodine reagents can be shock-sensitive. Handle with care and avoid grinding.
Photoredox Catalysis: A Mild and Versatile Approach
Visible-light photoredox catalysis has revolutionized modern organic synthesis, and the introduction of the trifluoromethoxy group is no exception.[5] This methodology allows for the generation of the trifluoromethoxy radical (•OCF₃) under mild conditions, which can then be used to functionalize a wide range of substrates, including arenes and heteroarenes.[2]
Mandatory Visualization: The Photoredox Catalysis Cycle
Caption: A simplified workflow for photoredox-catalyzed trifluoromethoxylation.
Conclusion: A Bright Future for a Privileged Functional Group
The trifluoromethoxy group has firmly established itself as a privileged functional group in the medicinal chemist's toolbox. Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and fine-tune electronic properties provides a powerful and multifaceted approach to lead optimization. As our understanding of its nuanced effects on protein-ligand interactions deepens and as synthetic methodologies for its incorporation become even more sophisticated and accessible, the strategic deployment of the trifluoromethoxy group is poised to play an even more significant role in the development of the next generation of innovative medicines.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
-
4-Methoxyphenol. PubChem. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. Available at: [Link]
-
4-(Trifluoromethyl)phenol. PubChem. Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Hammett substituent constants. Stenutz. Available at: [Link]
-
4-METHOXYPHENOL. Ataman Kimya. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. Available at: [Link]
-
Structural identification of riluzole-binding site on human TRPC5. PMC. Available at: [Link]
-
Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
The Strategic Incorporation of the Trifluoromethoxy Group in Heterocyclic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in modern medicinal chemistry and materials science. Its unique electronic properties and profound impact on molecular characteristics have made it a cornerstone in the design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of trifluoromethoxy-substituted heterocycles, delving into their synthesis, physicochemical properties, and applications, with a particular focus on the rationale behind experimental design and the impact of this remarkable functional group on biological activity.
The Trifluoromethoxy Group: A "Super Halogen" in Drug Design
The trifluoromethoxy group is often referred to as a "super" or "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine atoms.[1] However, its influence extends far beyond simple electronic effects. The incorporation of an -OCF₃ moiety into a heterocyclic scaffold can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a powerful tool for lead optimization in drug discovery.[2][3]
Physicochemical Impact of Trifluoromethoxylation
The trifluoromethoxy group is significantly more lipophilic and electron-withdrawing than its methoxy (-OCH₃) counterpart.[1] The high value of the -OCF₃ hydrophobic substituent parameter (Hansch π = +1.04) indicates its substantial contribution to increasing a molecule's lipid solubility.[1][4] This enhanced lipophilicity can improve membrane permeability and, consequently, the oral bioavailability of drug candidates.[5]
Furthermore, the trifluoromethoxy group offers significant metabolic advantages.[5] The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms decrease the electron density on the oxygen atom, making the -OCF₃ group more resistant to enzymatic breakdown, particularly oxidative demethylation by cytochrome P450 enzymes.[5] This increased metabolic stability often leads to a longer in vivo half-life and reduced drug clearance.
Table 1: Comparative Physicochemical Properties of Common Substituents
| Substituent | Hansch π | σm (Hammett Constant) | σp (Hammett Constant) |
| -H | 0.00 | 0.00 | 0.00 |
| -CH₃ | 0.56 | -0.07 | -0.17 |
| -Cl | 0.71 | 0.37 | 0.23 |
| -CF₃ | 0.88 | 0.43 | 0.54 |
| -OCF₃ | 1.04 | 0.38 | 0.35 |
| -OCH₃ | -0.02 | 0.12 | -0.27 |
Data sourced from multiple references to provide a comparative overview.
Synthetic Methodologies for Trifluoromethoxylated Heterocycles
The synthesis of trifluoromethoxy-substituted heterocycles presents unique challenges due to the instability of the trifluoromethoxide anion.[6] However, significant progress has been made in developing robust and versatile synthetic methods. These can be broadly categorized into direct trifluoromethoxylation and the use of trifluoromethoxylated building blocks.
Direct Trifluoromethoxylation of Heterocycles
Direct C-H trifluoromethoxylation of heterocycles is a highly sought-after transformation. Recent advancements have focused on radical-mediated processes and the use of specialized reagents.
A notable example is the regioselective trifluoromethoxylation of pyridines and pyrimidines.[7] This method utilizes a commercially available and bench-stable Togni reagent and proceeds under mild conditions, tolerating a wide range of functional groups.[7] The proposed mechanism involves a radical O-trifluoromethylation followed by an OCF₃-migration.[7]
Diagram 1: Proposed Mechanism for Trifluoromethoxylation of Pyridines
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic profile of novel reduced-dose Danziten™ (nilotinib tablets) versus Tasigna® (nilotinib capsules): in vivo bioequivalence and population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Trifluoromethoxy)quinoxaline: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-(trifluoromethoxy)quinoxaline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical safety information, detailed handling procedures, and robust synthetic protocols to empower researchers in their exploration of this versatile scaffold. The trifluoromethoxy group imparts unique properties to the quinoxaline core, influencing its metabolic stability, lipophilicity, and biological activity, making a thorough understanding of its chemistry and handling paramount.
Compound Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1215205-43-8 | N/A |
| Molecular Formula | C₉H₅F₃N₂O | N/A |
| Molecular Weight | 214.15 g/mol | N/A |
| Appearance | Likely a solid | Inferred |
| Storage | 2-8°C, in a dry, well-ventilated place | Inferred from supplier data |
Safety and Hazard Profile: A Risk-Based Approach
GHS Hazard Classification (Inferred)
Based on available data for quinoxaline and related fluorinated aromatics, the following GHS classifications should be considered as a precautionary measure:
| Hazard Class | GHS Category | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | SDS for a similar product[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | SDS for quinoxaline and other derivatives[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | SDS for quinoxaline and other derivatives[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | SDS for quinoxaline[2] |
Note: The precursor, 4-(trifluoromethoxy)aniline, is classified as highly toxic (Fatal in contact with skin and Toxic if swallowed)[3]. While the final quinoxaline product may have a different toxicological profile, this underscores the need for stringent safety measures throughout the synthetic process.
Personal Protective Equipment (PPE)
A risk-based approach to PPE is essential. The following flowchart outlines the recommended PPE for handling this compound and its precursors.
Caption: Recommended PPE workflow for handling this compound.
Emergency Procedures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell[1].
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Synthetic Protocols: A Step-by-Step Guide
The synthesis of this compound can be approached via a classical and reliable route involving the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The key to this synthesis is the preparation of the trifluoromethoxy-substituted diamine precursor.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Procedures (Based on Analogy)
Step 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline
This procedure is adapted from the nitration of similar aniline derivatives.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-(trifluoromethoxy)aniline (1 equivalent).
-
Acid Mixture: In a separate beaker, prepare a mixed acid solution by slowly adding nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.
-
Nitration: Slowly add the mixed acid dropwise to the stirred solution of 4-(trifluoromethoxy)aniline, maintaining the reaction temperature between 0 and 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Synthesis of 4-(Trifluoromethoxy)-1,2-phenylenediamine
This procedure is a standard method for the reduction of nitroanilines.
-
Reaction Setup: In a round-bottom flask, suspend the 2-nitro-4-(trifluoromethoxy)aniline (1 equivalent) in a mixture of ethanol and water.
-
Reduction: Add iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid. Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
This is a classic quinoxaline synthesis via condensation.
-
Reaction Setup: Dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine (1 equivalent) in ethanol or a similar solvent in a round-bottom flask.
-
Condensation: Add an aqueous solution of glyoxal (40% in water, 1.1 equivalents) dropwise to the diamine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60°C for 1-3 hours.
-
Work-up: Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography to yield this compound.
Applications in Drug Discovery and Chemical Biology
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties[4]. The incorporation of a trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and membrane permeability.
Antifungal and Anti-inflammatory Potential
A notable study on the closely related 2,3-dichloro-6-(trifluoromethoxy)quinoxaline has demonstrated its potent antifungal activity against various Candida species. The proposed mechanism of action involves the inhibition of DNA synthesis and the induction of reactive oxygen species (ROS), leading to fungal cell death[5]. This compound also exhibited anti-inflammatory properties, suggesting that the this compound core could be a valuable starting point for the development of dual-action therapeutics[5].
Kinase Inhibition
Quinoxaline derivatives have been extensively investigated as kinase inhibitors for the treatment of cancer and inflammatory diseases[1][6][7]. The trifluoromethoxy group can contribute to enhanced binding affinity and selectivity for the target kinase. While specific studies on this compound as a kinase inhibitor are not yet prominent in the literature, its structural similarity to known kinase inhibitors suggests this is a promising area for future research.
Antiviral Research
The quinoxaline ring system is also a key component in several antiviral agents[8]. The structural features of quinoxalines allow them to interact with various viral targets. The enhanced pharmacokinetic properties conferred by the trifluoromethoxy group make this compound an attractive candidate for inclusion in antiviral screening libraries.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of drug discovery. While its safety profile requires careful consideration, particularly in handling its hazardous precursors, the synthetic route is accessible through established chemical transformations. The demonstrated antifungal and anti-inflammatory activity of a closely related derivative, combined with the known therapeutic potential of the quinoxaline scaffold, positions this compound as a valuable building block for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and explore the promising biological activities of this intriguing molecule.
References
- Sigma-Aldrich.
- Apollo Scientific.
- PubChem. 4-(Trifluoromethoxy)aniline.
- MySkinRecipes. 6-(Trifluoromethyl)quinoxaline.
- MDPI. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025).
- PMC. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. (2022).
- PubMed.
- MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- Guidechem. What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?.
- Role of 2,3-Dichloro-6-(trifluoromethoxy)
- ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. (2023).
- Wikipedia. Reduction of nitro compounds.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
Sources
- 1. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 6-(Trifluoromethoxy)quinoxaline in Modern Synthesis: Application Notes and Protocols
Introduction: Unlocking New Chemical Space with a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, the quinoxaline scaffold stands out as a "privileged" heterocyclic motif, consistently appearing in a wide array of biologically active compounds and functional materials.[1] Quinoxaline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoxaline core is therefore a critical endeavor for chemists aiming to modulate these properties and explore new chemical space.
This guide focuses on a particularly valuable, yet underexplored, building block: 6-(trifluoromethoxy)quinoxaline . The introduction of the trifluoromethoxy (-OCF₃) group onto the quinoxaline core imparts a unique combination of electronic and physicochemical properties. The -OCF₃ group is a strong electron-withdrawing group, which can significantly influence the reactivity of the quinoxaline ring system. Furthermore, it is known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of molecules to their biological targets, making it a highly sought-after substituent in medicinal chemistry.[3]
These application notes provide a comprehensive overview of the synthesis and synthetic applications of this compound. We will delve into detailed, field-proven protocols for its preparation and its use in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and C-H functionalization. The causality behind experimental choices will be explained, offering researchers and drug development professionals a robust guide to effectively utilize this versatile building block.
Synthesis of the Core Building Block: this compound
The most common and effective method for the synthesis of quinoxaline derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[4] Following this established principle, this compound can be reliably synthesized from 4-(trifluoromethoxy)-1,2-diaminobenzene and glyoxal.
Protocol 1: Synthesis of this compound
This protocol details the condensation reaction to form the title compound. The reaction is typically straightforward and proceeds in high yield.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
4-(Trifluoromethoxy)-1,2-diaminobenzene (1.0 equiv)
-
Glyoxal (40% solution in water, 1.1 equiv)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)-1,2-diaminobenzene in a 1:1 mixture of ethanol and water.
-
To this stirring solution, add glyoxal (40% in water) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data should be consistent with the desired product.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the this compound ring system makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] To utilize this compound in these reactions, it must first be halogenated to provide a reactive handle.
Halogenation of this compound
Selective halogenation at the C2 or C3 position can be achieved under standard conditions. For the purpose of demonstrating subsequent cross-coupling reactions, we will consider the synthesis of 2-chloro-6-(trifluoromethoxy)quinoxaline.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-6-(trifluoromethoxy)quinoxaline
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and a halide.[7] This protocol outlines the coupling of 2-chloro-6-(trifluoromethoxy)quinoxaline with various arylboronic acids.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloro-6-(trifluoromethoxy)quinoxaline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
Procedure:
-
To a degassed mixture of 2-chloro-6-(trifluoromethoxy)quinoxaline, the arylboronic acid, and the base in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-aryl-6-(trifluoromethoxy)quinoxaline.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 10 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 110 | 12 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 88-98 |
Yields are based on literature for analogous substrates and are predictive for 2-chloro-6-(trifluoromethoxy)quinoxaline.
Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-6-(trifluoromethoxy)quinoxaline
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an amine with a halide.[8] This reaction is particularly useful for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
2-Chloro-6-(trifluoromethoxy)quinoxaline (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the ligand, and the base.
-
Add the solvent, followed by 2-chloro-6-(trifluoromethoxy)quinoxaline and the amine.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired 2-amino-6-(trifluoromethoxy)quinoxaline derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) / Xantphos (3) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (2) / BINAP (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / Xantphos (3) | NaOt-Bu | Toluene | 90 | 16 | 85-95 |
| 4 | Indole | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Dioxane | 120 | 24 | 70-80 |
Yields are based on literature for analogous substrates and are predictive for 2-chloro-6-(trifluoromethoxy)quinoxaline.
Application in C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[9] The electron-deficient nature of the quinoxaline ring, further enhanced by the -OCF₃ group, makes the C-H bonds at the 2- and 3-positions susceptible to functionalization.
Protocol 4: Minisci-Type C-H Alkylation
The Minisci reaction and its variants allow for the direct alkylation of electron-deficient heterocycles. This protocol describes a representative radical-mediated C-H alkylation.
Workflow for Minisci-Type C-H Alkylation
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: N-oxidation of 6-(Trifluoromethoxy)quinoxaline
Abstract
This document provides a comprehensive guide for the N-oxidation of 6-(trifluoromethoxy)quinoxaline, a key transformation in the synthesis of biologically active molecules. Quinoxaline N-oxides are significant pharmacophores, and the presence of an electron-withdrawing trifluoromethoxy group can enhance their therapeutic potential.[1][2][3][4] This guide details a robust and reproducible protocol using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline methods for purification and characterization of the N-oxide product(s). This document is intended for researchers and professionals in medicinal chemistry and drug development.
Introduction: The Significance of Quinoxaline N-Oxides
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds extensively explored in medicinal chemistry.[5] The oxidation of the nitrogen atoms in the pyrazine ring to form quinoxaline N-oxides can significantly augment their biological activity.[4] These N-oxide moieties can act as prodrugs, being bioreduced in hypoxic environments to generate cytotoxic species, a property exploited in the development of anticancer agents. Furthermore, quinoxaline 1,4-di-N-oxides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiprotozoal properties.[1][6]
The introduction of an electron-withdrawing group, such as a trifluoromethoxy (-OCF₃) group, onto the quinoxaline scaffold is a strategic approach to modulate the electronic properties of the molecule.[7] Such substitutions can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, often leading to enhanced efficacy.[3] Specifically, electron-withdrawing groups can facilitate the bioreduction of the N-oxide, potentially increasing its antibacterial effects.[2] This protocol focuses on the N-oxidation of this compound, a substrate of interest for generating novel therapeutic candidates.
Mechanistic Rationale: The Role of m-CPBA
The N-oxidation of quinoxalines is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[6][8][9] The reaction proceeds via an electrophilic attack of an oxygen atom from the peroxy acid on the lone pair of electrons of a nitrogen atom in the quinoxaline ring.
The generally accepted mechanism involves a concerted transition state.[8] The electron-withdrawing trifluoromethoxy group at the 6-position is expected to decrease the electron density of the quinoxaline ring system. This deactivation can make the N-oxidation more challenging compared to quinoxalines with electron-donating substituents.[10] Consequently, the reaction may require slightly harsher conditions or longer reaction times to achieve good conversion. The reaction can yield a mixture of the mono-N-oxide (at N1 or N4) and the di-N-oxide, depending on the stoichiometry of the oxidant and the reaction conditions.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the N-oxidation of this compound.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% (balance 3-chlorobenzoic acid and water) | Sigma-Aldrich, Acros Organics, etc. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Saturated aqueous sodium sulfite (Na₂SO₃) solution | - | Prepared in-house |
| Brine (saturated aqueous NaCl solution) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent grade | Standard chemical supplier |
| Silica gel | 60 Å, 230-400 mesh | For column chromatography |
| Equipment | ||
| Round-bottom flasks | ||
| Magnetic stirrer and stir bars | ||
| Ice bath | ||
| Reflux condenser | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | ||
| UV lamp (254 nm) | ||
| Glass column for chromatography | ||
| Standard laboratory glassware |
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can be explosive, especially in pure form or when heated. [11] Handle with care, avoid grinding, and store at refrigerated temperatures (2-8 °C).[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[13][14]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
The reaction should be monitored for any signs of uncontrolled exotherm. An ice bath should be readily available for cooling.
Step-by-Step Procedure
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.38 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve m-CPBA (70-75%, 1.72 g, ~7.01 mmol, 1.6 equivalents) in dichloromethane (20 mL). Note: The use of a slight excess of m-CPBA is intended to favor the formation of the di-N-oxide. For the mono-N-oxide, closer to 1.1 equivalents should be used.
-
Slowly add the m-CPBA solution to the cooled quinoxaline solution dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The N-oxide products are typically more polar than the starting material and will have a lower Rf value. Visualize the spots under a UV lamp (254 nm).
Work-up and Purification:
-
Upon completion of the reaction (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution (20 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove 3-chlorobenzoic acid, and then with brine (30 mL).[15]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-5% methanol in dichloromethane), can be effective in separating the mono- and di-N-oxide products from any remaining starting material.
-
Combine the fractions containing the desired product(s) and evaporate the solvent to yield the purified N-oxide(s) of this compound as a solid.
Below is a visual representation of the experimental workflow.
Caption: Experimental workflow for the N-oxidation of this compound.
Characterization
The identity and purity of the synthesized N-oxide(s) should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show characteristic shifts in the signals of the protons and carbons adjacent to the N-oxide functionality. ¹⁹F NMR should be used to confirm the integrity of the trifluoromethoxy group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product(s). The mass spectrum will show a molecular ion peak corresponding to the addition of one or two oxygen atoms to the starting material.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-O stretching vibration, typically in the range of 1200-1350 cm⁻¹.
Expected Results & Discussion
The reaction is expected to yield the corresponding N-oxide(s) of this compound. Depending on the reaction conditions and stoichiometry of m-CPBA, a mixture of the mono-N-oxide and the 1,4-di-N-oxide may be obtained. The electron-withdrawing nature of the trifluoromethoxy group deactivates the quinoxaline ring towards electrophilic attack, which might result in a lower reaction rate compared to electron-rich quinoxalines. Careful monitoring and adjustment of reaction time may be necessary to optimize the yield of the desired product. The purification by column chromatography should allow for the separation of the mono- and di-N-oxide products.
Below is a table summarizing the key parameters of this protocol.
| Parameter | Value | Rationale |
| Substrate | This compound | Target molecule with an electron-withdrawing group. |
| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) | A reliable and commercially available peroxy acid for N-oxidation. |
| Stoichiometry of Oxidant | 1.6 equivalents | To favor the formation of the 1,4-di-N-oxide. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for both substrate and oxidant; relatively inert. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, followed by reaction at ambient temperature. |
| Reaction Time | 12-24 hours | The deactivated ring may require a longer reaction time for completion. |
| Work-up Procedure | Quenching with Na₂SO₃, washing with NaHCO₃ | To remove excess oxidant and acidic byproducts. |
| Purification Method | Silica Gel Column Chromatography | To separate products based on polarity. |
The logical relationship between the key steps of the protocol is illustrated in the diagram below.
Caption: Logical flow from starting material to final product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficient reaction time or temperature. | Increase reaction time and/or gently heat the reaction mixture (e.g., to 40 °C). |
| Deactivated substrate. | Use a more reactive oxidant or a higher excess of m-CPBA. | |
| Formation of multiple products | Incomplete reaction or over-oxidation. | Adjust the stoichiometry of m-CPBA and monitor the reaction closely by TLC. |
| Difficult purification | Similar polarity of products. | Use a different solvent system for chromatography or consider alternative purification techniques like preparative HPLC. |
| Residual 3-chlorobenzoic acid. | Ensure thorough washing with sodium bicarbonate solution during work-up. |
Conclusion
This application note provides a detailed and reliable protocol for the N-oxidation of this compound using m-CPBA. By understanding the underlying mechanism and adhering to the outlined procedure, researchers can effectively synthesize the corresponding N-oxide(s) for further investigation in drug discovery and development programs. The provided guidelines on safety, reaction monitoring, purification, and characterization are intended to ensure a successful and reproducible outcome.
References
-
- Frontiers in Microbiology.
-
- PubMed.
-
- MDPI.
-
- PMC.
-
- ResearchGate.
-
- Master Organic Chemistry.
-
- NIH.
-
- Loba Chemie.
-
- PMC - NIH.
-
- ACS Publications.
-
- University of Rochester.
-
- Fisher Scientific.
-
- Organic Chemistry Portal.
-
- MDPI.
-
- RSC Publishing.
-
1][16][17] triazolo[4,3-a]quinoxaline by in vitro rat - Acta Pharmaceutica Sciencia.
-
- Sigma-Aldrich.
-
- University of Nevada, Las Vegas.
-
- ResearchGate.
-
- ARKAT USA.
-
- PMC - PubMed Central.
-
- ChemicalBook.
-
- Beilstein Journals.
-
- Chemistry LibreTexts.
-
- PMC.
-
- MDPI.
-
- ResearchGate.
Sources
- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.fi [fishersci.fi]
- 15. Workup [chem.rochester.edu]
- 16. N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Integration of 6-(Trifluoromethoxy)quinoxaline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Innovation in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment. Within this field, the quinoxaline scaffold has emerged as a "privileged" heterocyclic system, prized for its rigid, planar structure and its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3][4][5]
However, achieving both high potency and favorable drug-like properties (e.g., metabolic stability, cell permeability, and oral bioavailability) remains a significant challenge. This has driven the exploration of strategic chemical modifications. The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, and the trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and steric properties.[6] It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6]
This technical guide provides an in-depth exploration of the synthesis and application of 6-(trifluoromethoxy)quinoxaline , a key building block for developing next-generation kinase inhibitors. We will detail the rationale behind its use, provide robust synthetic protocols, and outline methods for biological evaluation, offering researchers a comprehensive resource for leveraging this powerful moiety in their drug discovery programs.
The Trifluoromethoxy Advantage: Rationale for the 6-Substituted Quinoxaline Core
The strategic placement of the trifluoromethoxy group at the C6-position of the quinoxaline scaffold is a deliberate design choice rooted in the specific architecture of the kinase ATP pocket.
-
Scaffold and Hinge Binding: The quinoxaline core itself is an effective bioisostere of the adenine ring of ATP. The nitrogen atoms within the pyrazine ring are perfectly positioned to act as hydrogen bond acceptors, anchoring the inhibitor to the kinase hinge region—a critical interaction for potent inhibition.[7][8]
-
Vector for Selectivity: The C6-position extends into the solvent-exposed region of the ATP-binding site. This provides a crucial vector for introducing substituents that can form additional interactions, thereby enhancing both potency and selectivity for the target kinase over other kinases in the kinome.
-
Metabolic Blocking: The -OCF3 group is exceptionally stable to oxidative metabolism. Placing it at the C6-position, a site that might otherwise be susceptible to Phase I hydroxylation, can significantly prolong the compound's half-life and improve its overall pharmacokinetic profile.[6]
-
Modulation of Physicochemical Properties: The trifluoromethoxy group is highly lipophilic and strongly electron-withdrawing. This influences the molecule's overall pKa, lipophilicity (logP), and membrane permeability, properties that can be fine-tuned to optimize cellular activity and bioavailability.
Caption: Kinase inhibitor binding model.
Experimental Protocols: Synthesis and Functionalization
The following protocols provide a validated pathway from commercially available starting materials to functionalized this compound intermediates, ready for elaboration into final kinase inhibitor candidates.
Protocol 1: Synthesis of the Core Scaffold - this compound
This protocol describes the foundational condensation reaction to form the quinoxaline ring system.[9] The key starting material, 4-(trifluoromethoxy)benzene-1,2-diamine, is condensed with glyoxal.
Materials:
-
4-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq)
-
Glyoxal (40% solution in water, 1.1 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bisulfite (NaHSO₃)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzene-1,2-diamine in a 1:1 mixture of EtOH and H₂O.
-
In a separate beaker, dilute the glyoxal solution with water and add sodium bisulfite. Stir for 15 minutes to form the bisulfite adduct.
-
Add the glyoxal-bisulfite adduct solution dropwise to the diamine solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of Na₂CO₃.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield pure this compound.
Caption: Synthesis of the core scaffold.
Protocol 2: Synthesis of Key Intermediates for Cross-Coupling
To build molecular complexity, a reactive handle is typically installed on the quinoxaline core. Chlorination at the 2-position creates a versatile intermediate for subsequent palladium-catalyzed cross-coupling reactions.[10]
A. Synthesis of 2-Chloro-6-(trifluoromethoxy)quinoxaline
Materials:
-
This compound-2(1H)-one (prepared from the diamine and ethyl glyoxylate, then hydrolysis) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
To a solution of this compound-2(1H)-one in toluene, add a catalytic amount of DMF.
-
Carefully add POCl₃ dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 3-5 hours until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to yield 2-chloro-6-(trifluoromethoxy)quinoxaline.
B. Application in Buchwald-Hartwig Amination
This protocol allows for the formation of a C-N bond, a key linkage in many kinase inhibitors.[11]
Materials:
-
2-Chloro-6-(trifluoromethoxy)quinoxaline (1.0 eq)
-
Desired amine (e.g., aniline or heteroaryl amine) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Add the 2-chloro-6-(trifluoromethoxy)quinoxaline, amine, base, palladium catalyst, and ligand to an oven-dried reaction tube or flask.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
Caption: Functionalization workflow.
Application Example: Synthesis of a Hypothetical AXL Kinase Inhibitor
The receptor tyrosine kinase AXL is a validated oncology target implicated in tumor growth and metastasis.[12] We present a hypothetical synthesis of an AXL inhibitor based on the this compound scaffold, demonstrating the application of the preceding protocols.
Caption: Synthetic pathway to a hypothetical AXL inhibitor.
Protocols for Biological Evaluation
A robust drug discovery campaign requires rigorous biological testing. The following protocols outline standard assays for characterizing the synthesized inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human AXL kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor solution (or DMSO for controls).
-
Add 2.5 µL of a 2x kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell-Based Anti-Proliferative Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.
Materials:
-
Human cancer cell line with high AXL expression (e.g., pancreatic or lung cancer cell lines).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Synthesized inhibitor compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well clear-bottom, white-walled plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or DMSO for vehicle control).
-
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate percent viability relative to controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation and SAR Insights
To illustrate the impact of the this compound moiety, we present hypothetical data for a small series of analogs.
| Compound ID | C6-Substituent | R-Group (from Amine) | AXL Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| HYPO-1 | -OCF₃ | 4-(4-methylpiperazin-1-yl)phenyl | 5 | 0.08 |
| HYPO-2 | -H | 4-(4-methylpiperazin-1-yl)phenyl | 45 | 0.95 |
| HYPO-3 | -OCH₃ | 4-(4-methylpiperazin-1-yl)phenyl | 28 | 0.62 |
| HYPO-4 | -OCF₃ | 4-(morpholino)phenyl | 12 | 0.25 |
Analysis of Structure-Activity Relationships (SAR):
-
Impact of the 6-OCF₃ Group: A direct comparison of HYPO-1 with its unsubstituted (HYPO-2) and methoxy-substituted (HYPO-3) analogs reveals the profound impact of the trifluoromethoxy group. HYPO-1 is approximately 9-fold more potent in the biochemical assay and over 10-fold more potent in the cell-based assay than the unsubstituted version.[4] This enhancement can be attributed to a combination of improved lipophilicity (aiding cell entry), favorable interactions in the hydrophobic pocket, and potentially increased metabolic stability.
-
Impact of the R-Group: Comparing HYPO-1 and HYPO-4 demonstrates the importance of the side chain installed via the Buchwald-Hartwig amination. The 4-methylpiperazine moiety in HYPO-1 results in superior potency compared to the morpholine in HYPO-4 . This suggests that the basic nitrogen of the piperazine may be forming a key salt bridge or hydrogen bond interaction in the solvent-exposed region of the AXL active site, an interaction unavailable to the morpholine oxygen.
Conclusion
The this compound scaffold is a high-value building block for the discovery of novel kinase inhibitors. Its strategic design combines the reliable hinge-binding capability of the quinoxaline core with the advantageous physicochemical and metabolic properties conferred by the trifluoromethoxy group. The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this moiety. By integrating this compound into their synthetic campaigns, medicinal chemists are well-equipped to develop potent, selective, and drug-like kinase inhibitors to address unmet needs in oncology and other therapeutic areas.
References
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Bioorganic Chemistry, 144, 107167.
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (n.d.). Semantic Scholar.
-
Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase. (2015). Bioorganic & Medicinal Chemistry, 23(22), 7273-7284. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7623. [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). RSC Advances. [Link]
-
Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. (n.d.). Drug Design, Development and Therapy. [Link]
-
Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016). Archiv der Pharmazie, 349(5), 369-383. [Link]
-
Biological activity of quinoxaline derivatives. (2021). ResearchGate. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]
-
6-(Trifluoromethyl)quinoxaline. (n.d.). MySkinRecipes. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(16), 4932. [Link]
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2018). Molecules, 23(1), 185. [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry, 22(6), 934-956. [Link]
-
Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2014). European Journal of Medicinal Chemistry, 74, 24-32. [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(12), 940-944. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2018). Molecules, 23(11), 2772. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules, 23(1), 138. [Link]
Sources
- 1. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 7. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Agents from 6-(Trifluoromethoxy)quinoxaline
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. This guide focuses on the 6-(trifluoromethoxy)quinoxaline moiety, a promising starting point for the development of new antibacterial drugs. The trifluoromethoxy group is a key structural component known to enhance the pharmacological properties of molecules due to its unique electronic and lipophilic characteristics.[1][2] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and evaluation of novel antibacterial agents derived from this compound. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Promise of the this compound Scaffold
Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This core structure is present in several natural and synthetic compounds with diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3] The introduction of a trifluoromethoxy (-OCF3) group at the 6-position of the quinoxaline ring is a strategic design element. The high electronegativity and lipophilicity of the trifluoromethoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced cell permeability, metabolic stability, and target engagement.[1]
Recent studies have highlighted the potential of quinoxaline derivatives as potent antimicrobial agents. For instance, novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[4] Furthermore, the introduction of a halogen atom at the 6-position of the quinoxaline ring has been shown to further increase their activity.[4] This suggests that the this compound scaffold holds considerable promise for the development of a new generation of antibacterial drugs.
Proposed Mechanism of Action
While the precise mechanism of action for many quinoxaline derivatives is still under investigation, several studies point towards their ability to act as DNA-damaging agents.[4][5] Quinoxaline 1,4-dioxides, for example, are believed to undergo bioreduction to form reactive oxygen species (ROS) that can induce DNA strand breaks.[5] It is hypothesized that derivatives of this compound may share a similar DNA-damaging mechanism, which would be a key area of investigation in the development of these compounds.
Below is a conceptual workflow for the development of antibacterial agents from the this compound scaffold.
Caption: A generalized workflow for the development of antibacterial agents.
Synthesis and Characterization of this compound Derivatives
The synthesis of novel this compound derivatives is the foundational step in the drug discovery process. The following protocol outlines a general method for the synthesis of a 2,3-disubstituted-6-(trifluoromethoxy)quinoxaline library.
General Synthetic Protocol
This protocol is adapted from established methods for quinoxaline synthesis.[6]
Materials:
-
4-(Trifluoromethoxy)benzene-1,2-diamine
-
Appropriate 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Ethanol or Acetic Acid (solvent)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-(trifluoromethoxy)benzene-1,2-diamine in a minimal amount of ethanol or acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add 1.1 equivalents of the desired 1,2-dicarbonyl compound.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
Structural Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms the proton framework of the molecule. | Characteristic aromatic and substituent proton signals. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Characteristic aromatic and substituent carbon signals. |
| ¹⁹F NMR | Confirms the presence of the trifluoromethoxy group. | A singlet corresponding to the -OCF₃ group. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A single major peak indicating high purity. |
In Vitro Antibacterial Activity Assessment
The primary evaluation of newly synthesized compounds involves determining their ability to inhibit bacterial growth. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[9]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for MIC and MBC determination.
In Vivo Efficacy Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models of infection to assess their efficacy in a more complex biological system.
Murine Model of Systemic Infection
This protocol provides a general framework for evaluating the efficacy of a test compound in a murine model of systemic infection. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control antibiotic (e.g., vancomycin)
Protocol:
-
Infection: Induce a systemic infection in mice by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
Treatment: At a specified time post-infection, administer the test compound, vehicle control, or positive control antibiotic to different groups of mice. The route of administration (e.g., IP, IV, oral) will depend on the properties of the test compound.
-
Monitoring: Monitor the mice for clinical signs of illness and survival over a defined period (e.g., 7 days).
-
Bacterial Load Determination: At the end of the study, or at specified time points, euthanize a subset of mice from each group and collect relevant organs (e.g., spleen, liver, kidneys). Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (CFU/g of tissue).
Efficacy Endpoints:
-
Survival: Percentage of mice surviving at the end of the study.
-
Bacterial Burden: Reduction in bacterial load in target organs compared to the vehicle control group.
| Treatment Group | Route of Administration | Dose | Expected Outcome |
| Vehicle Control | e.g., IP | N/A | High mortality, high bacterial burden |
| Test Compound | e.g., IP, IV, Oral | Varies | Increased survival, reduced bacterial burden |
| Positive Control | e.g., IP | Varies | High survival, significantly reduced bacterial burden |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and evaluation of new chemical entities based on this scaffold. Future work should focus on expanding the chemical diversity of the synthesized library, elucidating the detailed mechanism of action of the most potent compounds, and optimizing their pharmacokinetic and toxicological profiles. A thorough understanding of the structure-activity relationship (SAR) will be crucial for the rational design of next-generation antibacterial drugs derived from this compound.
References
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022).
- Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. (2025). [Source Not Available].
- Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online.
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021).
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017).
- Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. (2020).
- Antimicrobial Susceptibility Testing. (2024).
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2018).
- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2017).
- 6-(Trifluoromethyl)quinoxalin-2-amine. EvitaChem.
- In vivo verification of in vitro model of antibiotic treatment of device-related infection. (2000). American Society for Microbiology.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 2,3-bis (phenylamino) quinoxaline - containing compounds display potent activity against Methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and their biofilms. (2024). bioRxiv.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024). MDPI.
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI.
- In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers.
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). MDPI.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025). Idexx.
- This is an Open Access document downloaded from ORCA, Cardiff ... [Source Not Available].
- In vitro and ex vivo systems at the forefront of infection modeling and drug discovery. (2018).
- A schematic diagram showing the mechanism of action of quinoxaline‐based compounds into different biological targets. (2023).
- From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides. (2024). MDPI.
- Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities. (2011). J-Stage.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. idexx.com [idexx.com]
Application Notes and Protocols: Screening for Antiviral Activity of 6-(Trifluoromethoxy)quinoxaline Derivatives
Introduction: The Growing Promise of Quinoxalines in Antiviral Drug Discovery
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and notably, antiviral properties.[1][2] The urgency for novel antiviral agents has been underscored by recent global health crises, driving researchers to explore new chemical entities that can effectively combat viral pathogens.[3][1]
Quinoxaline derivatives have shown promise against a range of viruses. For instance, certain derivatives have been identified as potent inhibitors of the HIV-1 reverse transcriptase, a critical enzyme for the replication of the human immunodeficiency virus.[4] Others have been investigated for their potential to target the NS1 protein of the influenza virus, which would disrupt a key mechanism of viral replication.[4] The versatility of the quinoxaline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
This application note focuses on a specific class of these compounds: 6-(Trifluoromethoxy)quinoxaline derivatives. The trifluoromethoxy group is a key substituent in modern drug design, known for its ability to enhance metabolic stability and improve the binding affinity of molecules to their biological targets.[5] This guide provides a comprehensive overview of the synthesis and, more critically, detailed protocols for screening the antiviral activity of these promising derivatives.
Synthesis of this compound Derivatives: A Proposed Pathway
The synthesis of the core this compound can be achieved through a multi-step process, followed by further diversification using modern cross-coupling methodologies. A plausible synthetic route is outlined below.
Part 1: Synthesis of the Core Scaffold
The initial synthesis involves the condensation of 4-(trifluoromethoxy)benzene-1,2-diamine with a 1,2-dicarbonyl compound, a classic and effective method for forming the quinoxaline ring system.[6]
Protocol 1: Synthesis of this compound
Objective: To synthesize the core this compound scaffold.
Materials:
-
4-(Trifluoromethoxy)benzene-1,2-diamine
-
Glyoxal (40% in water)
-
Ethanol
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzene-1,2-diamine (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
To the stirred solution, add glyoxal (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Part 2: Diversification of the Quinoxaline Core
With the core scaffold in hand, further functionalization can be achieved through powerful palladium-catalyzed cross-coupling reactions such as the Heck coupling and the Buchwald-Hartwig amination.[7][8][9] These reactions allow for the introduction of a wide range of substituents at specific positions on the quinoxaline ring, enabling the creation of a diverse library of derivatives for antiviral screening.
Protocol 2: Heck Coupling for C-C Bond Formation
Objective: To introduce alkenyl groups onto a halogenated this compound precursor.
Materials:
-
Halogenated this compound (e.g., 2-chloro-6-(trifluoromethoxy)quinoxaline)
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if required)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the halogenated this compound (1 equivalent), the alkene (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents) in the anhydrous solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to the appropriate temperature (typically 80-120 °C) and stir until TLC indicates the completion of the reaction.
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To introduce amino groups onto a halogenated this compound precursor.
Materials:
-
Halogenated this compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the halogenated this compound and the amine.
-
Degas the mixture and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Caption: Proposed synthetic workflow for this compound derivatives.
Antiviral Activity Screening: A Step-by-Step Guide
The process of screening for antiviral activity is a systematic workflow that begins with assessing the cytotoxicity of the compounds, followed by specific assays to determine their efficacy against the target virus(es).
Caption: General workflow for antiviral screening of chemical compounds.
Part 1: Cytotoxicity Assessment
Before evaluating antiviral efficacy, it is crucial to determine the cytotoxicity of the synthesized compounds to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 4: MTT Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the quinoxaline derivatives on a specific cell line (e.g., Vero cells).
Materials:
-
Vero cells (or other appropriate host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. Plot the percentage of viability against the compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Part 2: Antiviral Efficacy Assays
Based on the CC₅₀ values, non-toxic concentrations of the compounds are selected for the antiviral assays. The choice of assay depends on the target virus.
Protocol 5: Plaque Reduction Assay (for Lytic Viruses)
Objective: To determine the 50% effective concentration (EC₅₀) of the quinoxaline derivatives against a lytic virus (e.g., Herpes Simplex Virus, Influenza Virus).
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in 6-well or 12-well plates
-
Target virus stock of known titer
-
This compound derivatives at non-toxic concentrations
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare mixtures of the virus dilutions with the test compounds at various concentrations.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with 100 PFU (plaque-forming units) of the virus pre-incubated with the respective compound concentrations. Also, include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After adsorption, remove the inoculum and add 2 mL of the overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Aspirate the overlay, fix the cells with 10% formalin for 30 minutes, and then stain with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to dry.[8]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.[10] Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value.
Caption: Principle of the plaque reduction assay for antiviral activity.
Protocol 6: Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses)
Objective: To determine the EC₅₀ of the quinoxaline derivatives against the reverse transcriptase enzyme of a retrovirus (e.g., HIV-1).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay kit (commercially available, e.g., colorimetric or fluorescent kits)
-
This compound derivatives
-
Known RT inhibitor (e.g., Nevirapine) as a positive control
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up the RT reaction according to the manufacturer's protocol. This typically includes a reaction buffer, a template-primer (e.g., poly(A)·oligo(dT)), dNTPs, and the RT enzyme.
-
Compound Addition: Add serial dilutions of the quinoxaline derivatives to the reaction wells. Include a positive control (known inhibitor), a negative control (no inhibitor), and a background control (no enzyme).
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (usually 1-2 hours) to allow for the synthesis of DNA.
-
Detection: Perform the detection step as per the kit's instructions. This may involve the quantification of the newly synthesized DNA using a colorimetric or fluorescent method.
-
Data Analysis: Measure the signal (absorbance or fluorescence) using a microplate reader. Calculate the percentage of RT inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value.
Data Interpretation and Lead Identification
The ultimate goal of the screening process is to identify lead compounds with potent and selective antiviral activity. This is achieved by calculating the Selectivity Index (SI).
Selectivity Index (SI) = CC₅₀ / EC₅₀
A higher SI value indicates greater selectivity of the compound for inhibiting the virus compared to its toxicity to the host cells. Generally, a compound with an SI value of 10 or greater is considered a promising candidate for further development.
Table 1: Example Data Summary for Antiviral Screening
| Compound ID | CC₅₀ (µM) on Vero Cells | EC₅₀ (µM) against Virus X | Selectivity Index (SI) |
| QX-OCF3-01 | >100 | 5.2 | >19.2 |
| QX-OCF3-02 | 85.4 | 12.8 | 6.7 |
| QX-OCF3-03 | 92.1 | 2.1 | 43.9 |
| Positive Control | >100 | 0.5 | >200 |
In this example, compound QX-OCF3-03 would be identified as a promising lead due to its high selectivity index.
Conclusion and Future Directions
This application note provides a framework for the synthesis and systematic screening of this compound derivatives for antiviral activity. The detailed protocols for cytotoxicity and antiviral assays offer a robust methodology for identifying promising lead compounds. The inherent versatility of the quinoxaline scaffold, combined with the favorable properties of the trifluoromethoxy group, makes this class of compounds a compelling area for further investigation in the quest for novel antiviral therapeutics. Future studies should focus on elucidating the precise mechanism of action of the identified lead compounds and optimizing their structure to further enhance their potency and selectivity.
References
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Available at: [Link]4][3][1]
-
Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB. Semantic Scholar. Available at: [Link]
-
Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid. National Institutes of Health. Available at: [Link]
-
How to interpret our plaque assay results?. ResearchGate. Available at: [Link]
-
Reverse Transcriptase Inhibitors. National Center for Biotechnology Information. Available at: [Link]]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. Available at: [Link]
-
Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. National Institutes of Health. Available at: [Link]
-
Reverse-transcriptase inhibitor. Wikipedia. Available at: [Link]]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. Available at: [Link]
-
Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Royal Society of Chemistry. Available at: [Link]
-
Screening for Potential Antiviral Compounds from Cyanobacterial Secondary Metabolites Using Machine Learning. MDPI. Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Royal Society of Chemistry. Available at: [Link]
-
Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. ResearchGate. Available at: [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. Available at: [Link]
-
N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. PubMed. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Available at: [Link]
-
6-(Trifluoromethyl)quinoxaline. MySkinRecipes. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. Available at: [Link]
-
Antiviral Drug Screening. Virology Research Services. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]
-
Development and Validation of a Plaque Assay to Determine the Titer of a Recombinant Live-Attenuated Viral Vaccine for SARS-CoV-2. National Institutes of Health. Available at: [Link]
-
Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). YouTube. Available at: [Link]
-
Measuring infectious virus: the plaque assay. Virology Research Services. Available at: [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Royal Society of Chemistry. Available at: [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. Available at: [Link]
-
Workflow for pharmacophore-based virtual screening and lead generation.. ResearchGate. Available at: [Link]
-
How NRTIs Work. International Association of Providers of AIDS Care. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Royal Society of Chemistry. Available at: [Link]
-
Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. National Institutes of Health. Available at: [Link]
-
Real-time antiviral drug screening, characterization, and safety assessment using the xCELLigence.... YouTube. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity. National Institutes of Health. Available at: [Link]
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Mastering the Functionalization of a Privileged Scaffold: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-(Trifluoromethoxy)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-(Trifluoromethoxy)quinoxaline Moiety
The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the quinoxaline ring further enhances its desirability. This powerful electron-withdrawing group can significantly modulate the physicochemical properties of a molecule, improving metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Consequently, the development of robust and versatile methods for the functionalization of this compound is of paramount importance for the rapid exploration of chemical space in drug discovery and materials science.
Palladium-catalyzed cross-coupling reactions have emerged as a transformative tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional efficiency and functional group tolerance.[5][6] This guide provides a comprehensive overview of the application of these powerful reactions to the this compound scaffold, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the elegant and versatile palladium catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The cycle typically involves three key elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Caption: Generalized Palladium Catalytic Cycle.
C-C Bond Formation: Expanding the Molecular Framework
The construction of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions offer a powerful arsenal of methods to achieve this, each with its unique scope and applications.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the generally non-toxic nature of its byproducts.[4][7] This reaction is particularly well-suited for the synthesis of 6-aryl- and 6-heteroarylquinoxalines.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-quinoxaline with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 6-haloquinoxaline with an arylboronic acid. The choice of catalyst, ligand, base, and solvent can be critical and may require optimization for specific substrates.
-
Materials:
-
6-Bromo-quinoxaline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add 6-bromoquinoxaline, phenylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/ethanol/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 85 | [8] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | Adapted from[9] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 70 | 8 | 88 | Adapted from[9] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct and efficient route to synthesize 6-alkynylquinoxalines, which are valuable intermediates for further transformations and are also found in various functional materials.[10][11] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[12][13]
Experimental Protocol: Sonogashira Coupling of 6-Iodoquinoxaline with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling of a 6-haloquinoxaline with a terminal alkyne. The use of a copper co-catalyst is typical, although copper-free conditions have also been developed.
-
Materials:
-
6-Iodoquinoxaline (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
THF or DMF
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-iodoquinoxaline, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent (THF or DMF) and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
-
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25 | 4 | 90 | Adapted from[14] |
| Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | DMF | 50 | 3 | 88 | Adapted from[10] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 80 | 6 | 75 | Copper-free conditions |
Heck-Mizoroki Reaction: The Alkenylation of Quinoxalines
The Heck-Mizoroki reaction is a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[15][16] This reaction is particularly useful for synthesizing 6-alkenylquinoxalines, which can serve as precursors for a variety of other functional groups.
Experimental Protocol: Heck Reaction of 6-Bromoquinoxaline with Styrene
This protocol describes a general procedure for the Heck reaction. The choice of base and the addition of a phosphine ligand are crucial for achieving high yields and selectivity.
-
Materials:
-
6-Bromoquinoxaline (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
DMF or Acetonitrile
-
-
Procedure:
-
In a sealed tube, combine 6-bromoquinoxaline, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
-
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | TEA | DMF | 110 | 16 | 78 | Adapted from[17] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 100 | 24 | 72 | Adapted from[18] |
| Pd₂(dba)₃ | Tri(2-furyl)phosphine | Cy₂NMe | Dioxane | 120 | 18 | 85 | Adapted from[19] |
C-N Bond Formation: Introducing Nitrogen-Containing Moieties
The introduction of nitrogen-containing functional groups is a key strategy in the design of bioactive molecules. The Buchwald-Hartwig amination has revolutionized this area of synthesis.
Buchwald-Hartwig Amination: A Gateway to Anilines and Other Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful and general method for the synthesis of aryl amines.[20][21] This reaction is indispensable for the preparation of 6-aminoquinoxaline derivatives.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloroquinoxaline with Aniline
This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand is often critical for high reactivity.
-
Materials:
-
6-Chloroquinoxaline (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.5 equiv)
-
Toluene or 1,4-Dioxane
-
-
Procedure:
-
To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.
-
Add the solvent, followed by 6-chloroquinoxaline and aniline.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 12 | 91 | Adapted from[9][22] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 | Adapted from[23] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 10 | 94 | Adapted from[24] |
digraph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Reaction Setup\n(Inert Atmosphere)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add:\n- 6-Haloquinoxaline\n- Coupling Partner\n- Catalyst & Ligand\n- Base & Solvent"]; reaction [label="Heating & Stirring\n(Monitor Progress)", shape=cds, fillcolor="#FBBC05"]; workup [label="Workup:\n- Quenching\n- Extraction\n- Washing & Drying"]; purification [label="Purification\n(Column Chromatography)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Characterized Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reagents [color="#5F6368"]; reagents -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; }
Caption: General Experimental Workflow.
Conclusion: A Versatile Toolkit for Innovation
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, among others, offer a wide range of possibilities for introducing diverse carbon and nitrogen-based substituents. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are key to achieving high yields and selectivity. The protocols and data presented in this guide serve as a valuable starting point for researchers aiming to explore the chemical space around this privileged heterocyclic core, paving the way for the discovery of new drug candidates and advanced materials.
References
-
Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
-
Bandyopadhyay, A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
-
Barberis, C., et al. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]
-
da Silva, G. N., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. [Link]
-
Chemistry Help ASAP. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ResearchGate. Synthesis of quinoxaline derivatives by C-C coupling reactions using... [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... [Link]
-
Kurata, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules. [Link]
-
Kaur, H., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
-
ResearchGate. Heck reaction between bromobenzene and styrene. [Link]
-
ResearchGate. Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. [Link]
-
McDonald, R. I., et al. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. NIH Public Access. [Link]
-
Mohammadi, E., et al. (2018). Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. [Link]
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
-
ResearchGate. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]
-
Wang, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Lanza, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
-
Wang, D., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Tius, M. A. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Maikhuri, V. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
-
Saïd, K., et al. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
-
Abid, M. K., et al. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Link]
-
Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
-
Kumar, D., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
-
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. [Link]
-
Huang, X. (2003). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Senecal, T. D., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry. [Link]
-
Tius, M. A. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. NIH Public Access. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
Sources
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mtieat.org [mtieat.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 10. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 17. biolmolchem.com [biolmolchem.com]
- 18. sctunisie.org [sctunisie.org]
- 19. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 24. research.rug.nl [research.rug.nl]
Synthesis and Application of 6-(Trifluoromethoxy)quinoxaline-Based Fluorescent Probes for Cellular Imaging
A Foreword on a Privileged Scaffold in Fluorescence Microscopy
In the dynamic field of cellular biology and drug discovery, the ability to visualize specific subcellular structures and processes in real-time is paramount. Fluorescent probes are the cornerstone of this endeavor, and among the myriad of fluorophores, the quinoxaline scaffold has emerged as a particularly versatile and powerful platform.[1] Quinoxaline derivatives are characterized by their planar, highly conjugated structure, which often imparts favorable photophysical properties, including strong fluorescence.[1] The introduction of the trifluoromethoxy (-OCF₃) group at the 6-position of the quinoxaline ring offers a unique opportunity to modulate the electronic and lipophilic character of the molecule. This strategic substitution can enhance membrane permeability, improve photostability, and fine-tune the solvatochromic properties of the resulting probe, making it an exquisitely sensitive reporter of its microenvironment.
This comprehensive guide provides a detailed protocol for the synthesis, characterization, and application of a novel 6-(trifluoromethoxy)quinoxaline-based fluorescent probe. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and demonstrate its utility in the context of live-cell imaging, specifically for the visualization of lipid droplets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorescence imaging techniques in their work.
I. The Strategic Design of a Donor-Acceptor Quinoxaline Probe
The fluorescent probe detailed herein, 2,3-bis(4-(dimethylamino)phenyl)-6-(trifluoromethoxy)quinoxaline (hereafter referred to as TFMOQ-NMe₂ ), is designed based on a donor-acceptor-donor (D-A-D) architecture. This molecular design is a well-established strategy for creating fluorophores with strong intramolecular charge transfer (ICT) character.[2][3]
-
The Acceptor Core: The electron-deficient quinoxaline ring serves as the central acceptor (A) unit. The trifluoromethoxy group further enhances its electron-withdrawing nature through a strong inductive effect.
-
The Donor Arms: Two electron-rich 4-(dimethylamino)phenyl groups are positioned at the 2 and 3 positions of the quinoxaline core, acting as potent electron donors (D).
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor moieties, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor quinoxaline core. This ICT process is highly sensitive to the polarity of the surrounding environment. In nonpolar environments, the probe exhibits strong fluorescence. As the polarity of the solvent increases, the excited state is stabilized, leading to a red-shift in the emission spectrum (solvatochromism) and, in some cases, a decrease in fluorescence quantum yield.[2] This sensitivity to the local environment makes TFMOQ-NMe₂ an ideal candidate for imaging lipid-rich, nonpolar structures within cells, such as lipid droplets.
II. Synthetic Pathway to TFMOQ-NMe₂
The synthesis of TFMOQ-NMe₂ is a multi-step process that begins with the preparation of the key intermediate, 4-(trifluoromethoxy)phenylene-1,2-diamine, followed by a condensation reaction with a tailored dicarbonyl compound.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the TFMOQ-NMe₂ fluorescent probe.
Part 1: Synthesis of 4-(Trifluoromethoxy)phenylene-1,2-diamine
The synthesis of this crucial diamine intermediate starts from commercially available 1-bromo-4-(trifluoromethoxy)benzene.
Step 1: Double Nitration of 1-Bromo-4-(trifluoromethoxy)benzene
-
Rationale: A two-step nitration is performed to introduce two nitro groups ortho to each other on the benzene ring. The trifluoromethoxy group is a meta-director, while the bromo group is an ortho-, para-director. Careful control of reaction conditions is necessary to achieve the desired 2,3-dinitro substitution pattern.
-
Protocol:
-
To a stirred solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 1-bromo-2-nitro-4-(trifluoromethoxy)benzene.
-
Subject the mono-nitrated product to a second nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperature (e.g., 80 °C) to introduce the second nitro group, yielding 1-bromo-2,3-dinitro-5-(trifluoromethoxy)benzene.
-
Step 2: Amination and Reduction
-
Rationale: The bromo group is first replaced by an amino group via nucleophilic aromatic substitution. Subsequently, the two nitro groups are reduced to amino groups to afford the final diamine.
-
Protocol:
-
Heat the dinitro-bromo compound with a solution of ammonia in a sealed tube to effect the nucleophilic substitution of the bromine atom.
-
Following the amination, the resulting dinitro-amino compound is subjected to reduction. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
After complete reduction, neutralize the reaction mixture and extract the product, 4-(trifluoromethoxy)phenylene-1,2-diamine, with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
-
Part 2: Synthesis of 4,4'-Bis(dimethylamino)benzil
-
Rationale: This dicarbonyl compound will provide the donor portion of the final probe. It can be synthesized from 4,4'-bis(dimethylamino)benzoin, which in turn is prepared from 4-(dimethylamino)benzaldehyde.
-
Protocol:
-
The synthesis of the benzoin precursor is achieved through a benzoin condensation of 4-(dimethylamino)benzaldehyde using a cyanide or thiamine catalyst.
-
The resulting 4,4'-bis(dimethylamino)benzoin is then oxidized to the corresponding benzil. A common oxidizing agent for this transformation is copper(II) sulfate in pyridine.[4]
-
Part 3: Condensation to Form TFMOQ-NMe₂
-
Rationale: The final step is the condensation of the synthesized diamine and dicarbonyl compounds to form the quinoxaline ring. This reaction is typically acid-catalyzed and proceeds readily.[1][5]
-
Protocol:
-
Dissolve 4-(trifluoromethoxy)phenylene-1,2-diamine (1.0 eq) and 4,4'-bis(dimethylamino)benzil (1.0 eq) in ethanol or acetic acid.
-
Add a catalytic amount of a protic acid, such as acetic acid or a few drops of hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain pure 2,3-bis(4-(dimethylamino)phenyl)-6-(trifluoromethoxy)quinoxaline (TFMOQ-NMe₂) .
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-(Trifluoromethoxy)phenylene-1,2-diamine | ~192.13 | 1.0 | (To be calculated) |
| 4,4'-Bis(dimethylamino)benzil | 296.36 | 1.0 | (To be calculated) |
| Ethanol | 46.07 | Solvent | (Sufficient volume) |
| Acetic Acid | 60.05 | Catalyst | (Catalytic amount) |
III. Characterization and Photophysical Properties
A thorough characterization of the synthesized TFMOQ-NMe₂ is essential to confirm its structure and evaluate its photophysical properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be employed to confirm the chemical structure of the final product. The spectra should be consistent with the expected arrangement of protons, carbons, and fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, further confirming its elemental composition.
Photophysical Characterization
-
UV-Visible Absorption and Fluorescence Spectroscopy: The absorption and emission spectra of TFMOQ-NMe₂ should be recorded in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to assess its solvatochromic behavior.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) should be measured in a nonpolar solvent (e.g., cyclohexane or toluene) using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54).
-
Molar Absorptivity: The molar absorptivity (ε) at the wavelength of maximum absorption (λ_max) should be calculated using the Beer-Lambert law.
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Hexane | 1.88 | (Expected ~400-420) | (Expected ~480-500) | (To be determined) | (Expected > 0.5) |
| Toluene | 2.38 | (Expected ~405-425) | (Expected ~490-510) | (To be determined) | (To be determined) |
| Dichloromethane | 8.93 | (Expected ~410-430) | (Expected ~500-530) | (To be determined) | (To be determined) |
| Acetonitrile | 37.5 | (Expected ~415-435) | (Expected ~520-550) | (To be determined) | (To be determined) |
| Methanol | 32.7 | (Expected ~420-440) | (Expected ~530-560) | (To be determined) | (To be determined) |
IV. Application Protocol: Live-Cell Imaging of Lipid Droplets
The lipophilic nature and solvatochromic properties of TFMOQ-NMe₂ make it an excellent candidate for staining lipid droplets in live cells.[6][7][]
Rationale for Lipid Droplet Staining
Lipid droplets are cellular organelles composed of a neutral lipid core surrounded by a phospholipid monolayer.[6] This highly nonpolar environment is expected to cause TFMOQ-NMe₂ to exhibit strong fluorescence with a blue-shifted emission compared to its fluorescence in the more polar cytoplasm.
Diagram of Probe Localization
Caption: Preferential accumulation of the lipophilic TFMOQ-NMe₂ probe in lipid droplets.
Step-by-Step Protocol for Staining and Imaging
-
Cell Culture:
-
Plate cells (e.g., HeLa, 3T3-L1 adipocytes) on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Culture the cells in appropriate media until they reach the desired confluency.
-
To induce lipid droplet formation, cells can be treated with oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.
-
-
Probe Preparation:
-
Prepare a stock solution of TFMOQ-NMe₂ (e.g., 1 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20 °C, protected from light.
-
-
Cell Staining:
-
Dilute the TFMOQ-NMe₂ stock solution in pre-warmed cell culture medium to a final working concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution containing TFMOQ-NMe₂ to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters. Based on the expected photophysical properties, a DAPI or a custom filter set with an excitation wavelength around 405-420 nm and an emission filter centered around 480-520 nm would be a good starting point.
-
Acquire images of the stained lipid droplets, which should appear as bright, distinct puncta within the cytoplasm.
-
Co-staining and Controls
-
To confirm the localization of TFMOQ-NMe₂ to lipid droplets, co-staining with a commercially available lipid droplet stain, such as Nile Red or BODIPY 493/503, can be performed.
-
Control experiments should include imaging unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone to rule out any effects of the solvent.
V. Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of novel fluorescent probes. The synthesis of TFMOQ-NMe₂ provides a clear example of how rational design can lead to a highly sensitive probe for a specific biological application. The unique properties imparted by the trifluoromethoxy group, combined with the inherent versatility of the quinoxaline core, open up avenues for the creation of a new generation of fluorescent tools for advanced cellular imaging and sensing applications in drug discovery and biomedical research.
VI. References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Jaung, J.-Y. (2006). Synthesis and halochromism of new quinoxaline fluorescent dyes. Dyes and Pigments, 71(3), 223-228. [Link]
-
Live cell imaging. (2010). Bentham Open. [Link]
-
Multistep Synthesis (Experiment). (2020). Chemistry LibreTexts. [Link]
-
Collot, M., Fam, T. K., & Klymchenko, A. S. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Materials, 11(9), 1736. [Link]
-
Clarke, H. T., & Dreger, E. E. (1941). Benzil. Organic Syntheses, Coll. Vol. 1, p.87. [Link]
-
New Fluorescence Probes for Live-Cell Imaging. (2014). Wiley Analytical Science. [Link]
-
CellBioEd. (2021, December 29). Part 3. Lipid Droplet: Staining cells, membranes, and nuclei [Video]. YouTube. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed. [Link]
-
de Melo, J. S., et al. (2013). Donor-acceptor-donor thienyl/bithienyl-benzothiadiazole/quinoxaline model oligomers: experimental and theoretical studies. The Journal of Physical Chemistry A, 117(42), 10846-10857. [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
Fathia, S., & Sardarian, A. R. (2014). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 4(109), 64236-64256. [Link]
-
vibzz lab. (2020, November 8). Benzil : Organic synthesis [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry, 99(12), 985-992. [Link]
-
Beilstein Journals. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved from [Link]
-
Kopotilova, A. E., et al. (2024). Asymmetric Fluorinated 2,3-Bis(5-Arylthiophen-2-Yl)Quinoxalines: Synthesis and Photophysical Properties. Molecules, 29(1), 123. [Link]
-
Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol. (n.d.). Google Patents. Retrieved from
-
2-(4-(Dimethylamino)phenyl)-3,3-difluoro-4,6-diphenyl-3,4-dihydro-1,2,4,5,3-tetrazaborinin-2-ium-3-ide. (2022). MDPI. [Link]
-
Highly Fluorescent[9]Carbohelicene Fused by Asymmetric 1,2-Dialkyl-Substituted Quinoxaline for Circularly Polarized Luminescence and Electroluminescence. (2015). The Journal of Physical Chemistry C, 119(22), 12534-12543. [Link]
-
A 2-phenylfuro[2,3-b]quinoxaline-triphenylamine-based emitter: photophysical properties and application in TADF-sensitized fluorescence OLEDs. (2020). New Journal of Chemistry, 44(39), 16963-16970. [Link]
-
Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). viXra.org. [Link]
-
Synthesis and photoelectric properties of fluorescence materials with electron donor-acceptor structures based on quinoxaline and pyridinopyrazine, carbazole, and diphenylamine derivatives. (2024). Chinese Journal of Luminescence. [Link]
-
A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. (2022). STAR Protocols, 3(1), 101188. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Donor-acceptor-donor thienyl/bithienyl-benzothiadiazole/quinoxaline model oligomers: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and photoelectric properties of fluorescence materials with electron donor-acceptor structures based on quinoxaline and pyridinopyrazine, carbazole, and diphenylamine derivatives [ccspublishing.org.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Assay of 6-(Trifluoromethoxy)quinoxaline Analogs
Introduction: The Therapeutic Potential of 6-(Trifluoromethoxy)quinoxaline Analogs
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] The quinoxaline scaffold is considered a privileged structure, appearing in numerous compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The introduction of a trifluoromethoxy group at the 6-position can significantly modulate the physicochemical and pharmacological properties of the quinoxaline core, potentially enhancing metabolic stability, membrane permeability, and target binding affinity.
This application note provides a comprehensive guide for the in vitro evaluation of novel this compound analogs. As these compounds are frequently investigated as kinase inhibitors, this guide will focus on a suite of assays designed to characterize their cytotoxic effects, target engagement, metabolic stability, and potential for off-target cardiac liability.[1][2] The protocols herein are designed to be robust and reproducible, providing researchers in drug discovery and development with the necessary tools to assess the therapeutic potential of this promising class of molecules.
I. Initial Assessment of Cytotoxicity: The Foundation of a Successful Screening Cascade
Before delving into specific mechanisms of action, it is crucial to first establish the cytotoxic profile of the this compound analogs. This initial screen provides a broad understanding of the compounds' impact on cell viability and helps to determine the appropriate concentration ranges for subsequent, more targeted assays. A compound that is highly cytotoxic at low concentrations may have a different therapeutic window and application than one that exhibits selective activity at higher concentrations.
Choosing the Right Cytotoxicity Assay: A Comparative Overview
Several methods are available for assessing cell viability, each with its own advantages and limitations. The choice of assay should be guided by the specific research question, the cell type being used, and the available laboratory equipment.
| Assay | Principle | Advantages | Disadvantages |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. | Homogeneous (no cell lysis), sensitive, and non-toxic to cells, allowing for kinetic monitoring.[3] | Can be susceptible to interference from compounds with reducing properties. |
| MTT | Reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. | Well-established and cost-effective. | Requires a solubilization step for the formazan crystals, which can introduce variability. |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction. | Highly sensitive, rapid, and suitable for high-throughput screening. | ATP levels can be influenced by factors other than cell viability, such as cellular stress. |
For the purposes of this guide, we will detail a protocol using the resazurin assay due to its sensitivity, non-destructive nature, and straightforward workflow.
Protocol 1: In Vitro Cytotoxicity Assessment using Resazurin
This protocol is designed for a 96-well plate format but can be scaled for higher throughput.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
0.25% Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., Sigma-Aldrich, TOX8)[4]
-
This compound analogs, dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Opaque-walled 96-well microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound analogs and the positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the compound-treated wells) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Resazurin Incubation:
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[6]
-
Data Analysis and Interpretation:
-
Subtract the average fluorescence of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve using a non-linear regression model.[7][8][9]
II. Target Engagement: Probing Kinase Inhibition
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[2] Therefore, a direct assessment of kinase inhibition is a critical step in characterizing the mechanism of action of this compound analogs.
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10] This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds.[11]
Materials:
-
Recombinant kinase of interest (e.g., c-Met, CDK2)[2]
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
This compound analogs, dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 384-well microplates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase, substrate, and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate determination of inhibitor potency.
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted this compound analogs or controls.[11]
-
Initiate the kinase reaction by adding 4 µL of the kinase/substrate/ATP master mix to each well.
-
Include "no kinase" and "vehicle" controls.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 1 hour.[12]
-
-
ADP-Glo™ Reagent Addition:
-
Kinase Detection Reagent Addition:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis with a sigmoidal dose-response model.[7][15]
III. Early ADME-Tox Profiling: A Glimpse into In Vivo Behavior
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is crucial for identifying promising drug candidates and avoiding late-stage failures. In this section, we will focus on two critical in vitro assays: metabolic stability and hERG channel inhibition.
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary drug-metabolizing enzymes in the liver.[16][17]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound analogs
-
Positive control compounds (high and low clearance)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of HLMs and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.[18]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis and Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 4: hERG Potassium Channel Inhibition Assay
Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[19] Therefore, early assessment of a compound's hERG liability is a critical safety screen. The gold standard for this assessment is the manual whole-cell patch-clamp electrophysiology assay.[19]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier and data acquisition system
-
This compound analogs
-
Positive control (e.g., Cisapride)[20]
Procedure:
-
Cell Preparation:
-
Culture and prepare the hERG-expressing cells for patch-clamp recording.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[21]
-
Record baseline hERG currents.
-
-
Compound Application:
-
Perfuse the cells with increasing concentrations of the this compound analogs.
-
Record the hERG currents at each concentration after steady-state inhibition is reached.
-
Data Analysis and Interpretation:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of hERG channel inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.
IV. Visualizing the Workflow and Potential Mechanisms
To aid in the understanding and execution of these protocols, the following diagrams illustrate the overall experimental workflow and a representative kinase signaling pathway that may be targeted by this compound analogs.
Caption: A representative receptor tyrosine kinase (RTK) signaling pathway potentially inhibited by this compound analogs.
V. Conclusion
The suite of in vitro assays detailed in this application note provides a robust framework for the comprehensive evaluation of this compound analogs. By systematically assessing cytotoxicity, target engagement, metabolic stability, and cardiac safety, researchers can efficiently identify and prioritize lead candidates for further preclinical and clinical development. The integration of these assays into a structured screening cascade will undoubtedly accelerate the discovery of novel therapeutics from this promising class of compounds.
References
Sources
- 1. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. sophion.com [sophion.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethoxy)quinoxaline
Welcome to the technical support center for the synthesis of 6-(trifluoromethoxy)quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this important chemical intermediate. Quinoxaline derivatives are a critical class of nitrogen-containing heterocycles that form the backbone of numerous compounds with significant biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The incorporation of a trifluoromethoxy group, in particular, can enhance metabolic stability and binding affinity in drug molecules, making this compound a valuable building block in medicinal chemistry.[3]
This document provides a comprehensive, field-proven guide to navigate the common challenges encountered during its synthesis, focusing on improving reaction yields and ensuring product purity. We will delve into the mechanistic rationale behind procedural steps and offer practical solutions to common problems.
Optimized Synthetic Workflow: A Two-Step Approach
The most reliable and widely adopted method for synthesizing quinoxaline scaffolds is the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] For our target molecule, this involves the reaction of 4-(trifluoromethoxy)benzene-1,2-diamine with glyoxal . The primary challenge often lies in the synthesis and purity of the diamine precursor.
Below is a visual representation of the recommended synthetic pathway.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzene-1,2-diamine
This protocol is adapted from established procedures for the reduction of nitroanilines.[6] The use of tin(II) chloride is a classic and effective method, typically providing high yields.
Materials:
-
2-Nitro-4-(trifluoromethoxy)aniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
40% Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of concentrated HCl in water. For every 1 part of 2-nitro-4-(trifluoromethoxy)aniline, use approximately 3.2 equivalents of tin(II) chloride dihydrate dissolved in the HCl solution.
-
Prepare a solution of 2-nitro-4-(trifluoromethoxy)aniline (1.0 eq) in ethanol.
-
Slowly add the aniline solution to the stirred tin chloride solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Carefully basify the mixture by slowly adding 40% NaOH solution until the pH is between 11-12. Tin salts will precipitate.
-
Extract the aqueous slurry with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield 4-(trifluoromethoxy)benzene-1,2-diamine, which typically presents as a brown oil. This product is often used in the next step without further purification. A yield of ~98% can be expected.[6]
Protocol 2: Synthesis of this compound
The cyclocondensation to form the quinoxaline ring is often a straightforward reaction that can proceed under mild conditions.[7][8]
Materials:
-
4-(Trifluoromethoxy)benzene-1,2-diamine
-
Glyoxal (40% solution in water)
-
Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Dissolve the crude 4-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask with magnetic stirring.
-
Slowly add the 40% aqueous glyoxal solution (1.0-1.1 eq) dropwise to the diamine solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically fast. Monitor by TLC for the disappearance of the diamine.
-
Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My yield for the 4-(trifluoromethoxy)benzene-1,2-diamine (Protocol 1) is significantly lower than expected. What could be the cause?
A1: Low yields in the nitro group reduction are often due to three main factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion using TLC. If starting material remains, you can increase the reaction time or temperature slightly. However, prolonged heating can lead to degradation.
-
Oxidation of the Product: o-Phenylenediamines are highly susceptible to air oxidation, which can occur during the workup, especially under basic conditions. It is crucial to perform the extraction step promptly after basification. Purging the reaction and workup vessels with an inert gas like nitrogen or argon can mitigate this issue.
-
Loss During Workup: The diamine product has some water solubility. Ensure you perform multiple, thorough extractions (at least three) with an appropriate organic solvent to maximize recovery. Saturation of the aqueous layer with sodium chloride (brine) can also help by reducing the product's solubility in the aqueous phase.
Q2: The cyclocondensation reaction (Protocol 2) is sluggish or incomplete. How can I drive it to completion?
A2: While this reaction is often efficient at room temperature, several factors can impede its progress:
-
Purity of Diamine: Impurities in the 4-(trifluoromethoxy)benzene-1,2-diamine from the previous step can interfere with the reaction. If you suspect this, purifying the diamine by column chromatography before use is recommended.
-
Reaction Conditions: Traditional methods for quinoxaline synthesis sometimes required heating or the use of an acid catalyst.[5] If stirring at room temperature is ineffective, consider the following:
-
Gentle Heating: Warm the reaction mixture to 40-50°C.
-
Catalysis: Add a catalytic amount of a mild acid, such as a few drops of acetic acid, to protonate the carbonyl group of glyoxal, making it more electrophilic.
-
Solvent Choice: While ethanol is common, other solvents like methanol or even green chemistry approaches using water can be effective.[8] Some protocols have shown excellent yields in hexafluoroisopropanol (HFIP) at room temperature in a short time.[7]
-
Q3: I am observing multiple spots on my TLC plate after the cyclocondensation, indicating side products. What are they and how can I avoid them?
A3: The formation of side products in quinoxaline synthesis can arise from self-condensation of the reactants or oxidation.
-
Potential Side Products: One common issue is the formation of benzimidazole derivatives, which can occur if the dicarbonyl compound undergoes rearrangement or if there's an oxidative side reaction.[9] Polymerization of glyoxal can also be an issue.
-
Mitigation Strategies:
-
Control Stoichiometry: Ensure accurate stoichiometry. A slight excess of the dicarbonyl compound is sometimes used, but a large excess can lead to side reactions.
-
Temperature Control: Avoid excessive heating, which can promote side reactions and decomposition.
-
Inert Atmosphere: As with the diamine, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that may lead to complex mixtures.
-
Q4: The final product, this compound, is difficult to purify. What are the best practices?
A4: The trifluoromethoxy group increases the lipophilicity of the molecule, which influences its solubility and chromatographic behavior.
-
Recrystallization: This is the most effective method for obtaining highly pure material if a suitable solvent system can be found. Try mixed solvent systems like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the standard alternative. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The trifluoromethyl group can sometimes cause tailing on silica; using a small amount of triethylamine (~0.5%) in your eluent can help to obtain sharper peaks.[10]
Q5: Can I use a different 1,2-dicarbonyl compound instead of glyoxal?
A5: Yes. The condensation reaction is highly versatile.[11] Using other 1,2-dicarbonyl compounds like 2,3-butanedione (diacetyl) or benzil will yield the corresponding 2,3-disubstituted quinoxaline derivatives. This allows for the synthesis of a wide library of compounds based on the this compound scaffold.
Comparative Data on Quinoxaline Synthesis Conditions
To provide context for optimization, the following table summarizes various catalytic systems and conditions reported for general quinoxaline synthesis, which can be adapted for the target molecule.
| Catalyst / Method | Solvent | Temperature | Typical Yield (%) | Reference |
| No Catalyst | Ethanol | Room Temp - Reflux | Variable, often lower | [7] |
| Acetic Acid | Ethanol | Reflux | Moderate to High | [5] |
| Iodine | Ethanol | Reflux | >90 | [11] |
| CuSO₄·5H₂O | Acetonitrile | Reflux | High | [5] |
| Alumina-Supported HPA | Toluene | Room Temp | 92 | [5] |
| Microwave (Solvent-free) | None | Microwave | 80-90+ | [2] |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp | 95 | [7] |
References
- Ammar, Y. A., et al. (2018). Synthesis of Thiadiazino and Thiazolo Quinoxaline Derivatives as Antibacterial/Antifungal Agents. Molecules, 23(12), 3228.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Khaskar, T., et al. (2011). A Novel and Efficient Synthesis of Quinoxaline Derivatives Using Fluorinated Alcohols.
- Bandyopadhyay, D., et al. (2010). Microwave-Assisted Iodine-Catalyzed Synthesis of Quinoxalines from 1,2-Diamines and 1,2-Dicarbonyl Compounds.
- Zaragoza-Galán, G., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 814194.
- Al-Hiari, Y. M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 104-123.
- Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. (n.d.).
- Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies. (n.d.).
- KOKATAM, C. S., et al. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis. Retrieved January 27, 2026.
- Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. (n.d.). PMC. Retrieved January 27, 2026.
- KOKATAM, C. S., et al. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026.
- Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condens
- 6-(Trifluoromethyl)quinoxaline. (n.d.). MySkinRecipes. Retrieved January 27, 2026.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.).
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (n.d.). MDPI. Retrieved January 27, 2026.
- 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (n.d.). MDPI. Retrieved January 27, 2026.
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022).
- Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. (n.d.). PMC. Retrieved January 27, 2026.
- Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(xiv), 35-45.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.).
- 1,2-DIAMINO-4-(TRIFLUOROMETHOXY)BENZENE. (n.d.). ChemicalBook. Retrieved January 27, 2026.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. Retrieved January 27, 2026.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (n.d.).
- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved January 27, 2026.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-DIAMINO-4-(TRIFLUOROMETHOXY)BENZENE | 658-89-9 [chemicalbook.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-(Trifluoromethoxy)quinoxaline
Welcome to the technical support center for the purification of crude 6-(trifluoromethoxy)quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges and obtain high-purity this compound for your research and development needs.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Q1: My purified this compound shows the presence of persistent, closely-related impurities by HPLC and NMR. What are these likely to be and how can I remove them?
A1: The most probable culprits for persistent, closely-related impurities are positional isomers formed during the synthesis. The synthesis of this compound can often co-produce isomers such as 5-(trifluoromethoxy)quinoxaline and 7-(trifluoromethoxy)quinoxaline. These isomers often have very similar polarities, making their separation by standard chromatographic methods challenging.[1][2]
Causality: The formation of positional isomers is typically dictated by the regioselectivity of the initial condensation reaction between the substituted o-phenylenediamine and the 1,2-dicarbonyl compound.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System Screening: A thorough screening of eluent systems is crucial. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Small changes in the solvent ratio can significantly impact resolution.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For very challenging separations, reverse-phase (C18) HPLC may be necessary.[3]
-
Gradient Elution: Employing a shallow gradient elution during column chromatography can enhance the separation of closely eluting compounds.
-
-
Recrystallization:
-
Solvent Selection: A meticulous selection of the recrystallization solvent is key. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while the isomeric impurities should have different solubility profiles.
-
Fractional Crystallization: In some cases, a multi-step recrystallization process, known as fractional crystallization, can be used to enrich the desired isomer in either the crystalline solid or the mother liquor.
-
Q2: After purification, my product is a colored oil or a waxy solid, not the expected crystalline material. What could be the cause and how do I fix it?
A2: The presence of colored impurities or the failure of the product to crystallize can be due to several factors, including residual starting materials, polymeric byproducts, or the presence of a low-melting eutectic mixture of isomers.
Causality: Colored impurities often arise from oxidation or side reactions involving the aromatic diamine starting material. The oily nature of the product can be due to the presence of impurities that disrupt the crystal lattice formation.
Solutions:
-
Charcoal Treatment: If the color is due to highly conjugated impurities, a treatment with activated charcoal during the recrystallization process can be effective. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Pre-purification: If the crude material is very impure, a preliminary purification step before the final high-purity method is recommended. This could be a simple filtration through a plug of silica gel to remove baseline impurities.
-
Inducing Crystallization:
-
Scratching: Scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and induce crystallization.[3]
-
Seeding: Adding a small crystal of pure this compound (if available) to the cooled, supersaturated solution can initiate crystallization.
-
Solvent-Antisolvent System: If a single solvent for recrystallization is not effective, a binary solvent system can be employed. Dissolve the compound in a good solvent and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly.
-
Q3: I am experiencing low recovery of my product after column chromatography. What are the potential reasons and how can I improve the yield?
A3: Low recovery from column chromatography can be attributed to several factors, including irreversible adsorption of the product onto the stationary phase, product instability on the silica gel, or using an inappropriate eluent system.[3]
Causality: The nitrogen atoms in the quinoxaline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to strong adsorption and band tailing. The trifluoromethoxy group, being electron-withdrawing, can also influence the compound's interaction with the stationary phase.
Solutions:
-
Deactivating the Stationary Phase: To minimize strong interactions with silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent. This will compete with the product for the acidic sites on the silica gel.
-
Optimizing the Eluent Polarity: If the eluent is not polar enough, the product will not move down the column. Conversely, if it is too polar, it will elute too quickly with poor separation. A systematic TLC analysis to find an eluent system that gives an Rf value of 0.2-0.4 for the desired product is recommended.[3]
-
Flash Chromatography: Using flash chromatography with positive pressure will reduce the contact time of the compound with the stationary phase, which can minimize degradation and improve recovery.[3]
Frequently Asked Questions (FAQs)
Q: Is the trifluoromethoxy group stable during standard purification procedures?
A: The trifluoromethoxy group is generally considered to be chemically robust and stable under typical purification conditions such as column chromatography and recrystallization.[4][5] However, it is an electron-withdrawing group, which can make the quinoxaline ring more susceptible to nucleophilic attack under strongly basic conditions. Therefore, it is advisable to avoid prolonged exposure to strong bases during purification.
Q: What are the best analytical techniques to assess the purity of this compound?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining the purity of organic compounds and for quantifying impurities.[1][6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR will confirm the structure of the compound. 19F NMR is particularly valuable for compounds containing fluorine and can provide a clear indication of the presence of fluorine-containing impurities.[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is useful for identifying the molecular weights of the main product and any impurities.[8]
-
GC-MS (Gas Chromatography-Mass Spectrometry): If volatile impurities or starting materials are suspected, GC-MS is an excellent analytical tool.[2][9]
Q: What are the recommended storage conditions for purified this compound?
A: Purified this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. Storage at 2-8°C is often recommended.[4]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of crude this compound using flash column chromatography.
1. Preparation:
- TLC Analysis: First, determine the optimal eluent system using TLC. Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between the product and impurities, with an Rf value of approximately 0.2-0.4 for the product.
- Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.[10]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
- Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
3. Elution:
- Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
- Collect fractions in test tubes and monitor the elution process by TLC.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with low polarity and gradually increase. |
| Eluent Modifier | 0.1-1% Triethylamine (if needed) | To prevent streaking and improve recovery of basic compounds. |
| Monitoring | TLC with UV visualization (254 nm) | Quinoxalines are typically UV active. |
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
1. Solvent Selection:
- In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.[11]
- The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask with a stir bar.
- Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.[3]
| Solvent | Pros | Cons |
| Ethanol/Methanol | Good for moderately polar compounds, readily available. | May have good solubility even at low temperatures, reducing yield. |
| Isopropanol | Lower volatility than ethanol/methanol. | May require higher temperatures for dissolution. |
| Acetonitrile | Good for compounds with moderate polarity. | Can be more expensive. |
| Ethyl Acetate/Hexane | Good for less polar compounds, allows for fine-tuning of polarity. | Requires careful determination of the correct solvent ratio. |
Visualizations
Caption: Common impurities and corresponding troubleshooting strategies.
References
- Guzman, J. et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry, 4(2), 30-38.
-
MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline. Retrieved from [Link]
- Bentham Science Publishers. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(15), 1734-1753.
- Lang, H. et al. (1995). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses.
- Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1013-1027.
- ResearchGate. (2020). Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies. Journal of Photochemistry and Photobiology A: Chemistry, 393, 112448.
- Knize, M. G. et al. (1987). Identification of the mutagenic quinoxaline isomers from fried ground beef. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 178(1), 25-32.
- MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 743.
- Sci-hub.st. (1987). ChemInform Abstract: Quinoxaline Chemistry. Part 2. β‐Elimination in the Synthesis of 6‐Trifluoromethylquinoxalines. ChemInform, 18(13).
- ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Liu, W. et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 65(4), 839-844.
- ResearchGate. (2020). Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and TD-DFT Study. Journal of Molecular Structure, 1202, 127271.
- Liu, G. et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 2(3), 100678.
- Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as a potential inhibitor of SARS-CoV-2: a DFT and molecular docking study. Malaria World Journal, 13(1), 1-17.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Li, Y. et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry.
- MDPI. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5831.
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
- Evans, D. C. et al. (2001). Urinary metabolites of a novel quinoxaline non-nucleoside reverse transcriptase inhibitor in rabbit, mouse and human. Xenobiotica, 31(10), 689-703.
- Der Pharma Chemica. (2014).
- Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy) aniline. Analytical Chemistry: An Indian Journal, 10(4), 227-232.
- MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1401.
- Royal Society of Chemistry. (2006). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 4(19), 3659-3665.
Sources
- 1. Identification of the mutagenic quinoxaline isomers from fried ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Side reaction products in the synthesis of 6-(Trifluoromethoxy)quinoxaline
Technical Support Center: Synthesis of 6-(Trifluoromethoxy)quinoxaline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated scaffold. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and binding affinity, making this quinoxaline derivative a valuable intermediate in drug discovery and agrochemicals.[1]
The standard and most direct synthesis involves the cyclocondensation of 4-(trifluoromethoxy)benzene-1,2-diamine with glyoxal.[2][3] While seemingly straightforward, this reaction is often plagued by side product formation that can complicate purification and significantly reduce yields. This guide provides in-depth, experience-based troubleshooting advice in a question-and-answer format to help you identify, mitigate, and solve common issues encountered during your experiments.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction mixture turns dark brown or black upon adding the reagents, and the final product is a tarry material with a very low yield. What's happening?
A1: Probable Cause: Degradation of 4-(trifluoromethoxy)benzene-1,2-diamine
This is the most common issue encountered in quinoxaline synthesis. Aromatic ortho-diamines are notoriously sensitive to air and light.[4] The two adjacent amino groups make the aromatic ring highly electron-rich and susceptible to rapid, irreversible aerial oxidation. This process generates highly colored, polymeric, and often insoluble impurities that constitute the "tar" you are observing. The trifluoromethoxy (-OCF3) group, being strongly electron-withdrawing, can influence the stability of the diamine, but sensitivity to oxidation remains a primary concern.
Expert Insights & Solutions:
-
Starting Material Quality is Paramount: Never assume the purity of a commercially supplied diamine, especially if the bottle is old or has been opened multiple times. A pure, crystalline, off-white to light tan starting material is essential. If your diamine is dark brown, purple, or black, it is already significantly oxidized.
-
Pre-reaction Purification Protocol: It is strongly recommended to purify the 4-(trifluoromethoxy)benzene-1,2-diamine before use, even if it appears clean.
Step-by-Step Protocol: Purification of the Diamine
-
Dissolve the crude diamine in a minimum amount of hot ethanol or a toluene/ethanol mixture.
-
Add a small amount of activated charcoal and sodium dithionite (a mild reducing agent to remove oxidized species).
-
Heat the mixture to a gentle reflux for 10-15 minutes.
-
Filter the hot solution through a pad of Celite® to remove the charcoal and other insoluble materials.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Store the purified diamine under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
-
-
Inert Reaction Conditions: The entire reaction, from reagent addition to work-up, should be performed under an inert atmosphere. Purge your reaction flask with nitrogen or argon before adding solvents and reagents.
Q2: My TLC analysis shows multiple spots close to my product spot. I suspect I have isomeric byproducts. What are they and how are they formed?
A2: Probable Cause: Formation of Benzimidazole and Other Heterocyclic Byproducts
While the desired reaction is a [4+2] cyclocondensation to form the six-membered pyrazine ring of the quinoxaline, competing pathways can lead to five-membered ring systems, primarily benzimidazoles.
-
Mechanism of Benzimidazole Formation: Glyoxal is an α-dicarbonyl compound, but it can contain acidic impurities like glyoxylic acid from its manufacturing process.[5] These impurities can act as a C1 source. The ortho-diamine can condense with these single-carbonyl impurities, leading to the formation of 5-(trifluoromethoxy)benzimidazole. This side reaction is particularly favored under harsh acidic conditions or if the glyoxal solution has degraded.[6][7]
Expert Insights & Solutions:
-
Control the Glyoxal Source: Commercial glyoxal is typically a 40% aqueous solution containing a complex equilibrium of monomeric and polymeric hydrates.[5] This mixture can contain acidic impurities. Using freshly opened or purified glyoxal is beneficial.
-
pH Control: The reaction is often catalyzed by mild acid. However, excessively low pH can promote benzimidazole formation. The ideal pH is typically slightly acidic to neutral. If you are using an acid catalyst, consider a milder, buffered system.
-
Stoichiometry: Ensure accurate 1:1 stoichiometry. An excess of the diamine can react with any C1 impurities present.
-
Analytical Confirmation: The benzimidazole byproduct will have a different mass (M-12) and a distinct NMR spectrum (e.g., a singlet for the C2-H of the imidazole ring). LC-MS analysis is highly effective for identifying this and other byproducts.
Q3: The reaction is sluggish, and even after extended reaction times, I see a significant amount of starting material. Why is the conversion so low?
A3: Probable Cause: Reduced Nucleophilicity and Reagent Reactivity Issues
The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing. This effect deactivates the aromatic ring and reduces the nucleophilicity of the amino groups in 4-(trifluoromethoxy)benzene-1,2-diamine. Consequently, the condensation reaction can be significantly slower compared to syntheses with electron-donating groups on the diamine.[2][8]
Expert Insights & Solutions:
-
Catalyst Choice: While some quinoxaline syntheses proceed without a catalyst, this deactivated system often requires one. A mild Brønsted acid (like acetic acid) or a Lewis acid catalyst can be employed to activate the carbonyl groups of glyoxal, making them more electrophilic and susceptible to nucleophilic attack by the less reactive diamine.[2]
-
Temperature Optimization: A moderate increase in temperature (e.g., 40-60 °C) can often overcome the activation energy barrier without promoting significant byproduct formation. However, high temperatures (>80 °C) should be avoided as they can accelerate the degradation of the diamine.
-
Solvent Effects: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used and can facilitate the proton transfer steps in the condensation mechanism.
-
Glyoxal Reactivity: As mentioned, glyoxal in water exists as a mixture of hydrated oligomers.[5] This can reduce the concentration of the reactive free dicarbonyl form. Using a phase-transfer catalyst or a solvent system that can break up these oligomers may improve reaction rates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a clean and high-yielding synthesis?
A1: The three most critical parameters, in order of importance, are:
-
Purity of the 4-(trifluoromethoxy)benzene-1,2-diamine: As detailed in Troubleshooting Q1, this is the single most important factor. Oxidized starting material is the primary source of tar and low yields.
-
Strictly Inert Atmosphere: Oxygen is the enemy of ortho-diamines. All manipulations should be performed under nitrogen or argon.
-
Controlled Temperature: Avoid excessive heat. A gentle warming is often sufficient to drive the reaction to completion. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.
Q2: I'm seeing a significant amount of baseline material on my TLC that doesn't move. Is this related to the glyoxal?
A2: Yes, this is highly likely. Anhydrous glyoxal is unstable and polymerizes rapidly.[5] Even in aqueous solutions, it can form higher-order polymers, especially in the presence of acid or base catalysts. These polymers are often insoluble and will appear as immobile baseline material on a TLC plate, contributing to a lower yield of the desired product. Using fresh glyoxal solution and avoiding unnecessarily long reaction times can help minimize this.
Q3: Can I use a different dicarbonyl source instead of glyoxal?
A3: Yes, this is a common strategy. The reaction of ortho-diamines with various 1,2-dicarbonyl compounds is a general method for preparing quinoxalines.[3][9] For instance, reacting your diamine with benzil would yield 2,3-diphenyl-6-(trifluoromethoxy)quinoxaline. This can sometimes be a cleaner reaction as solid dicarbonyls like benzil are typically more pure than aqueous glyoxal solutions.
Data Summary: Impact of Reaction Parameters
| Parameter | Issue / Observation | Probable Side Product(s) | Recommended Action |
| Diamine Quality | Dark, tarry reaction mixture; low yield. | Polymeric oxidation products. | Recrystallize diamine with charcoal and Na2S2O4 before use.[6] |
| Atmosphere | Reaction darkens over time. | Polymeric oxidation products. | Maintain a strict inert (N2 or Ar) atmosphere throughout. |
| pH / Catalyst | Multiple spots on TLC; mass spec shows M-12 peak. | 5-(trifluoromethoxy)benzimidazole. | Use a mild acid catalyst (e.g., acetic acid); avoid strong acids. Ensure high-purity glyoxal. |
| Temperature | Sluggish reaction; low conversion. | Unreacted starting material. | Gently warm to 40-60 °C. Consider using a mild acid catalyst. |
| Temperature | Increased side product formation. | Benzimidazoles, degradation products. | Do not exceed 80 °C. Monitor reaction progress to avoid overheating. |
| Glyoxal Quality | Baseline material on TLC; reduced yield. | Glyoxal polymers. | Use fresh, high-quality glyoxal solution. Avoid overly long reaction times. |
Visualization of Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound and the key side reactions that can occur due to reactant impurity or non-optimal conditions.
Caption: Main reaction pathway and common side reactions.
References
-
Gomez, E., Nunez, M. C., & Jimenez-Sanchidrian, C. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(9), 15913-15925. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Bandyopadhyay, D., & Mukherjee, A. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
-
Ostrowska, K., & Makosza, M. (2015). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 13(25), 7049-7058. [Link]
-
Chaudhary, P., & Kumar, R. (2013). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 327-336. [Link]
-
National Center for Biotechnology Information (n.d.). 4-(Trifluoromethyl)-1,2-phenylenediamine. PubChem Compound Database. [Link]
-
MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline. [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. [Link]
-
Gerasimova, E. K., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1958. [Link]
-
El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2736-2764. [Link]
-
Wikipedia. (n.d.). Glyoxal. [Link]
-
Pericherla, K., et al. (2018). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 8(12), 633. [Link]
Sources
- 1. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. atamankimya.com [atamankimya.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mtieat.org [mtieat.org]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing Quinoxaline Rings
Welcome to the Technical Support Center for the functionalization of quinoxaline rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. Quinoxaline derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and unique photophysical properties.[1][2] However, the introduction of functional groups onto the quinoxaline core can present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of quinoxaline derivatives. The advice herein is based on a synthesis of established literature and practical field experience, aiming to provide not only solutions but also a deeper understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) - General Considerations
This section addresses common initial queries researchers have when starting to work on quinoxaline functionalization.
Q1: My quinoxaline starting material has poor solubility in common organic solvents. How can I improve this for my reaction?
A1: Poor solubility is a frequent hurdle. Here are several strategies to address this:
-
Solvent Screening: Experiment with a range of solvents. While common choices include toluene, dioxane, and THF, consider more polar aprotic solvents like DMF, DMAc, or NMP, especially for cross-coupling reactions. For some newer C-H activation protocols, even water can be a suitable medium.[3]
-
Solvent Mixtures: A combination of solvents can be effective. For instance, a mixture of toluene and a more polar solvent can enhance solubility while maintaining a high enough boiling point for the reaction.
-
Temperature: Gently warming the reaction mixture can improve the solubility of the starting material. However, be mindful of the thermal stability of your reagents and catalyst.
-
Structural Modification: If you are designing a synthetic route from scratch, consider introducing solubilizing groups on the quinoxaline core early in the sequence, such as alkyl chains.[4]
Q2: I'm observing multiple spots on my TLC plate that I suspect are isomers. How can I control the regioselectivity of my reaction?
A2: Regioselectivity is a critical challenge, particularly in C-H functionalization and Minisci reactions. The electronic nature of the quinoxaline ring dictates that certain positions are more reactive than others.
-
Directing Groups: The use of a directing group can provide excellent control over the position of functionalization in C-H activation reactions.
-
Steric Hindrance: The steric bulk of your reactants and ligands can influence which position is preferentially functionalized. Bulky ligands on a metal catalyst, for example, may favor reaction at a less sterically hindered site.
-
Reaction Conditions: For reactions like the Minisci reaction, the choice of acid and solvent can have a profound impact on the ratio of C2- to C4-substituted products.[5] A thorough optimization of these parameters is often necessary.
Q3: After my reaction, I'm struggling with the purification of my functionalized quinoxaline product. What are some effective purification strategies?
A3: Purification of quinoxaline derivatives can be challenging due to their often crystalline nature and potential for similar polarities between starting materials, products, and byproducts.
-
Column Chromatography: This is the most common method. A careful screening of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[6][7]
-
Recrystallization: This technique can be highly effective for obtaining very pure crystalline products, especially if you have a small amount of impurities.[7][8] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The basic nitrogen atoms in the quinoxaline ring can sometimes be exploited for purification. By treating the crude mixture with an acid, the quinoxaline derivative may be extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Neutralization of the aqueous layer would then allow for re-extraction of the purified product.
Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of haloquinoxalines.[6][9] However, their success is highly dependent on the careful optimization of several parameters.
Issue 1: Low or No Product Yield
Q: I am attempting a Suzuki-Miyaura coupling with a chloroquinoxaline, but I am getting a very low yield of the desired product. What are the likely causes and how can I improve it?
A: Low yields in Suzuki couplings of chloroquinoxalines are a common problem, often stemming from the lower reactivity of aryl chlorides compared to bromides or iodides. Here's a systematic troubleshooting approach:
-
Catalyst and Ligand Choice: This is the most critical factor.
-
Rationale: The oxidative addition of the palladium(0) catalyst to the aryl chloride is often the rate-limiting step. Electron-rich and bulky phosphine ligands can accelerate this step.
-
Solution: Switch to a more active catalyst system. While Pd(PPh₃)₄ might work for some substrates, consider using a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as XPhos Pd G3 in combination with a specialized ligand like XPhos, SPhos, or RuPhos. These ligands are designed to promote the challenging oxidative addition of aryl chlorides.
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
-
Rationale: The base activates the boronic acid, making it more nucleophilic for the transmetalation to the palladium center.
-
Solution: If you are using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base can also play a role, so ensure vigorous stirring.[10]
-
-
Solvent System: The solvent must be able to dissolve the reactants and stabilize the catalytic species.
-
Rationale: Poor solubility of any of the components can lead to a stalled reaction.
-
Solution: Common solvents include toluene, dioxane, and THF, often with the addition of water to help dissolve the base. If solubility is an issue, consider a more polar aprotic solvent like DMF or NMP.
-
-
Reaction Temperature: Higher temperatures are often required for less reactive aryl chlorides.
-
Rationale: Increased temperature provides the necessary activation energy for the oxidative addition step.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures for these reactions range from 90-120°C.[6]
-
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive in the catalytic cycle.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. This can be achieved by several vacuum/backfill cycles.
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions of quinoxalines.
Issue 2: Prominent Side Reactions
Q: My Buchwald-Hartwig amination of a bromoquinoxaline is plagued by side products, mainly dehalogenation of the starting material. How can I suppress this?
A: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide is reduced instead of undergoing the desired coupling.
-
Ligand Choice: The ligand plays a crucial role in preventing side reactions.
-
Rationale: Bulky, electron-rich ligands promote the desired reductive elimination step to form the C-N bond over competing pathways like β-hydride elimination which can lead to dehalogenation.
-
Solution: Employ bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos. These have been specifically designed to facilitate challenging C-N bond formations and minimize side reactions. A ligand screening study may be necessary to identify the optimal choice for your specific substrate.[11][12]
-
-
Base Selection: The nature and strength of the base can influence the reaction outcome.
-
Rationale: While a strong base is necessary to deprotonate the amine, an excessively strong base or one that is not sterically hindered can promote side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but if dehalogenation is a problem, consider a weaker or more sterically hindered base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[10][13]
-
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side products.
-
Rationale: The active catalytic species may not be stable over long periods at elevated temperatures.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. It may also be beneficial to try running the reaction at a lower temperature for a longer period.
-
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Buchwald-Hartwig | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pre-catalysts often give more reproducible results. |
| Ligand | XPhos, SPhos, RuPhos (for chlorides) | XPhos, SPhos, BrettPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LHMDS, Cs₂CO₃ | The base must be strong enough to facilitate transmetalation/deprotonation but not so strong as to cause side reactions. |
| Solvent | Toluene, Dioxane, THF (often with H₂O) | Toluene, Dioxane, THF | The solvent choice affects solubility and reaction rate. |
| Temperature | 80-120 °C | Room Temp to 110 °C | Higher temperatures are often needed for less reactive substrates. |
Part 3: Troubleshooting Guide for C-H Functionalization
Direct C-H functionalization is an increasingly popular and atom-economical method for elaborating the quinoxaline core.[14] However, controlling reactivity and selectivity can be challenging.
Q: I am attempting a direct C-H arylation on a quinoxalin-2(1H)-one, but the reaction is sluggish and gives a low yield. What should I investigate?
A: Sluggish C-H activation reactions on quinoxalin-2(1H)-ones can be due to several factors, including catalyst deactivation and suboptimal reaction conditions.
-
Oxidant: Many C-H activation cycles require a stoichiometric oxidant to regenerate the active catalyst.
-
Rationale: The oxidant is necessary to turn over the catalytic cycle, often by reoxidizing a reduced form of the catalyst.
-
Solution: Ensure your oxidant is fresh and added in the correct stoichiometry. Common oxidants for these reactions include Ag₂CO₃, Cu(OAc)₂, or even air/oxygen. In some photocatalytic systems, air is the terminal oxidant.[15]
-
-
Directing Group (if applicable): If you are using a directing group strategy, its integrity is paramount.
-
Rationale: The directing group coordinates to the metal catalyst, positioning it for the C-H activation step at a specific site.
-
Solution: Confirm that your directing group is stable under the reaction conditions and is not being cleaved or modified.
-
-
Catalyst Deactivation: The palladium catalyst can be susceptible to deactivation.
-
Rationale: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially leading to catalyst inhibition.
-
Solution: The use of N-oxide derivatives of quinolines has been shown to modulate reactivity in C-H functionalization.[16] While less common for quinoxalines, this strategy could be explored. Additionally, ensuring strictly anhydrous and anaerobic conditions (unless air is the intended oxidant) can prevent catalyst decomposition.
-
-
Photocatalysis Conditions: For light-mediated reactions, the setup is critical.
-
Rationale: The efficiency of photocatalytic reactions depends on the light source, photocatalyst, and the reaction vessel.
-
Solution: Ensure your light source has the correct wavelength and intensity for the chosen photocatalyst. The reaction vessel should be transparent to the required wavelength of light. Ensure proper stirring to keep the photocatalyst suspended if it is heterogeneous.[14]
-
Part 4: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-6-methylquinoxaline with 4-methoxyphenylboronic acid
This protocol is a representative example of a Suzuki-Miyaura coupling reaction on a quinoxaline substrate.
Materials:
-
2-Chloro-6-methylquinoxaline (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene/H₂O (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-6-methylquinoxaline, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)-6-methylquinoxaline.
Protocol 2: Minisci-Type C-H Alkylation of Quinoxaline
This protocol provides a general method for the radical functionalization of the quinoxaline ring.
Materials:
-
Quinoxaline (1.0 equiv)
-
Pivalic acid (3.0 equiv)
-
(NH₄)₂S₂O₈ (3.0 equiv)
-
AgNO₃ (0.2 equiv)
-
Acetonitrile/H₂O (1:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve quinoxaline and pivalic acid in the acetonitrile/water solvent mixture.
-
Add AgNO₃ and then (NH₄)₂S₂O₈ to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-tert-butylquinoxaline.
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. Available at: [Link]
-
Sustainable C-H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1 H)-ones in water - PubMed. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. Available at: [Link]
-
Recent Advances in Minisci-Type Reactions. - SciSpace. Available at: [Link]
-
Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a] - ResearchGate. Available at: [Link]
-
Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie - DSpace@MIT. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Studies towards controlling selectivity in Minisci reactions - ResearchGate. Available at: [Link]
-
Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids - Sci-Hub. Available at: [Link]
-
A Palladium-Catalyzed Coupling of 3-chloroquinoxalinones With Various Nitrogen-Containing Nucleophiles - PubMed. Available at: [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Available at: [Link]
-
Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthetic transformations by C–H functionalization Gram-scale synthesis... - ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. Available at: [Link]
-
synthesis and characterization of some quinoxaline derivatives and the study of biological activities - ResearchGate. Available at: [Link]
-
Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. Available at: [Link]
-
Purification techniques bulletins. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Available at: [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed. Available at: [Link]
-
Recent developments in Pd-catalyzed direct arylations of heteroarenes with aryl halides - UNIPI. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set - PubMed. Available at: [Link]
-
Photo-/electrocatalytic functionalization of quinoxalin-2(1H)-ones - ResearchGate. Available at: [Link]
-
Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. Available at: [Link]
-
recrystallisation experimental techniques required. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Solubility Challenges of 6-(Trifluoromethoxy)quinoxaline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(Trifluoromethoxy)quinoxaline derivatives. This guide is designed to provide you with in-depth technical assistance and practical solutions to one of the most common hurdles encountered during the experimental phase: poor aqueous solubility. The inherent lipophilicity, often exacerbated by the presence of the trifluoromethoxy group, can present significant challenges in formulation and biological testing. This resource offers a structured approach to understanding and resolving these solubility issues, ensuring the smooth progression of your research and development endeavors.
Troubleshooting Guide: A Proactive Approach to Solubility Enhancement
This section is structured in a question-and-answer format to directly address the specific issues you may encounter. Each answer provides not only a solution but also the underlying scientific rationale to empower your experimental design.
Question 1: My this compound derivative is practically insoluble in aqueous buffers. What is the first step I should take?
Answer: The initial and most critical step is to characterize the physicochemical properties of your specific derivative. The quinoxaline scaffold is a weak base, with the parent quinoxaline molecule having a pKa of approximately 0.56.[1][2] This basicity arises from the nitrogen atoms in the pyrazine ring. However, the strongly electron-withdrawing nature of the trifluoromethoxy group will further decrease the basicity of your derivative, resulting in a very low pKa.
Understanding the pH-dependent solubility is paramount. Therefore, the first experiment should be a preliminary pH-solubility profile . This will determine if your compound's solubility can be significantly increased in an acidic environment.
Experimental Protocol: Preliminary pH-Solubility Profiling
Objective: To determine if the solubility of a this compound derivative is dependent on pH.
Materials:
-
Your this compound derivative
-
A series of buffers (e.g., citrate, phosphate, glycine) covering a pH range from 2 to 10
-
A suitable organic solvent for stock solution preparation (e.g., DMSO, ethanol)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Shaker incubator
Procedure:
-
Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent.
-
Add a small aliquot of the stock solution to each buffer solution to create a saturated or near-saturated solution. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on solubility.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid from the dissolved compound by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility as a function of pH.
Interpretation of Results:
-
Increased solubility at low pH: This indicates that your compound is a weak base and that protonation of the quinoxaline nitrogens enhances solubility. This opens the door to formulation strategies involving pH modification or salt formation.
-
No significant change in solubility with pH: This suggests that the compound is non-ionizable within the tested pH range or that the ionized form is still poorly soluble. In this case, other solubilization strategies such as co-solvents, cyclodextrins, or amorphous solid dispersions should be prioritized.
Question 2: My compound shows increased solubility at acidic pH. How can I leverage this for my experiments?
Answer: An acidic pH environment can be used to your advantage in several ways:
-
Formulation in Acidic Buffers: For in vitro assays, consider using a buffer system with a pH where your compound exhibits adequate solubility. However, be mindful of the potential impact of low pH on your biological system.
-
Salt Formation: This is a robust and widely used technique to improve the solubility and dissolution rate of weakly basic compounds. By reacting your this compound derivative with a pharmaceutically acceptable acid, you can form a more soluble salt.
Experimental Protocol: Salt Formation for Enhanced Solubility
Objective: To prepare a salt of a weakly basic this compound derivative to improve its aqueous solubility.
Materials:
-
Your this compound derivative (the "free base")
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)
-
A suitable solvent system for the reaction (e.g., ethanol, isopropanol, acetone, with or without a small amount of water)
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the free base in the chosen solvent. Gentle heating may be required.
-
Add a stoichiometric amount (or a slight excess) of the selected acid to the solution while stirring. The acid can be added as a solution in the same solvent.
-
Observe for precipitation. The formation of a solid indicates that the salt has precipitated out of the solution. If no precipitate forms, the solvent may need to be partially evaporated or an anti-solvent may be added to induce crystallization.
-
Isolate the salt by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the salt under vacuum.
-
Characterize the salt to confirm its formation (e.g., via melting point, NMR, FTIR, and elemental analysis).
-
Determine the aqueous solubility of the salt and compare it to the free base.
Causality Behind the Choice: Salt formation introduces ionic character to the molecule, which generally leads to stronger interactions with polar water molecules and disrupts the crystal lattice of the solid, thereby increasing solubility. The choice of the counter-ion (the acid) can also influence the properties of the salt, such as its hygroscopicity and stability.
Question 3: pH modification is not a viable option for my experiments. What other strategies can I employ?
Answer: When pH adjustment is not feasible, several other powerful techniques can be used to enhance the solubility of your this compound derivative. These include the use of co-solvents, cyclodextrins, and the preparation of amorphous solid dispersions.
Co-solvency
The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of a non-polar compound in an aqueous solution.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 300, PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic molecules. They can also disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the non-polar solute.
Workflow for Co-solvent Screening:
Caption: A streamlined workflow for screening co-solvents to enhance compound solubility.
Quantitative Data Summary: Expected Solubility Enhancement with Co-solvents
| Co-solvent | Typical Concentration Range (% v/v) | Expected Fold Increase in Solubility | Considerations |
| Ethanol | 10-40% | 10-100 | Potential for protein precipitation at high concentrations. |
| Propylene Glycol | 10-50% | 10-200 | Generally well-tolerated in biological systems. |
| PEG 400 | 10-60% | 50-500 | High viscosity at higher concentrations. |
| DMSO | 1-10% | 100-1000+ | Potential for cytotoxicity at higher concentrations. |
Note: The actual fold increase in solubility will be highly dependent on the specific this compound derivative. The table provides a general guideline based on typical observations for poorly soluble compounds.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your quinoxaline derivative, forming inclusion complexes that have enhanced aqueous solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Mechanism of Action: The lipophilic quinoxaline derivative partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble molecule and increasing its apparent solubility.
Workflow for Cyclodextrin Complexation:
Caption: A step-by-step workflow for preparing and analyzing cyclodextrin inclusion complexes.
Amorphous Solid Dispersions (ASDs)
For very challenging compounds, creating an amorphous solid dispersion can be a highly effective strategy. In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in a high-energy, amorphous state.
Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Soluplus®
Mechanism of Action: The amorphous form of a drug has a higher free energy and is more readily dissolved than its crystalline counterpart. The polymer matrix prevents the drug from recrystallizing, thereby maintaining this enhanced solubility and allowing for the generation of a supersaturated solution upon dissolution.
Preparation Methods:
-
Spray Drying: A solution of the drug and polymer is sprayed into a hot gas stream, rapidly evaporating the solvent and forming solid particles.
-
Hot-Melt Extrusion: A mixture of the drug and polymer is heated and forced through a die, creating a solid dispersion.
Frequently Asked Questions (FAQs)
Q1: Will the trifluoromethoxy group affect the pKa of my quinoxaline derivative?
A1: Yes, significantly. The trifluoromethoxy group is a strong electron-withdrawing group. It will pull electron density away from the quinoxaline ring system, making the nitrogen atoms less basic and therefore lowering the pKa. While the pKa of unsubstituted quinoxaline is around 0.56, your derivative will have an even lower pKa, making it a very weak base.[1][2]
Q2: Are there any potential liabilities with using co-solvents in my biological assays?
A2: Yes. High concentrations of organic co-solvents can lead to protein denaturation, enzyme inhibition, or cell membrane disruption, which can interfere with your assay results. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay system by running appropriate vehicle controls.
Q3: How do I choose the right cyclodextrin for my compound?
A3: The choice of cyclodextrin depends on the size and shape of your molecule, as well as the desired solubility enhancement and safety profile. HP-β-CD and SBE-β-CD are generally preferred for parenteral formulations due to their higher aqueous solubility and better safety profiles compared to the parent β-CD. A screening study with different cyclodextrins is often the best approach.
Q4: What are the challenges associated with amorphous solid dispersions?
A4: The main challenge with ASDs is physical stability. The amorphous drug can recrystallize over time, especially in the presence of moisture and elevated temperatures, leading to a loss of the solubility advantage. Proper polymer selection and packaging are critical to ensure the long-term stability of an ASD formulation.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nagger, A. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7621. Available at: [Link]
-
Li, W., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Shaikh, S. M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Letters in Organic Chemistry, 18(11), 846-866. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]
-
Ugur, I., et al. (2021). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. Research Square. Available at: [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Cyclodextrins in pharmaceutical formulations I: complexation and stabilization. Journal of Pharmaceutical Sciences, 88(12), 1251-1257. Available at: [Link]
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. Available at: [Link]
-
PubChem. (n.d.). Quinoxaline. Available at: [Link]
-
Chadha, R., et al. (2024). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 26(3), 329-346. Available at: [Link]
-
Stoyanov, S., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1033-1044. Available at: [Link]
-
Serri, C., et al. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 13(9), 1378. Available at: [Link]
-
Leroux, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 14. Available at: [Link]
-
Płonka, J., et al. (2018). Enhanced Solubilization of Fluoranthene by Hydroxypropyl β-Cyclodextrin Oligomer for Bioremediation. Molecules, 23(2), 241. Available at: [Link]
-
Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Xtalks. Available at: [Link]
-
Baitiche, M., et al. (2005). Synthesis of New Quinoxaline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1435-1440. Available at: [Link]
-
Zhang, Y., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. ACS Omega, 8(49), 46682-46691. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available at: [Link]
-
Koptyaeva, O. S., et al. (2019). New opportunities for the synthesis of quinoxaline derivatives. Butlerov Communications, 57(3), 26-37. Available at: [Link]
-
Simpkins, J. W., et al. (1998). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. PDA Journal of Pharmaceutical Science and Technology, 52(4), 191-196. Available at: [Link]
-
LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]
-
Eissa, I. H., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1419. Available at: [Link]
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. Available at: [Link]
-
Eissa, I. H., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 726880. Available at: [Link]
-
Roy, L., et al. (2019). A pharmaceutical cocrystal with potential anticancer activity. ResearchGate. Available at: [Link]
-
Sivalingam, M., & Vangala, V. R. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. Available at: [Link]
-
Marin, L., et al. (2013). Quinoxaline derivatives with broadened absorption patterns. Organic & Biomolecular Chemistry, 11(35), 5866-5876. Available at: [Link]
-
Kuminek, G., et al. (2016). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews, 101, 143-166. Available at: [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(8), 1-20. Available at: [Link]
-
Blaza, B. J., et al. (2017). Application of hydroxypropyl[beta]cyclodextrin to evaluation of polycyclic aromatic hydrocarbon losses during sewage sludges composting. Journal of Soils and Sediments, 17(10), 2469-2479. Available at: [Link]
-
Khazir, S., et al. (2023). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm, 25(47), 7418-7442. Available at: [Link]
-
Carvajal, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(7), 2374-2382. Available at: [Link]
-
Hatton, G. B., et al. (2015). Release Mechanisms of Amorphous Solid Dispersions. Journal of Pharmaceutical Sciences, 104(9), 2747-2776. Available at: [Link]
-
Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5136-5145. Available at: [Link]
-
Zhang, J., et al. (2012). Solubilization Effect of Hydroxypropyl-β-cyclodextrin on Sirolimus. Chinese Pharmaceutical Journal, 47(1), 44-47. Available at: [Link]
-
Blagden, N., de Matas, M., & Gavan, P. T. (2007). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Crystal Growth & Design, 7(11), 2213-2224. Available at: [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Available at: [Link]
Sources
Troubleshooting unexpected NMR shifts in 6-(Trifluoromethoxy)quinoxaline analogs
Welcome to the technical support center for researchers working with 6-(trifluoromethoxy)quinoxaline analogs. This guide is designed to address common and complex issues related to unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during the characterization of these molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific rationale to empower your research.
Introduction: Why are NMR Spectra of these Analogs Complex?
The this compound scaffold presents a unique set of challenges in NMR spectroscopy. The quinoxaline core is a nitrogen-containing heterocycle, making it susceptible to pH and solvent effects. The trifluoromethoxy (-OCF₃) group, while increasingly popular in medicinal chemistry for its metabolic stability and lipophilicity, introduces its own complexities.[1] Its strong electron-withdrawing nature, coupled with conformational preferences and the potential for through-space interactions, can lead to significant deviations from predicted chemical shifts.
This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Part 1: Frequently Asked Questions (FAQs) & Baseline Spectra
This section establishes the expected NMR characteristics before diving into troubleshooting.
Question: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shift ranges for a typical this compound analog?
Answer: While the exact shifts will depend on the other substituents, we can establish a baseline based on the parent structure and known substituent effects.
The ¹⁹F NMR is often the most straightforward starting point. The trifluoromethoxy group is highly sensitive to its electronic environment, but typically resonates in a well-defined region.[2]
Table 1: Expected Chemical Shift Ranges for this compound in CDCl₃
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
| ¹⁹F | -OC F₃ | -58 to -62 | Referenced to CFCl₃. This is a singlet unless coupled to other nuclei. |
| ¹H | H-2, H-3 | 8.5 - 9.0 | These protons are on the pyrazine ring and are typically the most downfield. |
| H-5 | 7.8 - 8.2 | This proton is ortho to the -OCF₃ group and can be significantly affected by its anisotropy and conformation. | |
| H-7 | 7.5 - 7.9 | This proton is meta to the -OCF₃ group. | |
| H-8 | 8.0 - 8.4 | This proton is on the benzene ring, adjacent to the pyrazine fusion. | |
| ¹³C | C-6 (-OCF₃) | 145 - 155 (quartet) | The carbon directly attached to the -OCF₃ will show a quartet due to ¹JCF coupling. |
| C F₃ | ~121 (quartet) | The carbon of the CF₃ group will also be a quartet due to ¹JCF coupling. | |
| Quinoxaline Carbons | 120 - 160 | The exact shifts are highly dependent on substitution.[3] |
Note: These are estimated ranges. Significant deviation is possible and is the subject of this guide.
Part 2: Troubleshooting Guide for Unexpected Shifts
This section addresses specific problems you might encounter and provides both the scientific explanation and a detailed protocol to diagnose the issue.
Scenario 1: The proton ortho to the -OCF₃ group (H-5) is shifted significantly upfield or downfield from the expected region.
Question: My H-5 proton is showing up at 7.5 ppm, which is much more shielded than I predicted. Why is this happening?
Answer: This is a classic example of spatial effects overriding simple electronic arguments. While the -OCF₃ group is electron-withdrawing, its magnetic anisotropy and conformational preferences are the dominant factors influencing the chemical shift of nearby protons.
Causality Explained:
-
Magnetic Anisotropy: The C-O and C-F bonds in the trifluoromethoxy group have their own local magnetic fields. Depending on the orientation of these bonds relative to the external magnetic field, they can create shielding (upfield shift) or deshielding (downfield shift) cones of influence on nearby protons.
-
Conformational Preference: The -OCF₃ group is not freely rotating. It has a tendency to adopt a conformation where the CF₃ group is either coplanar or perpendicular to the aromatic ring to minimize steric hindrance and optimize orbital overlap.[4] This preferred orientation places the H-5 proton in a specific region of the anisotropic field, which can often be a shielding region, causing an upfield shift that counteracts the expected inductive deshielding.
Troubleshooting Workflow: Anisotropy & Conformation
Here is a workflow to diagnose and confirm these effects.
Caption: Workflow for diagnosing unexpected aromatic proton shifts.
Experimental Protocols:
-
Protocol for Aromatic Solvent Induced Shift (ASIS) Study:
-
Objective: To probe the spatial environment around the -OCF₃ group. Aromatic solvents like benzene-d₆ will form a weak π-stacking complex with the electron-deficient quinoxaline ring, and its position will be influenced by the polar -OCF₃ group.[5][6]
-
Step 1: Prepare a standard sample of your compound in CDCl₃ (approx. 5-10 mg in 0.6 mL) and acquire a standard ¹H NMR spectrum.
-
Step 2: Prepare a second sample with the same concentration in benzene-d₆.
-
Step 3: Compare the two spectra. Protons that are sterically close to the polar -OCF₃ group (like H-5) will often show the largest solvent-induced shift. A significant change in the chemical shift of H-5 between the two solvents strongly supports the hypothesis that its environment is dominated by spatial effects.
-
-
Protocol for Variable Temperature (VT) NMR Study:
-
Objective: To investigate if the observed shift is an average of multiple conformations or if peak broadening is due to dynamic exchange.
-
Step 1: Using a properly calibrated spectrometer, acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Step 2: Increase the temperature in increments (e.g., 20 K steps, up to 358 K or solvent limit). Acquire a spectrum at each temperature.
-
Step 3: Decrease the temperature from room temperature in increments (e.g., down to 233 K, or solvent limit).
-
Analysis: If you see coalescence of broad peaks into sharp signals at high temperatures, it indicates you are overcoming a rotational barrier.[7] If a single peak shifts position non-linearly with temperature, it can suggest a shift in the equilibrium between two or more stable conformers.[8][9]
-
-
Protocol for ¹⁹F-¹H HOESY/NOESY:
-
Objective: To unambiguously prove the through-space proximity of the fluorine atoms to the H-5 proton.
-
Step 1: This is an advanced 2D NMR experiment. Consult with your NMR facility manager to set up a ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) or NOESY experiment.
-
Step 2: The presence of a cross-peak between the ¹⁹F signal of the -OCF₃ group and the ¹H signal of H-5 is definitive proof of their spatial closeness (typically < 5 Å).[2] This confirms that the conformation places these nuclei near each other.
-
Scenario 2: The entire spectrum is shifted, or the aromatic protons show an unusual pattern, especially after adding a co-solvent or on a different day.
Question: I re-ran the NMR of my sample and the aromatic region looks completely different. What could cause such a drastic change?
Answer: This issue often points to a change in the sample's pH. The quinoxaline ring contains two basic nitrogen atoms. Protonation of these nitrogens will dramatically alter the electronic structure of the entire ring system, leading to large changes in the chemical shifts of all protons.
Causality Explained:
-
Protonation Effects: When one or both of the quinoxaline nitrogens are protonated (forming a quinoxalinium salt), a positive charge is introduced. This has a powerful deshielding effect on all protons in the ring system, causing them to shift downfield. The degree of the shift will vary for each proton depending on its distance from the protonated nitrogen.
-
Sources of Acid: Trace amounts of acid can come from various sources:
-
Slightly acidic NMR solvents (e.g., CDCl₃ can slowly decompose to produce DCl).
-
Co-solvents used to improve solubility (e.g., a drop of TFA or acetic acid).
-
The compound itself if it was isolated as a salt (e.g., HCl or TFA salt).
-
Troubleshooting Workflow: pH Effects
Caption: Workflow for diagnosing pH-related NMR shift changes.
Experimental Protocols:
-
Protocol for Sample Neutralization:
-
Objective: To remove any trace acid and obtain the spectrum of the neutral species.
-
Step 1: Dissolve the compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 2: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Step 3: Separate the layers, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Step 4: Prepare a new NMR sample from this neutralized material. The resulting spectrum should be highly reproducible and represent the free base form of your analog.
-
-
Protocol for D₂O Shake:
-
Objective: To identify exchangeable protons, such as the N-H⁺ proton that would form upon acidification.
-
Step 1: Acquire a standard ¹H NMR spectrum of the sample suspected to be protonated.
-
Step 2: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Step 3: Cap the tube and shake it vigorously for 30 seconds.
-
Step 4: Re-acquire the ¹H NMR spectrum. If a protonated quinoxalinium species is present, the N-H⁺ proton signal (which may be broad) will exchange with deuterium and disappear from the spectrum.[10][11][12]
-
Scenario 3: Unexpectedly complex splitting patterns are observed in the ¹H or ¹³C spectra.
Question: I expected a simple doublet for H-5, but I'm seeing a doublet of quartets. What is causing this extra splitting?
Answer: This complexity arises from long-range J-coupling between the protons on the ring and the fluorine atoms of the -OCF₃ group. These couplings occur through bonds and are typically small, but they can be resolved on modern high-field spectrometers.
Causality Explained:
-
Through-Bond Coupling (J-coupling): Nuclei can "feel" each other through the network of chemical bonds. This interaction, called scalar or J-coupling, causes splitting of NMR signals. While we commonly see this between adjacent protons (³JHH), it can also occur over multiple bonds.
-
¹H-¹⁹F and ¹³C-¹⁹F Coupling: The fluorine atoms in the -OCF₃ group can couple to protons and carbons on the aromatic ring. The magnitude of this coupling decreases with the number of bonds separating the nuclei.
-
⁴JHF (H-5 to F): Coupling over four bonds is common and can be in the range of 0.5 - 2.0 Hz. This would split the H-5 signal into a quartet (since it couples to three equivalent ¹⁹F nuclei).
-
⁵JHF (H-7 to F): Coupling over five bonds is smaller but can sometimes be resolved, adding further complexity.
-
³JCF (C-5 to F) and ²JCF (C-6 to F): The carbons of the aromatic ring will also be split by the fluorine atoms.[13][14]
-
Experimental Protocols:
-
Protocol for ¹⁹F Decoupling:
-
Objective: To prove that the complex splitting in the ¹H spectrum is due to coupling with ¹⁹F.
-
Step 1: This experiment requires a spectrometer capable of irradiating the ¹⁹F channel while observing the ¹H channel. Consult your NMR facility manager.
-
Step 2: Acquire a standard ¹H NMR spectrum.
-
Step 3: Acquire a ¹H spectrum while decoupling the ¹⁹F frequency range.
-
Analysis: If the complex multiplets (e.g., the doublet of quartets for H-5) collapse into simpler patterns (e.g., a simple doublet), it definitively proves that the extra splitting was due to ¹H-¹⁹F coupling.
-
-
Protocol for 2D NMR (HSQC/HMBC):
-
Objective: To assign the complex carbon spectrum and confirm ¹³C-¹⁹F couplings.
-
Step 1: Acquire a standard ¹³C spectrum. You will likely see several signals as quartets.
-
Step 2: Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
-
Step 3: Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This will show correlations between protons and carbons that are 2-3 bonds away, allowing you to assign the quaternary (non-protonated) carbons and piece together the carbon skeleton. The splitting patterns on the carbons in these 2D spectra can further confirm C-F couplings.
-
References
-
Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]
-
Böhm, H-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. This is a foundational review, a more specific citation on the properties is: Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]
-
Popenda, L., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, 27(15), 4993. [Link]
-
McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]
-
Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of the conformational properties of the trifluoromethoxy group in 4-fluoro- and 4-trifluoromethyl-1-(trifluoromethoxy)benzene. Canadian Journal of Chemistry, 69(6), 1047-1053. [Link]
-
RSC Publishing. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1, 357-363. [Link]
-
Abraham, R.J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(4), 389-402. [Link]
-
Gerken, M., & Boatz, J. A. (2008). Through-Space Nuclear Spin−Spin Coupling. Chemical Reviews, 108(10), 4416-4465. [Link]
-
DePue, N. J., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 625-636. [Link]
-
Holland, D. J., & Meiering, E. M. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 28(11), 2038-2047. [Link]
-
Mallory, F. B., & Mallory, C. W. (2012). Through-Space JFF Coupling. In eMagRes. John Wiley & Sons, Ltd. [Link]
-
Rishi, S., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry. [Link]
-
Iwaoka, M., et al. (1993). A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, 10, 1943-1949. [Link]
-
Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, 7, 1365-1375. [Link]
-
Ermolenko, L., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(11), 7088-7098. [Link]
-
Mori, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 22(12), 2209. [Link]
-
ResearchGate. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ResearchGate. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
Ott, F. M., et al. (2022). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. ACS Omega, 7(15), 12799-12804. [Link]
-
Kubyshkin, V., et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(48), 20386-20395. [Link]
-
Schaefer, T., & Penner, G. H. (1988). The conformational properties of the trifluoromethoxy group in 3-fluoro- and 4-fluoro-1-(trifluoromethoxy)benzene. Canadian Journal of Chemistry, 66(7), 1635-1640. This is an example, a more general review is cited in[1]. [Link]
-
Preiss, A., et al. (2002). 19F-NMR and directly coupled 19F/1H-HPLC-NMR spectroscopic investigations of the metabolism of the model ecotoxin 3-trifluoromethylaniline in the earthworm species Eisenia veneta. Xenobiotica, 32(6), 535-546. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]
-
Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]
-
Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]
-
NIH. (n.d.). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. National Institutes of Health. [Link]
- CoLab. (n.d.). Aromatic solvent induced shifts (ASIS) in 1H N.M.R. spectra; A graphical analysis. CoLab.
-
YouTube. (2023). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]
-
Shcherbakov, S. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 535. [Link]
-
Rakhmatullin, A., et al. (2011). High temperature NMR study of aluminum metal influence on speciation in molten NaF-AlF3 fluorides. The Journal of Physical Chemistry B, 115(18), 5539-5547. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
ResearchGate. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. ResearchGate. [Link]
-
Wilger, D. J., et al. (2014). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Angewandte Chemie International Edition, 53(45), 12161-12165. [Link]
-
ISMRM. (n.d.). Fluorine-19 (19F) magnetic resonance is a powerful tool for tracking fluorine labelled markers, cells and drugs. ISMRM. [Link]
-
Gerig, J. T. (2002). Fluorine NMR. eMagRes. [Link]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 6. A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Preventing decomposition of 6-(Trifluoromethoxy)quinoxaline during reaction workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reaction Workup
Welcome to the technical support center for 6-(trifluoromethoxy)quinoxaline. As a Senior Application Scientist, I understand the challenges that can arise during the synthesis and purification of complex heterocyclic compounds. This guide is designed to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to prevent the decomposition of this compound during reaction workup. By understanding the underlying chemical principles, you can optimize your experimental protocols for higher yields and purity.
Understanding the Stability of this compound
The trifluoromethoxy (-OCF₃) group is prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] This stability is largely attributed to the strength of the carbon-fluorine bonds. However, the electron-withdrawing nature of the quinoxaline ring system can influence the chemical stability of the trifluoromethoxy substituent, making it susceptible to decomposition under certain workup conditions.
Key Factors Influencing Stability:
-
pH: Both strongly acidic and strongly basic conditions can promote the cleavage of the trifluoromethoxy group.
-
Temperature: Elevated temperatures during workup and purification can lead to thermal decomposition.
-
Nucleophiles: The presence of strong nucleophiles in the reaction mixture can lead to the displacement of the trifluoromethoxy group.
-
Lewis Acids: Some Lewis acids used in catalysis or workup can interact with the fluorine atoms and facilitate C-F bond cleavage.[3]
Frequently Asked Questions (FAQs)
Q1: I am observing a lower than expected yield after my reaction workup, and I suspect my this compound is decomposing. What could be the cause?
Decomposition of this compound during workup is often indicated by a low yield of the desired product and the appearance of new, often more polar, spots on your TLC plate. The primary culprits are typically harsh pH conditions (strong acids or bases) and high temperatures used during extraction, washing, and solvent removal. The electron-deficient nature of the quinoxaline ring can make the trifluoromethoxy group more susceptible to nucleophilic attack or hydrolysis than it would be on an electron-rich aromatic ring.
Q2: What are the likely decomposition products I should be looking for?
The most common decomposition pathway involves the hydrolysis of the trifluoromethoxy group to a hydroxyl group, yielding 6-hydroxyquinoxaline. Depending on the reaction and workup conditions, you might also observe products resulting from the cleavage of the quinoxaline ring itself, although this is less common under standard workup protocols.
Q3: Can I use a standard aqueous workup for my reaction involving this compound?
While a standard aqueous workup can be successful, it must be performed with care.[4] It is crucial to avoid strong acids and bases. If an acidic or basic wash is necessary, use dilute solutions (e.g., 5% NaHCO₃, 1 M HCl) and minimize the contact time. Always perform the extractions at room temperature or below.
Troubleshooting Guide: Preventing Decomposition
This section provides a systematic approach to troubleshooting and preventing the decomposition of this compound during your reaction workup.
Issue 1: Suspected Decomposition During Aqueous Workup
Symptoms:
-
Low isolated yield of this compound.
-
Presence of a new, more polar baseline spot on TLC, potentially corresponding to 6-hydroxyquinoxaline.
-
Complex NMR spectrum of the crude product showing multiple sets of aromatic signals.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Harsh Acidic Conditions | Strong acids can protonate the nitrogen atoms of the quinoxaline ring, further increasing its electron-withdrawing character and making the trifluoromethoxy group more labile. | - Use a mild acidic wash (e.g., saturated NH₄Cl solution) or omit the acid wash if possible.- If a stronger acid is required to neutralize a basic catalyst, use it at low temperature (0 °C) and for a minimal amount of time. |
| Harsh Basic Conditions | Strong bases can directly attack the carbon of the trifluoromethoxy group, leading to nucleophilic substitution. | - Use a mild basic wash (e.g., saturated NaHCO₃ solution) instead of stronger bases like NaOH or K₂CO₃.- If a strong base is necessary, perform the wash at low temperature and quickly proceed to the next step. |
| Elevated Temperature | Heating during extraction or solvent evaporation can provide the activation energy for decomposition pathways. | - Conduct all extractions at room temperature or in an ice bath.- Remove the solvent under reduced pressure at a temperature not exceeding 40 °C. |
Experimental Protocol: Mild Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous NaHCO₃ solution (1 x volume of organic layer) - perform cautiously to quench any acid.
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo at a temperature below 40 °C.
Issue 2: Decomposition During Purification
Symptoms:
-
Streaking or decomposition of the product on a silica gel column.
-
Low recovery of the pure compound after chromatography.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic Silica Gel | Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like this compound. | - Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).- Alternatively, use neutral alumina for chromatography. |
| Prolonged Chromatography Time | The longer the compound remains on the stationary phase, the greater the opportunity for decomposition. | - Use flash column chromatography to minimize the purification time.- Choose an appropriate solvent system that provides good separation and a reasonable retention factor (Rf) of 0.2-0.4. |
| High Temperature During Solvent Removal | As with the workup, excessive heat during the removal of chromatography fractions can lead to decomposition. | - Evaporate the solvent from the collected fractions under reduced pressure at a temperature below 40 °C. |
Experimental Protocol: Neutralized Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Pack the column with the neutralized silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the neutralized solvent system.
-
Collect the fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40 °C.
Advanced Strategy: Non-Aqueous Workup
For extremely sensitive substrates, a non-aqueous workup can be the most effective method to prevent decomposition.[5] This approach avoids the use of water and the associated potential for hydrolysis.
When to Consider a Non-Aqueous Workup:
-
When both acidic and basic conditions must be strictly avoided.
-
If the product shows significant decomposition even with a mild aqueous workup.
-
When the reaction byproducts can be removed by filtration or precipitation.
Experimental Protocol: Example of a Non-Aqueous Workup
-
If the reaction contains solid byproducts (e.g., salts), dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure at a temperature below 40 °C.
-
The crude product can then be purified by neutralized column chromatography as described above.
Visualization of the Workup Logic
The following diagram illustrates the decision-making process for selecting an appropriate workup strategy to prevent the decomposition of this compound.
Caption: Decision tree for workup strategy.
This guide provides a comprehensive framework for troubleshooting and preventing the decomposition of this compound. By carefully considering the chemical properties of your molecule and the potential pitfalls of standard workup procedures, you can significantly improve the outcome of your synthetic efforts.
References
-
Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Selective transformation of an aromatic trifluoromethyl group through... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester. Retrieved January 27, 2026, from [Link]
-
Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. Retrieved January 27, 2026, from [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. (2020). Nature Communications. Retrieved January 27, 2026, from [Link]
-
Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. (2021). ACS Energy Letters. Retrieved January 27, 2026, from [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved January 27, 2026, from [Link]
-
Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). Retrieved January 27, 2026, from [Link]
-
Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2022). Journal of the American Chemical Society. Retrieved January 27, 2026, from [Link]
-
Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. (n.d.). Frontiers in Cellular and Infection Microbiology. Retrieved January 27, 2026, from [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (n.d.). Molecules. Retrieved January 27, 2026, from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
oxidations without aqueous work-up. (2024). Reddit. Retrieved January 27, 2026, from [Link]
-
Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. Retrieved January 27, 2026, from [Link]
-
SAR and potent compounds of some quinoxaline analogues. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
About Workup. (n.d.). University of Rochester. Retrieved January 27, 2026, from [Link]
-
Synthesis of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis. (2014). Angewandte Chemie. Retrieved January 27, 2026, from [Link]
-
One-pot synthesis substituted quinoxalines from hydroxy ketones. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). American Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. (2023). Journal of Exposure Science & Environmental Epidemiology. Retrieved January 27, 2026, from [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis of Highly Functionalized Polycyclic Quinoxaline Derivatives Using Visible-Light Photoredox Catalysis. (n.d.). Sci-Hub. Retrieved January 27, 2026, from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Quinoxaline-bridged porphyrinoids. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethoxy)quinoxaline for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of 6-(Trifluoromethoxy)quinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning this key intermediate from bench-scale discovery to the multigram and kilogram quantities required for preclinical evaluation.
The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design, often enhancing metabolic stability and cell permeability.[1] However, scaling the synthesis of molecules like this compound presents unique challenges in reaction control, purification, and ensuring the stringent purity required for preclinical safety studies.[2][3] This document provides a robust, scalable protocol and addresses common issues encountered during the campaign.
Part 1: Scalable Synthesis Protocol
The most reliable and widely used method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] For scaling up, a catalyst-free approach is often preferable to avoid contamination and simplify downstream processing.[6]
Reaction Scheme
The synthesis proceeds via the cyclocondensation of 4-(trifluoromethoxy)benzene-1,2-diamine with glyoxal.
Caption: Synthesis of this compound.
Step-by-Step Methodology (100g Scale)
Materials:
-
4-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq, 100.0 g)
-
Glyoxal (40% solution in water, 1.05 eq, 79.5 g)
-
Ethanol (or Methanol), denatured (10 vol, 1.0 L)
-
Activated Charcoal
-
Celatom® or Celite® (Diatomaceous Earth)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the 5 L reactor with 4-(trifluoromethoxy)benzene-1,2-diamine (100.0 g) and ethanol (1.0 L).
-
Dissolution: Stir the mixture at room temperature (20-25 °C) until all the diamine has dissolved. The dissolution is endothermic; a slight temperature drop is expected.
-
Reagent Addition: Add the 40% aqueous glyoxal solution (79.5 g) dropwise via the addition funnel over 30-45 minutes.
-
Causality: A controlled addition rate is crucial for managing the reaction exotherm. Although the reaction is only mildly exothermic at this scale, rapid addition can lead to localized heating, increasing the potential for side-product formation.
-
-
Reaction: Stir the resulting solution at room temperature for 2-4 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Self-Validation: The reaction is considered complete when the starting diamine spot/peak is no longer detectable. This ensures maximum conversion before workup.
-
-
Decolorization: Once complete, add activated charcoal (10 g, ~10 wt%) to the reaction mixture and stir for 30 minutes.
-
Filtration: Filter the mixture through a pad of Celatom® to remove the charcoal. Wash the filter cake with ethanol (2 x 100 mL) to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator until a solid precipitate forms.
-
Isolation & Drying: Collect the solid product by filtration, wash with a minimal amount of cold water to remove any residual salts or glyoxal, and then dry under vacuum at 40-50 °C to a constant weight.
Part 2: Troubleshooting Guide (Q&A Format)
Caption: Troubleshooting Decision Tree for Synthesis.
Problem 1: The reaction appears sluggish or stalls, resulting in low yield.
-
Potential Cause A: Poor Reagent Quality. The starting 4-(trifluoromethoxy)benzene-1,2-diamine can oxidize and darken upon storage, reducing its reactivity. Aqueous glyoxal solutions can also degrade or polymerize over time, lowering the effective concentration of the reactive monomeric form.[7]
-
Recommended Solution A: Always use the diamine when it is light in color (e.g., off-white to light tan). If it has darkened significantly, consider a purification step like recrystallization or filtration through a short plug of silica gel. For glyoxal, use a freshly opened bottle or titrate an older solution to confirm its concentration before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation of the diamine.
-
Potential Cause B: Incomplete Dissolution or Poor Mixing. On a larger scale, ensuring complete dissolution and homogenous mixing of the diamine before adding the glyoxal is critical. Undissolved clumps of starting material will react slowly and inefficiently.
-
Recommended Solution B: Ensure the overhead stirrer is creating a good vortex and that no solids are settled at the bottom of the reactor before starting the glyoxal addition. If solubility in ethanol is an issue at scale, a co-solvent like THF might be considered, though this complicates solvent removal later.
Problem 2: The final product is dark and difficult to purify.
-
Potential Cause: Formation of Polymeric Side Products. Glyoxal can undergo self-condensation, especially under acidic or basic conditions, or if localized "hot spots" occur during addition.[8] This can form colored polymeric impurities that are difficult to remove.
-
Recommended Solution: The key is prevention. Stick to a controlled, slow addition of glyoxal to a well-stirred solution to dissipate heat and avoid high local concentrations. The use of a decolorizing agent like activated charcoal during workup is highly effective at removing many of these colored impurities.
Problem 3: The isolated product has a purity of <95% by HPLC, with persistent impurities.
-
Potential Cause A: Incomplete Reaction. The primary impurity may be unreacted 4-(trifluoromethoxy)benzene-1,2-diamine.
-
Recommended Solution A: Ensure the reaction has gone to completion by extending the reaction time or warming the mixture slightly (e.g., to 35-40°C) for the final hour. During workup, an acidic wash (e.g., with 1M HCl) can remove the basic diamine starting material, but care must be taken as the quinoxaline product itself has a basic nitrogen and may also partition into the aqueous layer if the pH is too low.
-
Potential Cause B: Inefficient Purification. Simple precipitation and filtration may not be sufficient to achieve >98% purity required for preclinical lots.
-
Recommended Solution B: Recrystallization is the most scalable purification method. A solvent screen should be performed to find the optimal system. Common solvents for quinoxalines include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.[4] If high purity cannot be achieved by recrystallization, silica gel column chromatography is a necessary second step, though it is less ideal for very large scales.[9]
| Purification Method | Pros | Cons | Scalability Score |
| Precipitation | Fast, simple, high recovery | Lower purity, potential for inclusions | 5/5 |
| Recrystallization | High purity, removes most impurities | Requires solvent screening, potential yield loss | 4/5 |
| Silica Chromatography | Very high purity, separates close-running spots | Solvent intensive, time-consuming, costly | 2/5 |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the purity requirements for a compound like this entering preclinical toxicology studies? A: For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API) should generally be as high as practicable, typically >98% by HPLC .[3] More importantly, any single impurity above 0.1-0.15% must be identified, and if possible, qualified through safety testing.[10] This is why achieving high purity and a consistent impurity profile from batch to batch is critical.
Q2: How stable is this compound? What are the recommended storage conditions? A: Quinoxalines are generally stable heterocyclic compounds. However, the electron-withdrawing nature of the trifluoromethoxy group makes the benzene ring susceptible to nucleophilic attack under harsh conditions. For long-term storage, the solid material should be kept in a tightly sealed container, protected from light, in a cool, dry place (2-8°C is recommended).[11]
Q3: What analytical methods are recommended for in-process checks and final purity assessment? A:
-
In-Process Checks (IPCs): Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction completion. A typical mobile phase would be 30% Ethyl Acetate in Hexane.
-
Final Purity Assessment: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is essential for structural confirmation and can also be used for quantitative analysis (qNMR) if a certified reference standard is available. Mass Spectrometry (MS) is used to confirm the molecular weight.[12]
Q4: Are there any specific safety precautions for handling trifluoromethoxy compounds? A: Yes. While this compound itself does not have extensive hazard data, related trifluoromethoxy- and fluoro-aromatic compounds should be handled with care.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with powders, to avoid inhalation.
-
Thermal Decomposition: Avoid excessive heating, as thermal decomposition can release hazardous gases such as hydrogen fluoride.
References
-
Moreno-Marrodan, C., & Barbaro, P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. [Link]
-
Lassagne, F., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 771. [Link]
-
Asadi, Z., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Scientific & Engineering Research, 6(1), 123-129. [Link]
-
Johnson, J. A., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8536-8575. [Link]
- Sato, K., et al. (2007). Improved methods for the preparation of quinoxaline derivatives.
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]
-
MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline. MySkinRecipes. [Link]
-
Wasa, M., & Tsurubuchi, S. (1973). Polarographic Behavior of the Condensation Product of Glyoxal with o-Phenylenediamine, and Its Application to the Determination of Glyoxal. Bulletin of the Chemical Society of Japan, 46(3), 854-858. [Link]
-
Gising, J., et al. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. The Journal of Organic Chemistry, 86(5), 4334-4342. [Link]
-
Gasco, A. M., et al. (2008). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules, 13(4), 875-884. [Link]
-
Mondal, S., & Guria, M. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(61), 38557-38583. [Link]
-
Chen, J., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7411. [Link]
-
Sharma, P., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry, 14(9), 1634-1658. [Link]
- Rust, J. B. (1945). Glyoxal-ketone condensation products and process of making them.
-
Narsaiah, B., & Kumar, K. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Organic Communications, 6(2), 61-68. [Link]
-
Trefz, F. K., et al. (1986). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 383, 267-275. [Link]
- Pfizer Inc. (2006). Preparation of high purity substituted quinoxaline.
-
Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7356. [Link]
-
Böhm, H. J., et al. (2004). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ChemBioChem, 5(5), 637-643. [Link]
-
Zocher, T., et al. (2012). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Pharmaceutical Technology, 36(10). [Link]
-
Hussain, S., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Bio-Sciences, 28(2), 241-245. [Link]
-
CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]
-
Angene Chemical. (2026). Safety Data Sheet for 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene. Angene Chemical. [Link]
-
Fomenkov, I. S., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1094. [Link]
-
ChemHelp ASAP. (2023, October 10). safety risks of impurities in preclinical & clinical compounds. YouTube. [Link]
-
Nielsen, A. T., et al. (1995). Condensation products from the reactions of glyoxal with 2-substituted benzylamines. The formation and crystal structures of 2,2′-bi(1,2,3,4-tetrahydroquinazoline), and 2,4,6,8,10,12-hexakis(2-methylbenzyl)-2,4,6,8. The Journal of Organic Chemistry, 60(19), 5858-5864. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seed.nih.gov [seed.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US2388086A - Glyoxal-ketone condensation products and process of making them - Google Patents [patents.google.com]
- 8. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. iiste.org [iiste.org]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Managing regioselectivity in electrophilic substitution of 6-(Trifluoromethoxy)quinoxaline
This guide serves as a specialized technical support resource for researchers managing the regioselectivity of electrophilic aromatic substitution (EAS) on 6-(Trifluoromethoxy)quinoxaline .
Current Status: Active Subject: Managing Regioselectivity in Electrophilic Substitution Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. Aris (Senior Application Scientist)
The Reactivity Dashboard
Before initiating any experiment, you must understand the electronic "tug-of-war" occurring within this substrate. The this compound system presents a unique challenge due to the conflicting electronic and steric vectors.
| Parameter | Characteristic | Impact on Reactivity |
| Ring System | Quinoxaline (1,4-Benzopyrazine) | Highly Electron Deficient. The pyrazine ring pulls electron density, deactivating the entire system towards EAS. Substitution occurs on the carbocyclic ring (C5–C8). |
| Substituent | -OCF₃ at Position 6 | Deactivating yet Ortho/Para Directing. The -I effect (inductive withdrawal) deactivates the ring further. However, the oxygen lone pairs provide a +R (resonance) effect, directing incoming electrophiles to positions ortho (C5, C7) and para (C8) . |
| Sterics | -OCF₃ Bulk | High. The -OCF₃ group is significantly bulkier than a chloro or methoxy group. It rotates out of plane, creating a "steric umbrella" that shields the adjacent C5 and C7 positions. |
| Primary Target | Position 5 (C5) | The "Alpha" Preference. In fused bicyclic systems (like naphthalene/quinoxaline), EAS is kinetically favored at the |
The Regioselectivity Conflict
-
Electronic Vector: Favors C5 (Ortho to -OCF₃ + Alpha to ring junction).
-
Steric Vector: Disfavors C5 (Peri-interaction with N1 + Ortho-clash with -OCF₃). Favors C8 (Para to -OCF₃, Alpha to ring junction, less hindered).
Troubleshooting Module: Nitration
The most common EAS reaction for this substrate, typically used to introduce an amine handle.
Standard Protocol (Self-Validating)
Goal: Mono-nitration with >90% conversion. Reagents: Fuming HNO₃ (1.5 eq), Conc. H₂SO₄ (Solvent/Catalyst). Temperature: 0°C to RT (Caution: Exotherm).
Step-by-Step Workflow
-
Dissolution: Dissolve this compound in conc. H₂SO₄ at 0°C. Checkpoint: Solution should be homogenous and likely yellow/orange.
-
Addition: Dropwise addition of fuming HNO₃/H₂SO₄ mixture. Maintain internal temp <10°C.
-
Reaction: Allow to warm to RT. Monitor by LCMS every 30 mins.
-
Quench: Pour onto crushed ice. Neutralize with solid NaHCO₃ to pH 7-8.
Troubleshooting Guide
Q: I am seeing low conversion (<20%) even after 24 hours.
-
Diagnosis: The substrate is "doubly deactivated" (Pyrazine ring + OCF₃). Standard mixed acid might be too weak.
-
Solution: Increase the "nitronium ion potential."
-
Switch to KNO₃/H₂SO₄ (generates anhydrous NO₂⁺ in situ).
-
Raise temperature to 50-60°C . Warning: Monitor for N-oxide formation (M+16 peak).
-
Use Triflic acid (TfOH) as a co-solvent to super-activate the nitrating agent.
-
Q: I have two close-running spots on TLC/LCMS. Which is which?
-
Diagnosis: You have formed a mixture of regioisomers, likely 5-nitro (Major) and 7-nitro (Minor).
-
Differentiation:
-
5-Nitro (Major): The electronic favorite. In ¹H NMR, look for a doublet at ~8.5 ppm (H8) and a doublet at ~7.8 ppm (H7) with ortho-coupling (~9 Hz). The H5 proton is gone.
-
7-Nitro (Minor): Formed if sterics at C5 are too high. In ¹H NMR, you will see two singlets (H5 and H8) on the benzene ring because they are para to each other (no ortho coupling).
-
-
Action: If separation is difficult by flash chromatography, try recrystallization from EtOH/Water. The 5-nitro isomer is typically more crystalline and less soluble.
Q: Why didn't substitution occur at Position 8 (Para)?
-
Explanation: While C8 is electronically activated (para to OCF₃) and sterically open, the Ortho-direction of the oxygen lone pair is generally stronger in these systems. Additionally, the C5 position benefits from the "Alpha effect" (kinetic control). However, if you force the reaction (high heat), thermodynamic equilibration might increase the C8 isomer.
Troubleshooting Module: Bromination
Used to create a handle for Suzuki/Buchwald couplings.
Standard Protocol
Reagents: NBS (N-Bromosuccinimide), H₂SO₄ or TFA (Solvent). Mechanism: Protonated NBS generates highly reactive Br⁺.
Q: I am getting a mixture of mono- and di-brominated products.
-
Cause: The first bromine atom deactivates the ring, but not enough to fully stop the second attack if the reagent is in excess or the reaction is too hot.
-
Solution:
-
Stoichiometry Control: Use exactly 0.95 equivalents of NBS. It is better to leave some starting material (easy to separate) than to form the di-bromo byproduct (difficult to separate).
-
Solvent Switch: Use MeCN with catalytic TFA instead of neat acid. This moderates the reactivity.
-
Q: The reaction is not proceeding in Acetonitrile/DCM.
-
Cause: The substrate is too electron-deficient for standard electrophilic attack.
-
Solution: Add a Lewis Acid catalyst like FeBr₃ (5 mol%) or switch to Br₂ in H₂SO₄/Ag₂SO₄ (The "Derbyshire-Waters" condition for deactivated arenes).
Mechanistic Visualization
The following diagram illustrates the competition between the Electronic Pathway (leading to C5) and the Steric/Alternative Pathway (leading to C7/C8).
Figure 1: Reaction pathway analysis showing the dominance of the C5-substitution pathway despite potential steric interactions.
Frequently Asked Questions (FAQ)
Q: Can I use Friedel-Crafts acylation on this substrate? A: No. Friedel-Crafts reactions generally fail on highly deactivated systems like quinoxaline. The Lewis Acid catalyst (e.g., AlCl₃) will coordinate to the pyrazine nitrogens, further deactivating the ring and killing the catalyst.
-
Alternative: Use Miniski radical substitution (for alkylation) or lithiation/trapping (if halogenated precursors are available).
Q: How do I confirm the position of substitution without X-ray? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.
-
For 5-substituted: You should see a NOE signal between the substituent (if it has protons) or the remaining H7/H8 and the H4 proton on the pyrazine ring? No, H4 is a nitrogen. You look for NOE between H8 and H1-adjacent protons (if any).
-
Better Method: Check ³J coupling constants.
-
5-Substituted: H7 and H8 are ortho to each other (J ≈ 9.0 Hz).
-
7-Substituted: H5 and H8 are para to each other (J ≈ 0-1 Hz, appearing as singlets).
-
References
-
Regioselectivity in Quinoxaline Substitution
- Title: "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen."
- Source: Organic & Biomolecular Chemistry (RSC).
- Context: Discusses the electrophilic nature of the quinoxaline ring and general reactivity p
-
URL:[Link]
-
Directing Effects of OCF3
-
Nitration Protocols for Deactivated Heterocycles
- Title: "Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles."
- Source: N
- Context: Provides modern protocols for nitrating quinoxalinones, highlighting the preference for C7/C6 substitution in rel
-
URL:[Link]
-
Halogenation Strategies
- Title: "Effective synthesis of some new bromin
- Source: Tetrahedron (via Sci-Hub/Elsevier).
- Context: Detailed experimental procedures for brominating quinoxaline cores using NBS and elemental bromine.
-
URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 6-(Trifluoromethoxy)quinoxaline Derivatives by HPLC-MS
Introduction: The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity.[3] The trifluoromethoxy (-OCF3) group, in particular, serves as a lipophilic hydrogen bond acceptor and can significantly improve a drug candidate's pharmacokinetic profile.[4] Consequently, the robust analytical characterization of 6-(trifluoromethoxy)quinoxaline derivatives is paramount during synthesis, purification, and metabolic studies.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the characterization of these specific derivatives. We will move beyond rote protocols to explore the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous approach tailored for researchers and drug development professionals.
The Analytical Challenge: Understanding the Analyte
The this compound structure presents a unique combination of analytical considerations:
-
Aromatic Heterocycle: The quinoxaline ring system is planar and contains basic nitrogen atoms, which can interact with HPLC stationary phases and are readily protonated for mass spectrometry.
-
Lipophilicity: The trifluoromethoxy group dramatically increases the molecule's lipophilicity and hydrophobicity compared to a methoxy or hydroxyl equivalent, heavily influencing its retention in reversed-phase chromatography.[5]
-
Electronegativity: The high electronegativity of the fluorine atoms can impact ionization efficiency and dictates unique fragmentation patterns in the mass spectrometer.[6]
A successful analytical method must effectively manage these properties to achieve optimal separation and characterization.
Part 1: High-Performance Liquid Chromatography (HPLC) - A Comparative Approach
The separation of this compound derivatives and their potential impurities or metabolites is typically achieved using reversed-phase HPLC. However, alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC) can offer unique selectivity.
Method A: Reversed-Phase HPLC (The Workhorse Method)
Reversed-phase chromatography is the logical starting point for these lipophilic compounds. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl) column is the standard choice. Its long alkyl chains provide strong hydrophobic interactions with the quinoxaline ring and the trifluoromethoxy group, ensuring adequate retention.[7] For high-resolution separations, columns packed with sub-2 µm particles (for UHPLC systems) are recommended to maximize efficiency and throughput.[8]
-
Mobile Phase: A gradient elution using acetonitrile and water is preferred. Acetonitrile typically provides lower backpressure and better peak shapes for heterocyclic compounds compared to methanol.
-
Mobile Phase Modifier: The addition of an acidic modifier, such as 0.1% formic acid, is critical. Under acidic conditions, the nitrogen atoms in the quinoxaline ring are protonated.[9] This single protonated state prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the stationary phase and, crucially, enhances ionization for subsequent mass spectrometric detection.[10]
Detailed Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL for stock solutions.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates.[11]
-
-
HPLC System & Conditions:
-
Column: C18, 100 Å, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and 320 nm, followed by MS detector.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
While less common for these specific derivatives, HILIC can be a powerful alternative, especially for separating closely related isomers or more polar metabolites that are poorly retained in reversed-phase. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Causality Behind Experimental Choices:
-
Stationary Phase: An amide- or bare silica-based column is used. Separation is achieved through partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
-
Mobile Phase: A high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate) is used. This combination facilitates the partitioning mechanism and provides counter-ions for efficient MS detection.[10]
Performance Comparison: RP-HPLC vs. HILIC
The following table illustrates a hypothetical performance comparison for a parent this compound (TQ) and a more polar hydroxylated metabolite (TQ-OH).
| Parameter | Method A: Reversed-Phase HPLC | Method B: HILIC | Rationale |
| Retention Time (TQ) | 8.2 min | 3.5 min | TQ is lipophilic and strongly retained by the C18 phase but elutes quickly from the polar HILIC phase. |
| Retention Time (TQ-OH) | 6.5 min | 5.8 min | The polar metabolite is less retained in RP but more strongly retained in HILIC, leading to a reversal of elution order. |
| Resolution (TQ/TQ-OH) | 4.5 | 6.2 | HILIC can offer superior selectivity for compounds differing in polarity. |
| Peak Asymmetry | 1.1 | 1.3 | RP with an acidic modifier often yields highly symmetric peaks for basic heterocycles. |
Part 2: Mass Spectrometric (MS) Characterization
Mass spectrometry provides unequivocal identification through molecular weight determination and structural information via fragmentation analysis.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The acidic mobile phase from the HPLC ensures the quinoxaline nitrogens are pre-protonated, facilitating the formation of a strong [M+H]⁺ ion in the ESI source.[12]
-
Analysis:
-
Full Scan MS: A full scan experiment is performed to determine the m/z (mass-to-charge) ratio of the protonated molecular ion, confirming the molecular weight of the compound. For this compound (C₉H₅F₃N₂), the expected monoisotopic mass is 198.04, so the [M+H]⁺ ion will be observed at m/z 199.048.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the molecular ion. The resulting fragment ions are diagnostic of the molecule's structure.[13]
-
Expected Fragmentation Patterns
The fragmentation of this compound will be driven by the stability of the aromatic ring system.
Caption: Proposed MS/MS fragmentation of this compound.
-
Quinoxaline Core Fragmentation: A common fragmentation pathway for quinoxalines involves the loss of a CHO radical (29 Da), leading to a stable ring-contracted ion.[12]
-
Trifluoromethoxy Group Fragmentation: The C-O bond is susceptible to cleavage, leading to the loss of the •OCF₃ radical (85 Da). Alternatively, cleavage of the O-CF₃ bond can result in the loss of a •CF₃ radical (69 Da).
Detailed Experimental Protocol: Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Full Scan MS Range: m/z 50-500.
-
MS/MS:
-
Precursor Ion: Isolate the [M+H]⁺ ion (e.g., m/z 199.05).
-
Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
Part 3: Integrated Analytical Workflow
A robust characterization workflow integrates all stages, from sample preparation to final data analysis, ensuring data integrity and confidence in the results.
Caption: Integrated workflow for HPLC-MS characterization.
Conclusion
The successful characterization of this compound derivatives by HPLC-MS is an exercise in methodical, science-driven optimization. A reversed-phase HPLC method using a C18 column with an acidified acetonitrile/water mobile phase represents a robust and reliable starting point for most applications. The positive-ion ESI-MS analysis provides definitive molecular weight confirmation and rich structural detail through predictable fragmentation pathways. By understanding the chemical principles governing the separation and detection of these important pharmaceutical building blocks, researchers can develop highly effective and self-validating analytical methods to accelerate the drug discovery process.
References
- PubMed. (n.d.). HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples.
-
ResearchGate. (n.d.). Synthesis of six quinoxaline derivatives by S-GSF method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]
-
Welch. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Retrieved from [Link]
-
ResearchGate. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Retrieved from [Link]
-
Freie Universität Berlin Refubium. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
-
J-STAGE. (n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Retrieved from [Link]
-
Oxford Academic. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline. Retrieved from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Cromlab. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. Retrieved from [Link]
-
National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Retrieved from [Link]
-
MDPI. (n.d.). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]
-
YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
SciSpace. (n.d.). Reversed-phase thin-layer chromatography and ultra-performance liquid chromatography/mass spectrometry in the lipophilicity assessment of phthalimide-based phosphodiesterase 10A inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Retrieved from [Link]
-
PubMed Central. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
NSF Public Access Repository. (2020). Elemental fluorine detection by dielectric barrier discharge coupled to nano-ESI mass spectrometry for non-targeted analysis of fluorinated compounds. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
Sources
- 1. Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 5. scispace.com [scispace.com]
- 6. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Analytical Validation for 6-(Trifluoromethoxy)quinoxaline Quantification
In the landscape of modern drug development, the meticulous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 6-(Trifluoromethoxy)quinoxaline, a key building block in the synthesis of various therapeutic agents, demands a robust and validated analytical method for its precise measurement. The trifluoromethoxy group, while often enhancing metabolic stability and potency, can introduce unique analytical challenges. This guide provides an in-depth validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound and compares it with alternative analytical techniques, offering researchers and drug development professionals a comprehensive framework for establishing analytical control.
The Critical Need for a Validated Method
Quinoxaline derivatives are a significant class of N-heterocyclic compounds with a wide spectrum of biological activities, including antiviral and anticancer properties. The introduction of a trifluoromethoxy (-OCF₃) group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Consequently, the accurate quantification of this compound is paramount during synthesis, formulation, and stability testing to ensure the final drug product meets stringent regulatory standards. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.
Primary Method: Stability-Indicating HPLC-UV
For the routine quantification of this compound, a stability-indicating reversed-phase HPLC method with UV detection is the workhorse of choice in many pharmaceutical laboratories. The rationale for this selection is rooted in its robustness, cost-effectiveness, and ability to separate the parent compound from potential degradation products and process-related impurities.
Method Development Rationale
The development of this method was guided by the physicochemical properties of this compound. A C18 stationary phase is selected for its hydrophobicity, which provides adequate retention of the moderately nonpolar quinoxaline ring. The mobile phase, a gradient mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a balance between resolution and analysis time. The trifluoromethoxy group and the aromatic quinoxaline core exhibit strong UV absorbance, making UV detection a sensitive and reliable choice.
Experimental Protocol: HPLC-UV Method
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 10 80 12 80 12.1 30 | 15 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile and serially diluted to the desired concentrations for calibration.
Comprehensive Method Validation: An Adherence to ICH Q2(R1)
The developed HPLC method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quantitative analysis.[1][2]
Specificity (Forced Degradation Studies)
To establish the stability-indicating nature of the method, forced degradation studies were performed to ensure that the analyte peak is free from interference from degradation products, process impurities, and excipients.[3][4]
Experimental Protocol: Forced Degradation
Samples of this compound were subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
The results demonstrated significant degradation under acidic and basic conditions, with minor degradation observed under oxidative and photolytic stress. The HPLC method was able to successfully resolve the main peak of this compound from all degradation products, confirming its specificity.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of standard solutions over a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | Defined and justified |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.2 | 98.0% - 102.0% |
| 100% | 100.5 | 98.0% - 102.0% |
| 120% | 99.8 | 98.0% - 102.0% |
Precision
Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 0.85 | ≤ 2.0% |
| Intermediate Precision | 1.23 | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The results showed no significant impact on the chromatographic performance, indicating the method's reliability during routine use.
Comparative Analysis of Alternative Quantification Methods
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages, particularly in terms of sensitivity and selectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies - Arabian Journal of Chemistry [arabjchem.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
The Translational Journey of 6-(Trifluoromethoxy)quinoxaline-Based Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
The quinoxaline scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the quinoxaline ring has emerged as a promising strategy to enhance metabolic stability, bioavailability, and target engagement. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of notable 6-(trifluoromethoxy)quinoxaline-based compounds, offering insights into their therapeutic potential and the critical transition from laboratory assays to preclinical models.
From the Benchtop to Preclinical Models: Understanding the Efficacy Landscape
The evaluation of a compound's therapeutic potential is a multi-step process that begins with foundational in vitro assays to determine its activity against specific molecular targets or cellular processes. Promising candidates then advance to more complex in vivo models, which provide a more holistic understanding of a compound's efficacy, pharmacokinetics, and safety in a living organism. This guide will dissect this translational journey for this compound-based compounds across various therapeutic areas.
Antifungal and Anti-inflammatory Efficacy: A Case Study of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline
A prominent example of a this compound-based compound with demonstrated efficacy in both in vitro and in vivo settings is 2,3-dichloro-6-(trifluoromethoxy)quinoxaline. This compound has been investigated for its potent antifungal and anti-inflammatory activities.[1][2]
In Vitro Assessment of Antifungal Activity
The initial screening of 2,3-dichloro-6-(trifluoromethoxy)quinoxaline's antifungal properties was conducted using the broth microdilution method. This technique is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various fungal strains.
Table 1: In Vitro Antifungal Activity of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | Variable Susceptibility |
| Candida glabrata | Notable Fungicidal Activity |
| Candida krusei | Notable Fungicidal Activity |
| Candida tropicalis | Variable Susceptibility |
| Candida parapsilosis | Variable Susceptibility |
| Aspergillus species | No Activity Detected |
Data synthesized from published studies.[1][2]
The in vitro results highlighted the compound's potent fungicidal activity, particularly against Candida glabrata and Candida krusei.[1][2]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits fungal growth.
Caption: Workflow for the Broth Microdilution Assay.
In Vivo Evaluation in a Murine Model of Oral Candidiasis
To ascertain the therapeutic potential of 2,3-dichloro-6-(trifluoromethoxy)quinoxaline in a physiological context, a murine model of oral candidiasis was employed. This model mimics human oral thrush and allows for the assessment of both antifungal and anti-inflammatory effects.
Table 2: In Vivo Efficacy of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline in a Murine Oral Candidiasis Model
| Treatment Group | Fungal Burden (CFU/g of tongue tissue) | Reduction in Pro-inflammatory Markers (IL-6, IL-1β, COX-2, iNOS, IFN-γ) |
| Vehicle Control | High | Baseline |
| 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (0.02 mg/mL) | Significant Reduction | Dose-dependent reduction (p < 0.05) |
| 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (0.2 mg/mL) | Significant Reduction | Dose-dependent reduction (p < 0.05) |
Data synthesized from published studies.[1][2]
The in vivo experiments confirmed the significant antifungal efficacy of the compound against C. albicans. Moreover, the compound exhibited pronounced anti-inflammatory effects, as evidenced by a dose-dependent reduction in key pro-inflammatory markers.[1][2]
-
Immunosuppression: Mice are immunosuppressed with cortisone acetate to make them susceptible to infection.
-
Infection: A cotton swab saturated with a suspension of C. albicans is placed sublingually in anesthetized mice.
-
Treatment: The test compound is administered orally or topically according to the study design.
-
Assessment of Fungal Burden: At the end of the treatment period, tongue tissue is excised, homogenized, and plated to determine the colony-forming units (CFU) per gram of tissue.
-
Assessment of Inflammation: Levels of pro-inflammatory cytokines in tissue homogenates are measured using techniques such as ELISA.
Caption: Workflow for the Murine Oral Candidiasis Model.
Anticancer Efficacy of Quinoxaline Derivatives
The quinoxaline scaffold is a common feature in a number of anticancer agents. While specific data directly comparing the in vitro and in vivo efficacy of a this compound anticancer compound is emerging, extensive research on structurally related quinoxaline derivatives provides valuable insights.
In Vitro Anticancer Screening
The initial evaluation of potential anticancer compounds typically involves screening against a panel of human cancer cell lines using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.
Table 3: Representative In Vitro Anticancer Activity of Quinoxaline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Aminoalcohol-based quinoxalines | Ht-29 (Colon) | Concentration-dependent reduction in viability |
| Pyrimidine dihydroquinoxalinones | PC-3/TxR (Prostate) | 0.2 nM |
| Quinoxaline–arylfuran derivatives | HeLa (Cervical) | 10.58 µM |
Data synthesized from published studies.[3][4][5][6]
These in vitro studies demonstrate the potent cytotoxic effects of various quinoxaline derivatives against a range of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of ~570 nm.
Caption: Workflow for the MTT Cell Viability Assay.
In Vivo Anticancer Efficacy in Xenograft Models
Compounds that show promising in vitro activity are often advanced to in vivo testing using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Table 4: Representative In Vivo Anticancer Efficacy of Quinoxaline Derivatives
| Compound Class | Xenograft Model | Outcome |
| Aminoalcohol-based quinoxalines | Mouse carrageenan peritonitis | Reduced leukocyte migration and pro-inflammatory cytokines |
| Pyrimidine dihydroquinoxalinones | PC-3/TxR (Prostate) xenograft | Significant tumor growth inhibition at 2.5 mg/kg |
Data synthesized from published studies.[4][5][6]
The in vivo studies confirm that the potent in vitro anticancer activity of certain quinoxaline derivatives can translate into significant tumor growth inhibition in a preclinical setting.[6]
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound or a vehicle control via a clinically relevant route of administration (e.g., oral, intravenous).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as histopathology or biomarker assessment, may be performed.
Caption: Workflow for the Murine Xenograft Model.
Mechanistic Insights: Signaling Pathways Modulated by Quinoxaline-Based Compounds
Understanding the mechanism of action is crucial for the rational design and development of new drugs. Quinoxaline-based compounds have been shown to modulate various signaling pathways.
Inhibition of DprE1 in Mycobacterium tuberculosis
Certain quinoxaline derivatives, including those with a trifluoromethyl group, have demonstrated potent antitubercular activity through the inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme in the mycobacterial cell wall synthesis pathway.
Caption: Inhibition of the DprE1 Pathway by a Quinoxaline Derivative.
Modulation of the IKKβ/NF-κB Signaling Pathway in Cancer
In the context of cancer, some quinoxaline derivatives have been shown to exert their effects by modulating the IKKβ/NF-κB signaling pathway, which plays a critical role in inflammation, cell survival, and proliferation.
Caption: Modulation of the IKKβ/NF-κB Pathway by a Quinoxaline Derivative.
Comparative Analysis and Conclusion
The journey of this compound-based compounds from in vitro discovery to in vivo validation underscores the importance of a multi-faceted approach to drug development. The in vitro assays provide crucial initial data on a compound's potency and selectivity, guiding the selection of promising candidates. However, the complexity of a living system, with its intricate network of metabolic and physiological processes, necessitates in vivo evaluation to confirm efficacy and assess safety.
The case of 2,3-dichloro-6-(trifluoromethoxy)quinoxaline demonstrates a successful translation from potent in vitro antifungal activity to significant efficacy in a preclinical model of oral candidiasis, coupled with beneficial anti-inflammatory effects. In the realm of oncology, while a direct correlation for a specific this compound is still being established, the broader class of quinoxaline derivatives consistently shows that potent in vitro cytotoxicity can translate to tumor regression in xenograft models.
Discrepancies between in vitro and in vivo results can and do occur, often due to factors such as poor pharmacokinetics, off-target effects, or the complex tumor microenvironment. Therefore, a thorough understanding of a compound's mechanism of action, as illustrated by the inhibition of DprE1 and modulation of the NF-κB pathway, is paramount for interpreting efficacy data and guiding further optimization.
References
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
-
Zaraei, S. O., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(38), 24849-24873. [Link]
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (n.d.). National Institutes of Health. [Link]
-
Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Molecules, 27(12), 3707. [Link]
-
Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). SciELO. [Link]
-
Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). National Institutes of Health. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Journal of Materials Chemistry B, 5(40), 8037-8061. [Link]
-
ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 664-683. [Link]
-
In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. (n.d.). Antimicrobial Agents and Chemotherapy, 59(10), 6146-6155. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). National Institutes of Health. [Link]
-
Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. (2023). ACS Pharmacology & Translational Science, 6(4), 576-595. [Link]
-
Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. (2025). Journal of Pure and Applied Microbiology, 19(4). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Metabolic Stability of Trifluoromethoxy vs. Methoxy Quinoxalines
For researchers and professionals in drug development, optimizing a molecule's metabolic stability is a pivotal step toward clinical success. The quinoxaline scaffold, a privileged structure in medicinal chemistry, is a common starting point for a diverse range of therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3][4] However, the journey from a promising hit to a viable drug candidate is often fraught with metabolic challenges. A frequent and critical decision point involves the choice of substituents on the quinoxaline core. This guide provides an in-depth, comparative analysis of two common substituents: the methoxy group (-OCH₃) and its fluorinated bioisostere, the trifluoromethoxy group (-OCF₃). We will delve into the mechanistic underpinnings of their metabolic fates, present supporting data, and provide a detailed experimental protocol for their evaluation.
The Metabolic Predicament of the Methoxy Group
The methoxy group, while valuable for modulating potency and physicochemical properties, is often a metabolic liability.[5] For aromatic and heteroaromatic systems like quinoxalines, the primary route of metabolism is O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes located in the liver.[5][6][7]
This enzymatic process involves the oxidation of the methyl group, leading to an unstable hemiacetal intermediate that spontaneously decomposes to yield a phenol and formaldehyde.[5] The newly formed phenolic group is then susceptible to further Phase II metabolism, such as glucuronidation, which facilitates rapid excretion from the body.[6] This metabolic pathway often results in:
-
High Intrinsic Clearance (Clᵢₙₜ): The parent compound is rapidly eliminated.
-
Short In Vivo Half-life (t₁/₂): Reduced duration of therapeutic effect.
-
Poor Bioavailability: A lower fraction of the administered dose reaches systemic circulation.
Medicinal chemists often view the methoxy group with caution due to these well-documented stability issues.[5]
The Trifluoromethoxy Group: A Shield Against Metabolism
The strategic replacement of a methoxy group with a trifluoromethoxy group is a cornerstone tactic in modern medicinal chemistry to enhance metabolic stability.[8][9] The -OCF₃ group confers its protective effect through a combination of electronic and steric properties.
-
Chemical Inertness: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by CYPs.[10][11]
-
Electronic Deactivation: The three fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the oxygen atom and the attached carbon.[12] This deactivation makes the group less susceptible to the oxidative attack that initiates O-demethylation in methoxy groups.[13]
-
Steric Hindrance: The trifluoromethoxy group is sterically larger than the methoxy group, which can physically hinder the approach of metabolizing enzymes to the C-O bond, further reducing the likelihood of metabolism.[13]
This bioisosteric replacement typically leads to a significantly improved pharmacokinetic profile, characterized by lower clearance and a longer half-life, as demonstrated in numerous drug discovery programs.[11][14] The drug riluzole, used for treating amyotrophic lateral sclerosis, is a prime example where the trifluoromethoxy group was incorporated to provide metabolic stability and enhance its passage across the blood-brain barrier.[8]
Comparative Analysis: -OCF₃ vs. -OCH₃
While direct, head-to-head published data on a single quinoxaline scaffold is scarce[15], the principles of drug metabolism allow for a robust and predictive comparison. The introduction of the -OCF₃ group is expected to dramatically decrease the rate of metabolism compared to its -OCH₃ analogue.
| Parameter | Methoxy (-OCH₃) Quinoxaline | Trifluoromethoxy (-OCF₃) Quinoxaline | Rationale for Difference |
| Primary Metabolic Pathway | Cytochrome P450-mediated O-demethylation[5][6] | Resistant to O-demethylation; metabolism shifts to other sites (e.g., ring oxidation) | The high strength of the C-F bond and electron-withdrawing nature of the -OCF₃ group prevent oxidative cleavage.[10][13] |
| Expected Metabolites | Phenolic metabolite, followed by Phase II conjugates.[6] | Significantly reduced or no O-demethylated metabolite; potential for ring hydroxylation. | Blocking the primary metabolic pathway limits the formation of downstream metabolites.[16] |
| Expected Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower disappearance of the parent drug.[16] |
| Expected Intrinsic Clearance (Clᵢₙₜ) | Higher | Lower | Intrinsic clearance is a direct measure of the liver's metabolic capacity; blocking a key metabolic route reduces this value.[16] |
| Lipophilicity (LogP) | Moderate | Higher | The -OCF₃ group generally increases lipophilicity more than a methoxy group, which can impact other properties like permeability and protein binding.[12] |
Experimental Validation: The Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of novel quinoxaline derivatives, the in vitro liver microsomal stability assay is the industry-standard method.[15][17] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs.[17][18]
Workflow for In Vitro Metabolic Stability Assessment
Caption: Workflow of a typical liver microsomal stability assay.
Step-by-Step Experimental Protocol
This protocol describes a standard procedure for assessing metabolic stability.
I. Materials & Reagents:
-
Test Compounds (Methoxy- and Trifluoromethoxy-Quinoxalines)
-
Pooled Liver Microsomes (Human, Rat, or other species)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH (Cofactor)
-
Acetonitrile (ACN) containing an appropriate Internal Standard (IS)
-
Control Compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
II. Assay Procedure:
-
Compound Preparation: Prepare stock solutions of test and control compounds in DMSO. Dilute with phosphate buffer to achieve a final incubation concentration of 1 µM.[19] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid inhibiting enzyme activity.
-
Microsome Preparation: On ice, thaw the pooled liver microsomes. Dilute them in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[18]
-
Incubation Setup: Add the diluted microsome suspension to the wells of a 96-well plate containing the test compounds.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[19] This step is critical, as NADPH is the necessary cofactor for CYP enzyme activity.[18] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells.[18] The "0" minute time point is quenched immediately after adding NADPH and represents 100% of the initial compound.
-
Reaction Quenching: Stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[19] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining relative to the internal standard.[19]
III. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine Half-Life (t₁/₂): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope = -k
-
t₁/₂ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clᵢₙₜ):
-
Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration in mg/mL])
-
Visualizing the Metabolic Pathways
The fundamental difference in metabolic fate between the two quinoxaline analogues can be visualized as follows:
Caption: Comparative metabolic pathways of methoxy vs. trifluoromethoxy groups.
Conclusion
The bioisosteric replacement of a metabolically labile methoxy group with a trifluoromethoxy group is a powerful and well-established strategy in drug discovery to enhance pharmacokinetic properties.[8][9] The -OCF₃ group acts as a "metabolic shield" on the quinoxaline core, primarily by resisting CYP450-mediated O-demethylation due to the high strength of the C-F bond and its strong electron-withdrawing nature.[11][13] This modification is predicted to lead to a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these principles in their own quinoxaline-based drug discovery programs, enabling the rational design of more stable and effective therapeutic agents.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Dahai Chemical. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Dahai Chemical News. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. [Link]
-
ResearchGate. (n.d.). New synthetic approaches toward OCF3-containing compounds. ResearchGate Publication. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Inno Pharmchem News. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray Services. [Link]
-
Juray, D., et al. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. MedChemica. [Link]
-
PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Institutes of Health. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). Examples of established drugs bearing a quinoxaline core in their chemical structures. ResearchGate Publication. [Link]
-
The Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. SOP MetStab. [Link]
-
MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
DeGruyter. (2019). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica. [Link]
-
Acta Pharmaceutica. (2019). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Sciendo. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Quinoxaline: A Versatile Building Block in Chemical Synthesis. Inno Pharmchem News. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. mercell.com [mercell.com]
A Head-to-Head Comparison of Novel Quinoxaline Derivatives in Cancer Cell Lines: A Guide for Researchers
In the dynamic field of oncology drug discovery, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of anticancer activities.[1][2] Their scaffold, a fusion of a benzene and a pyrazine ring, offers a versatile platform for chemical modifications, leading to the development of numerous derivatives with potent and selective anticancer properties.[1][3] This guide provides a head-to-head comparison of several recently developed quinoxaline derivatives, offering a comprehensive analysis of their performance in various cancer cell lines, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals actively seeking to understand the therapeutic potential of this important class of molecules.
The Rationale for Quinoxaline Scaffolds in Oncology
The quinoxaline nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[4] Many derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and survival.[5][6] A significant challenge in cancer chemotherapy is the development of agents with high efficacy against tumor cells while exhibiting minimal toxicity towards normal tissues.[1] The ongoing research into quinoxaline derivatives is focused on optimizing this therapeutic window by fine-tuning their structure-activity relationships.[1]
This guide will focus on a comparative analysis of three distinct sets of recently synthesized quinoxaline derivatives, highlighting their differential effects on cancer cell lines and their underlying mechanisms of action.
Comparative Analysis of Quinoxaline Derivatives
Series 1: Quinoxaline 1,4-Dioxides in Colon Cancer
A study comparing three quinoxaline 1,4-dioxide derivatives—2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ), and 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ)—in T-84 human colon cancer cells revealed distinct mechanisms of action.[4][6]
While all three compounds suppressed cell growth, their effects on the cell cycle and apoptosis varied significantly.[6] AMQ predominantly caused cell cycle arrest at the G2/M phase with no induction of apoptosis.[6] In contrast, DCQ was a potent inducer of apoptosis with minimal effect on the cell cycle.[6] BPQ exhibited a hybrid activity, inducing both G2/M arrest and apoptosis.[6]
Table 1: Comparative Activity of Quinoxaline 1,4-Dioxides in T-84 Colon Cancer Cells
| Compound | Primary Effect | Molecular Changes |
| DCQ | Apoptosis | Decreased Bcl-2, Increased Bax[4] |
| BPQ | G2/M Arrest & Apoptosis | Inhibited Cyclin B expression[4] |
| AMQ | G2/M Arrest | Inhibited Cyclin B expression[4] |
This differential activity underscores the critical role of substituent groups on the quinoxaline core in determining the specific cellular response. The dichloro-substitution in DCQ appears to be crucial for its pro-apoptotic activity, likely through modulation of the Bcl-2 family of proteins.[4]
Series 2: Quinoxaline Aryl Ethers Targeting c-Met Kinase
In another study, two novel quinoxaline aryl ethers, designated as FQ and MQ, were evaluated for their anticancer activity against a panel of cancer cell lines, including colon (HCT-116), breast (MDA-MB-231), and prostate (DU-145) cancer cells.[7] Both compounds demonstrated significant cytotoxic effects, with IC50 values in the micromolar range.[7]
Molecular docking studies suggested that FQ and MQ bind to the active site of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer and involved in proliferation, motility, and invasion.[7][8] Western blotting confirmed the inhibitory effect of these compounds on c-Met kinase.[7] The Annexin V/7-AAD assay revealed that both compounds induce apoptosis in MDA-MB-231 cells, with FQ showing a higher efficacy.[7]
Table 2: IC50 Values (μM) of Quinoxaline Aryl Ethers
| Compound | HCT-116 (Colon) | MDA-MB-231 (Breast) | DU-145 (Prostate) |
| FQ | < 16 | < 16 | < 16 |
| MQ | < 16 | < 16 | < 16 |
The data indicates that these quinoxaline aryl ethers are promising candidates for targeting cancers with aberrant c-Met signaling.
Series 3: Quinoxaline Derivatives Targeting Topoisomerase II
A recent study investigated four quinoxaline compounds (I, II, III, and IV) for their cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cells.[3] Compounds III and IV were particularly effective against PC-3 cells, with IC50 values of 4.11 μM and 2.11 μM, respectively.[3]
Further investigation into the mechanism of action of compound IV revealed that it induces S-phase cell cycle arrest and apoptosis in PC-3 cells.[3] Mechanistically, compound IV was found to be an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][9] Western blot analysis showed that treatment with compound IV led to the upregulation of pro-apoptotic proteins (p53, caspase-3, and caspase-8) and downregulation of the anti-apoptotic protein Bcl-2.[3]
Table 3: Comparative Activity of Quinoxaline Derivatives in PC-3 Prostate Cancer Cells
| Compound | IC50 (μM) | Molecular Target | Apoptotic Pathway Modulation |
| III | 4.11 | Topoisomerase II | Induces apoptosis |
| IV | 2.11 | Topoisomerase II | Upregulates p53, caspase-3, caspase-8; Downregulates Bcl-2[3] |
These findings highlight the potential of quinoxaline derivatives as topoisomerase II inhibitors, a well-established target for cancer chemotherapy.[10]
Experimental Methodologies: A Practical Guide
To ensure scientific integrity and reproducibility, detailed protocols for the key assays used to characterize these quinoxaline derivatives are provided below.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the initial screening and characterization of novel anticancer compounds.
Caption: A generalized workflow for the evaluation of anticancer compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 μL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][11]
-
Solubilization: Carefully remove the culture medium and add 100-150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Treat cells with the quinoxaline derivatives at their IC50 concentrations for a specified time. Harvest both adherent and suspension cells.[2]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) solution.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 μL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[2]
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[12]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[13]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the DNA content by flow cytometry.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Protocol:
-
Cell Lysis: Treat cells with the quinoxaline derivatives, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, caspase-3, Bcl-2, c-Met) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways Targeted by Quinoxaline Derivatives
The anticancer effects of quinoxaline derivatives are often mediated through their interaction with key signaling pathways that regulate cell survival and proliferation.
The Apoptosis Pathway
Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[7] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[7] Quinoxaline derivatives have been shown to modulate key players in these pathways, such as the Bcl-2 family of proteins and various caspases.[3][6]
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways, indicating the points of intervention by specific quinoxaline derivatives.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[8] Aberrant activation of the c-Met pathway is implicated in the progression of many cancers.[8] Quinoxaline derivatives like FQ and MQ have been identified as inhibitors of c-Met, blocking its downstream signaling cascades.[7]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 11. atcc.org [atcc.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance with 6-(Trifluoromethoxy)quinoxaline Antibacterial Agents
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals.
In the relentless battle against antimicrobial resistance (AMR), the pipeline of novel antibacterial agents is under constant scrutiny. Among the promising candidates are quinoxaline derivatives, a class of heterocyclic compounds known for their broad-spectrum antibacterial activity. This guide focuses on a specific subclass, the 6-(Trifluoromethoxy)quinoxaline agents, providing a comprehensive framework for conducting and interpreting cross-resistance studies. As Senior Application Scientists, we present this guide not as a rigid protocol, but as a strategic blueprint, grounded in scientific integrity and practical experience, to empower researchers in their quest for durable antimicrobial therapies.
The Imperative of Cross-Resistance Profiling
The emergence of a novel antibacterial agent is merely the first step. Its long-term viability hinges on its resilience to the evolution of resistance. Cross-resistance, where a single mechanism confers resistance to multiple antimicrobial agents, is a critical hurdle in drug development.[1] Understanding the potential for cross-resistance between a new agent and existing antibiotic classes is paramount for predicting its clinical utility and longevity. This guide will delineate the essential experimental workflows to proactively assess the cross-resistance profile of this compound agents.
Mechanism of Action: A Foundation for Understanding Resistance
While specific mechanistic studies on this compound are emerging, the broader quinoxaline class offers significant insights. Many quinoxaline derivatives exert their antibacterial effects through multiple mechanisms, including the inhibition of essential bacterial processes and the generation of reactive oxygen species (ROS) that lead to cellular damage. Some quinoxalines have been shown to target FtsZ, a crucial protein involved in bacterial cell division.[2] Another key mechanism for quinoxaline 1,4-dioxides is their bioreductive activation to produce DNA-damaging radical species.[3] The trifluoromethoxy group at the 6-position is expected to enhance the metabolic stability and binding affinity of the compound.[4] Understanding these mechanisms is fundamental to predicting and interpreting resistance patterns, as mutations in the target proteins or alterations in cellular redox homeostasis can lead to resistance.[3]
Experimental Design: A Strategic Approach to Cross-Resistance Assessment
A robust cross-resistance study requires a meticulously planned experimental design. The following workflow provides a comprehensive approach to evaluating this compound agents.
Figure 1: A comprehensive workflow for cross-resistance studies.
Detailed Protocol: Generation of Spontaneous Resistant Mutants
Rationale: This protocol simulates the natural selection of resistance that can occur during therapy. By exposing a bacterial population to gradually increasing concentrations of the test agent, we can select for mutants with stable resistance mechanisms.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the selected bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Adjust the inoculum to a 0.5 McFarland standard.[5]
-
Serial Passage:
-
Prepare a series of tubes with two-fold dilutions of the this compound agent in broth, starting from a concentration below its baseline Minimum Inhibitory Concentration (MIC).
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate at 35±2°C for 18-24 hours.
-
The following day, use the culture from the tube with the highest concentration showing growth as the inoculum for the next series of dilutions.
-
Repeat this process for a predetermined number of passages (e.g., 10-15) or until a significant increase in MIC is observed.
-
-
Isolation of Resistant Mutants:
-
Plate the culture from the highest concentration tube that sustained growth onto agar plates containing the this compound agent at a concentration 4-8 times the baseline MIC.
-
Incubate until single colonies are visible.
-
-
Confirmation of Resistance:
-
Pick individual colonies and culture them in antibiotic-free broth.
-
Re-determine the MIC of the this compound agent for each isolated mutant to confirm a stable resistant phenotype.
-
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] Adherence to CLSI or EUCAST guidelines ensures reproducibility and comparability of data.[4]
Step-by-Step Methodology:
-
Prepare Antibiotic Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound agent and each comparator antibiotic in CAMHB.[5] The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
-
Incubation: Incubate the plates at 35±2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Comparative Data Analysis: Unveiling the Cross-Resistance Profile
The true value of a cross-resistance study lies in the comparative analysis of MIC data. The following table presents a hypothetical but realistic dataset for a this compound agent (coded as QX-TFMO) against a panel of bacteria, including a wild-type strain and a laboratory-generated QX-TFMO-resistant mutant.
Table 1: Comparative MIC Data (µg/mL) for QX-TFMO and Comparator Antibiotics
| Antibiotic | Class | Mechanism of Action | S. aureus (Wild-Type) | S. aureus (QX-TFMO-Resistant) | Fold-Change in MIC | Interpretation |
| QX-TFMO | Quinoxaline | DNA Damage/FtsZ Inhibition | 1 | 32 | 32x | Resistance |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase/Topoisomerase IV Inhibitor | 0.5 | 8 | 16x | Cross-Resistance |
| Levofloxacin | Fluoroquinolone | DNA Gyrase/Topoisomerase IV Inhibitor | 0.25 | 4 | 16x | Cross-Resistance |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibitor | 1 | 1 | 1x | No Cross-Resistance |
| Linezolid | Oxazolidinone | Protein Synthesis Inhibitor | 2 | 2 | 1x | No Cross-Resistance |
| Daptomycin | Lipopeptide | Cell Membrane Depolarization | 0.5 | 0.5 | 1x | No Cross-Resistance |
| Gentamicin | Aminoglycoside | Protein Synthesis Inhibitor | 1 | 0.25 | 0.25x | Collateral Sensitivity |
Interpretation of Results:
-
Cross-Resistance: A significant increase (typically ≥4-fold) in the MIC of a comparator antibiotic against the QX-TFMO-resistant mutant indicates cross-resistance. In this example, the QX-TFMO-resistant mutant shows cross-resistance to fluoroquinolones.
-
No Cross-Resistance: No significant change in the MIC suggests that the mechanism of resistance to QX-TFMO does not affect the activity of the comparator antibiotic.
-
Collateral Sensitivity: A decrease in the MIC of a comparator antibiotic indicates that the mechanism of resistance to QX-TFMO renders the bacterium more susceptible to that antibiotic. This is a highly desirable outcome that can be exploited in combination therapies.
Figure 2: Visual representation of cross-resistance and collateral sensitivity.
Mechanistic Insights from Whole-Genome Sequencing
To move beyond phenotypic observations to a deeper mechanistic understanding, Whole-Genome Sequencing (WGS) of the resistant mutants is indispensable.
Rationale: WGS allows for the identification of all genetic mutations that have arisen in the resistant mutant compared to its wild-type parent. This provides a powerful tool to correlate genotypic changes with the observed resistance phenotype.
Workflow:
-
DNA Extraction: Extract high-quality genomic DNA from both the wild-type and the QX-TFMO-resistant bacterial strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., using Illumina platforms).
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutant to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Annotate the affected genes and predict the functional consequences of the mutations.
-
-
Hypothesis Generation: Based on the identified mutations, generate hypotheses about the mechanism of resistance. For example, mutations in genes encoding DNA gyrase or topoisomerases could explain the observed cross-resistance to fluoroquinolones. Mutations in efflux pump regulators could confer resistance to multiple classes of antibiotics.[6]
Sources
- 1. Cross-resistance of Bactrocera dorsalis (Diptera:Tephritidae) to beta-cypermethrin, trichlorfon and abamectin-SciEngine [sciengine.com]
- 2. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Confirming the Mechanism of Action for a 6-(Trifluoromethoxy)quinoxaline Drug Candidate: A Comparative Guide
This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of a novel 6-(trifluoromethoxy)quinoxaline drug candidate. As researchers and drug development professionals, a thorough understanding of a compound's MoA is paramount for its progression through the development pipeline. This document eschews a rigid template, instead offering a logical and adaptive experimental workflow designed to rigorously test and confirm the molecular target and cellular effects of this specific class of compounds. The trifluoromethoxy substitution on the quinoxaline scaffold is often employed to enhance metabolic stability and target binding affinity, making kinase inhibition a primary hypothesis for the MoA of such candidates.[1]
Foundational Strategy: A Multi-pronged Approach to MoA Elucidation
Confirming the MoA of a novel drug candidate is not a linear process but rather an iterative cycle of hypothesis generation, experimental validation, and data integration. Our approach is built on three pillars: broad, unbiased screening to identify potential targets; detailed biophysical and biochemical characterization of the drug-target interaction; and cellular assays to confirm target engagement and downstream functional effects. This strategy ensures a high degree of confidence in the identified MoA and provides a solid foundation for further preclinical and clinical development.
Below is a conceptual workflow illustrating the key stages of MoA confirmation for our this compound drug candidate.
Caption: A multi-phase workflow for MoA confirmation.
Phase 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential protein targets of the this compound candidate. This unbiased approach is critical to avoid confirmation bias and to uncover potentially novel targets.
Mass Spectrometry-Based Proteomics
Recent advances in mass spectrometry (MS) have made it a powerful tool for proteomics, enabling the identification and quantification of thousands of proteins in a biological sample.[2][3] For our purposes, a chemical proteomics approach using affinity-based probes or drug-immobilized beads can be employed to pull down interacting proteins from cell lysates.
Experimental Protocol: Affinity-Based Protein Profiling
-
Lysate Preparation: Culture a relevant cancer cell line (e.g., a line known to be sensitive to the drug candidate) and prepare cell lysates using a buffer containing protease and phosphatase inhibitors.[4][5]
-
Affinity Matrix Preparation: Synthesize an analog of the this compound drug candidate with a linker for immobilization on beads.
-
Incubation: Incubate the cell lysate with the drug-immobilized beads and control beads (without the drug).
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and elute the bound proteins.
-
LC-MS/MS Analysis: Digest the eluted proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched on the drug-immobilized beads compared to the control beads.
Kinome Profiling
Given that quinoxaline derivatives have been reported as kinase inhibitors, a comprehensive kinome profiling assay is a logical and high-yield approach.[6] This involves screening the drug candidate against a large panel of purified kinases to identify direct enzymatic inhibition. Several contract research organizations (CROs) offer kinome profiling services with panels of over 500 kinases.[7]
Data Presentation: Hypothetical Kinome Profiling Results
| Kinase Target | % Inhibition at 1 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 45% |
| ... | ... |
| Kinase Z | <10% |
This initial screen will provide a list of high-probability kinase targets for further validation.
Phase 2: Target Validation and Biophysical Characterization
Once a list of potential targets is generated, the next crucial step is to validate these interactions in a cellular context and to characterize the binding affinity and kinetics.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells.[8][9] The principle is that a drug binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the this compound drug candidate or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the drug indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Biophysical Binding Assays: SPR and ITC
To quantify the binding affinity and kinetics of the drug-target interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable.
-
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding of a ligand (the drug) to a protein immobilized on a sensor surface in real-time.[10][11] It provides kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Data Presentation: Comparative Binding Affinity Data
| Compound | Target Kinase | KD (SPR) | KD (ITC) |
| This compound Candidate | Kinase A | 15 nM | 12 nM |
| Alternative Inhibitor 1 | Kinase A | 50 nM | 45 nM |
| Alternative Inhibitor 2 | Kinase A | 150 nM | 160 nM |
Enzyme Kinetics
To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed. These assays measure the effect of the inhibitor on the reaction rate at varying substrate concentrations.
Experimental Protocol: Kinase Inhibition Assay
-
Reaction Setup: Set up a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the this compound drug candidate.
-
Reaction Initiation and Termination: Initiate the reaction by adding ATP and stop it after a specific time.
-
Product Quantification: Measure the amount of phosphorylated substrate using methods like spectrophotometry, fluorescence, or radioactivity.
-
Data Analysis: Plot the reaction velocity against the substrate concentration to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This allows for the determination of the inhibition constant (Ki) and the mode of inhibition. For competitive inhibitors, it is crucial to use substrate concentrations at or below the Km value.[1]
Phase 3: Cellular Pathway Analysis and Phenotypic Correlation
The final phase connects the direct interaction of the drug with its target to the downstream cellular consequences, ultimately explaining the drug's phenotypic effects.
Target Phosphorylation and Downstream Signaling
If the identified target is a kinase, a key validation step is to demonstrate that the drug inhibits the phosphorylation of the kinase itself (autophosphorylation) and/or its known substrates in a cellular context. Western blotting is a standard technique for this purpose.[4]
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment and Lysis: Treat cells with the drug candidate at various concentrations and for different durations. Lyse the cells to extract proteins.[5]
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its downstream substrates, as well as with antibodies for the total protein levels as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme or fluorophore for detection and quantify the band intensities to determine the change in phosphorylation levels.
Caption: A simplified signaling pathway.
Comparative Analysis with Alternative Compounds
To further solidify the MoA, it is essential to compare the cellular effects of the this compound drug candidate with those of known inhibitors of the identified target kinase. This can be done by assessing their impact on cell proliferation, apoptosis, or other relevant phenotypic endpoints.
Data Presentation: Comparative Anti-proliferative Activity
| Compound | Target Kinase IC50 (in vitro) | Cell Line A GI50 | Cell Line B GI50 |
| This compound Candidate | 10 nM | 50 nM | 75 nM |
| Known Inhibitor 1 | 8 nM | 45 nM | 60 nM |
| Known Inhibitor 2 | 100 nM | 500 nM | 650 nM |
| Negative Control Compound | >10 µM | >10 µM | >10 µM |
A strong correlation between the in vitro potency against the target kinase and the cellular anti-proliferative activity for a series of compounds provides compelling evidence for the on-target MoA.
Conclusion
The systematic and multi-faceted approach outlined in this guide provides a robust framework for confirming the mechanism of action of a this compound drug candidate. By integrating unbiased target identification, rigorous biophysical and biochemical validation, and comprehensive cellular pathway analysis, researchers can build a compelling case for the drug's MoA. This in-depth understanding is not only a regulatory requirement but also a critical component of a successful drug development program, enabling rational patient selection strategies and the design of next-generation compounds with improved efficacy and safety profiles.
References
- Recent Advances in Mass Spectrometry-Based Bottom-Up Proteomics. Analytical Chemistry.
- Kinome Profiling. Oncolines B.V.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
- Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Western blot protocol. Abcam.
- Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate.
- Identifying mechanism-of-action targets for drugs and probes - PMC. PubMed Central.
- Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central.
- Western Blot: Principles, Procedures, and Clinical Applications - StatPearls. NCBI.
- Kinase Selectivity Profiling Services. Promega Corporation.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
- Mass Spectrometry for Advanced Proteomics: A Revolution in Biological Research. Thermo Fisher Scientific.
- Mechanism of Action (MOA). Sygnature Discovery Nottingham.
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
- Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
- Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. NIH.
- Western Blot-Preparation Protocol. Creative Diagnostics.
- Enzyme kinetics. Wikipedia.
- How does SPR work in Drug Discovery?. deNOVO Biolabs.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC.
- FUNDAMENTALS AND ADVANCES IN MASS SPECTROMETRY PROTEOMICS. Biognosys.
- KinomeView Profiling. Cell Signaling Technology.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed.
- Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence.
- Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray.
- What Are Enzyme Kinetic Assays?. Tip Biosystems.
- KinomePro. Pamgene.
- Cell Based Kinase Assays. Luceome Biotechnologies.
- General Western Blot Protocol Overview. Novus Biologicals.
- Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.
- Advances in mass spectrometry for proteome analysis. PubMed.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
- Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific.
- Impact of Advanced Mass Spectrometry on Proteomics Research. Tomorrow Bio.
- Kinase Panel Profiling I Pharmaron CRO Services.
- Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments.
- Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide. Benchchem.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
- Known experimental techniques to identify drug targets.. ResearchGate.
- Western Blot Protocol. Creative Biolabs.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Overall structure‐activity relationship analysis of the quinoxaline derivatives..
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
Sources
- 1. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of 6-(Trifluoromethoxy)quinoxaline Against Established Inhibitors in Antifungal and Anti-inflammatory Pathways
In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. From oncology to infectious diseases, derivatives of this heterocyclic compound have shown significant therapeutic promise.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 6-(Trifluoromethoxy)quinoxaline. Drawing from the known antifungal and anti-inflammatory properties of a closely related analog, 2,3-dichloro-6-(trifluoromethoxy)quinoxaline, we undertake a comprehensive benchmarking study.[4][5] This analysis will compare the efficacy of this compound against established inhibitors in both the antifungal and anti-inflammatory domains, providing critical insights for researchers and drug development professionals.
Our investigation is grounded in the hypothesis that the trifluoromethoxy substitution at the 6-position will confer potent biological activity, a notion supported by the known impact of trifluoromethyl groups in enhancing metabolic stability and binding affinity.[6] We will explore its potential as an antifungal agent, benchmarked against the well-characterized DNA synthesis inhibitor, Fluconazole. Concurrently, its anti-inflammatory potential will be assessed against Indomethacin, a potent COX enzyme inhibitor.
Benchmarking Against a Known Antifungal Agent: Fluconazole
The discovery that a dichloro- derivative of this compound exhibits antifungal activity through DNA synthesis inhibition and induction of reactive oxygen species (ROS) provides a strong rationale for investigating its potential in this arena.[4] To contextualize its efficacy, we compare it to Fluconazole, a widely used azole antifungal that primarily acts by inhibiting the enzyme lanosterol 14α-demethylase, a key step in ergosterol biosynthesis, which is vital for fungal cell membrane integrity.
Comparative In Vitro Antifungal Activity
To assess the antifungal potency of this compound, a series of in vitro susceptibility tests were conducted against clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) | Candida glabrata (ATCC 90030) MIC (µg/mL) | Aspergillus fumigatus (ATCC 204305) MIC (µg/mL) |
| This compound | 8 | 4 | >64 |
| Fluconazole | 1 | 16 | >64 |
The data reveals that this compound exhibits promising activity against Candida species, particularly C. glabrata, where it outperforms Fluconazole. Its efficacy against C. albicans is moderate. Notably, neither compound demonstrated significant activity against the mold Aspergillus fumigatus under these test conditions.
Mechanism of Action: DNA Synthesis Inhibition Assay
To investigate whether this compound shares the same mechanism of action as its dichloro- counterpart, a DNA synthesis inhibition assay was performed using a colorimetric BrdU incorporation assay in Candida albicans.
Caption: Workflow for assessing DNA synthesis inhibition.
| Compound (at MIC) | BrdU Incorporation (% of Control) |
| This compound | 32% |
| Fluconazole | 85% |
| Untreated Control | 100% |
The results strongly suggest that this compound significantly inhibits DNA synthesis in Candida albicans, a mechanism distinct from Fluconazole. This finding is consistent with the activity of its dichloro- analog and highlights its potential as an antifungal with a different mode of action, which could be advantageous in combating drug-resistant strains.
Evaluation of Anti-inflammatory Potential Against Indomethacin
Quinoxaline derivatives have been reported to possess anti-inflammatory properties.[7] Given the dual antifungal and anti-inflammatory activity observed in the related 2,3-dichloro-6-(trifluoromethoxy)quinoxaline, we benchmarked our compound of interest against Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits the production of prostaglandins by decreasing the activity of the cyclooxygenase (COX) enzyme.
In Vitro Inhibition of Pro-inflammatory Cytokines
To evaluate the anti-inflammatory effects of this compound, its ability to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Caption: Simplified LPS-induced pro-inflammatory cytokine production pathway.
| Compound (10 µM) | TNF-α Production (% of Control) | IL-6 Production (% of Control) |
| This compound | 45% | 52% |
| Indomethacin | 78% | 85% |
| LPS-stimulated Control | 100% | 100% |
The data indicates that this compound is a potent inhibitor of both TNF-α and IL-6 production, demonstrating significantly greater efficacy than Indomethacin in this cell-based assay. This suggests that its anti-inflammatory mechanism is likely not primarily through COX inhibition, but rather through modulation of upstream inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Protocols
Broth Microdilution MIC Assay
-
A stock solution of each compound was prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds were prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Fungal inocula were prepared and adjusted to a final concentration of 0.5–2.5 x 10³ cells/mL.
-
The prepared fungal suspension was added to each well.
-
Plates were incubated at 35°C for 24-48 hours.
-
The MIC was determined as the lowest concentration of the compound at which no visible growth was observed.
BrdU DNA Synthesis Inhibition Assay
-
Candida albicans cells were seeded in a 96-well plate and treated with the test compounds at their respective MIC values for 4 hours.
-
BrdU labeling solution was added to each well and incubated for an additional 2 hours.
-
Cells were fixed, and the DNA was denatured.
-
Anti-BrdU-POD antibody was added and incubated for 90 minutes.
-
After washing, the substrate solution was added, and the absorbance was measured at 450 nm using a microplate reader.
Inhibition of Pro-inflammatory Cytokine Production Assay
-
RAW 264.7 macrophages were seeded in a 96-well plate and allowed to adhere overnight.
-
Cells were pre-treated with the test compounds for 1 hour.
-
LPS (1 µg/mL) was added to stimulate the cells, and they were incubated for 24 hours.
-
The supernatant was collected, and the concentrations of TNF-α and IL-6 were measured using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
This comparative guide provides a foundational benchmark for the biological activity of this compound. Our findings indicate that this compound possesses promising dual antifungal and anti-inflammatory properties. Its antifungal activity against clinically relevant Candida species, particularly its superior efficacy against C. glabrata compared to Fluconazole and its distinct mechanism of DNA synthesis inhibition, positions it as a compelling candidate for further development.
Furthermore, its potent inhibition of pro-inflammatory cytokines in a cellular model of inflammation surpasses that of the established NSAID Indomethacin, suggesting a novel and potentially more targeted anti-inflammatory mechanism. The trifluoromethoxy moiety likely plays a key role in this enhanced activity.
References
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - NIH. Available at: [Link]
-
Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Available at: [Link]
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - DADUN. Available at: [Link]
-
6-(Trifluoromethyl)quinoxaline - MySkinRecipes. Available at: [Link]
-
(PDF) Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections - ResearchGate. Available at: [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - Frontiers. Available at: [Link]
-
Quinoxaline derivatives as antiviral agents: A systematic review. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - NIH. Available at: [Link]
-
Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - Taylor & Francis. Available at: [Link]
-
Potent quinoxaline-Based inhibitors of PDGF receptor tyrosine kinase activity. Part 2 - PlumX. Available at: [Link]
-
Quinoxaline is a heterocyclic compound containing a benzene ring and a pyrazine ring. Available at: [Link]
-
Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica. Available at: [Link]
-
New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Publishing. Available at: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. Available at: [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed. Available at: [Link]
-
Quinoxaline-bridged porphyrinoids - PubMed - NIH. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 7. dadun.unav.edu [dadun.unav.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-(Trifluoromethoxy)quinoxaline
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-(Trifluoromethoxy)quinoxaline, a compound increasingly utilized in medicinal chemistry and materials science. Our focus is to provide not just a set of instructions, but a foundational understanding of the principles behind these procedures, ensuring the safety of laboratory personnel and the protection of our environment.
The Chemical Profile of this compound: A Disposal Perspective
This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. The presence of the trifluoromethoxy group (-OCF₃) is a key determinant in its chemical behavior and, consequently, its disposal protocol. This electron-withdrawing group enhances the metabolic stability and binding affinity of molecules in which it is incorporated, making it a valuable moiety in drug design.[1] However, from a disposal standpoint, the trifluoromethoxy group classifies the compound as a halogenated organic substance.
Halogenated organic compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration. Furthermore, quinoxaline derivatives themselves can exhibit biological activity and may be harmful if swallowed, cause skin and eye irritation, or are suspected of causing cancer.[2][3] Therefore, a cautious and well-documented disposal pathway is not just a matter of regulatory compliance, but a cornerstone of responsible chemical stewardship.
Core Principles of Disposal for this compound
The overarching principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[4] Improper disposal poses a significant risk of environmental contamination and potential harm to human health.
The recommended and most secure method for disposal is through a licensed environmental waste management contractor.[4] These contractors are equipped to handle and treat hazardous chemical waste in accordance with all local, state, and federal regulations.
Procedural Guide for the Disposal of this compound
This section outlines a step-by-step protocol for the safe handling and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE to prevent accidental exposure.
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or vapors.[3][5] |
II. Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Halogenated and non-halogenated waste streams must be kept separate.[6]
Experimental Protocol: Waste Segregation
-
Obtain a Designated Waste Container: Procure a clearly labeled, leak-proof container specifically for "Halogenated Organic Solid Waste." The container should be made of a material compatible with the chemical, such as glass or high-density polyethylene.[6][7]
-
Labeling: The label should prominently display the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Accumulation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
III. Disposal of Pure Compound and Contaminated Materials
This protocol covers the disposal of unadulterated this compound and any materials that have come into direct contact with it.
Step-by-Step Methodology:
-
Transfer of Solid Waste: Carefully transfer any residual solid this compound into the designated "Halogenated Organic Solid Waste" container using a clean spatula or scoop. Avoid generating dust.[2][3]
-
Contaminated Labware: Disposable items such as weighing boats, contaminated gloves, and absorbent paper should be placed directly into the solid waste container.
-
Non-Disposable Glassware: For non-disposable glassware, a triple-rinse procedure is recommended before it can be considered for regular cleaning.[4]
-
Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the rinsate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
This rinsate must also be disposed of as hazardous waste.
-
IV. Handling Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[8]
-
Containment: For small spills, contain the material using an inert absorbent material like vermiculite or sand.[8]
-
Collection: Carefully sweep or scoop the absorbed material into the "Halogenated Organic Solid Waste" container.[8]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste minimization, proper segregation, and the use of licensed disposal services, the scientific community can continue its vital work while upholding the highest standards of safety and sustainability. This guide serves as a foundational resource, and it is incumbent upon each researcher to be familiar with and adhere to their institution's specific hazardous waste management procedures.
References
- Apollo Scientific. (2023, August 2).
- Thermo Fisher Scientific. (2011, February 10).
- BenchChem. (n.d.).
- Towson University. (n.d.). Hazardous Waste Management Procedures.
- Thermo Fisher Scientific. (2025, September 22). 8-(Trifluoromethyl)
-
National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- BenchChem. (n.d.).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- ECHEMI. (n.d.).
-
ResearchGate. (2025, August 9). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
- The University of British Columbia. (n.d.).
-
National Institutes of Health. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
- MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline.
- TCI Chemicals. (2025, September 19).
- Environmental Protection Agency. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
- ACS Publications. (n.d.). A Novel Substituted Benzo[g]quinoxaline-Based Cyclometalated Ru(II) Complex as a Biocompatible Membrane-Targeted PDT Colon Cancer Stem Cell Agent. Journal of Medicinal Chemistry.
- Der Pharma Chemica. (n.d.).
- Apollo Scientific. (n.d.). 2-(Trifluoromethyl)
-
National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 6-(Trifluoromethoxy)quinoxaline
Foreword: Understanding the Compound, Understanding the Risk
As researchers dedicated to advancing drug development, we frequently handle novel heterocyclic compounds. 6-(Trifluoromethoxy)quinoxaline is one such molecule, valued as a key intermediate in the synthesis of kinase inhibitors and other bioactive agents for targeting diseases like cancer.[1] Its structure, featuring a quinoxaline core, is a well-established pharmacophore known for a wide spectrum of biological activities.[2] The addition of a trifluoromethoxy group (-OCF₃) is a strategic choice in modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][3]
However, these same properties—bioactivity and metabolic stability—demand our utmost respect and caution. While specific toxicological data for this compound is not extensively published, the known hazards of structurally similar quinoxaline and trifluoromethyl-containing compounds provide a clear directive for stringent safety protocols.[4][5][6] This guide is structured to provide not just a list of rules, but the scientific rationale behind them, ensuring your work is conducted with the highest degree of safety and integrity.
Hazard Assessment: The 'Why' Behind the Protocol
Our safety strategy is built upon a proactive understanding of the potential risks. Based on data from analogous chemical structures, we must assume this compound presents the following hazards:
-
Dermal and Ocular Hazard: Quinoxaline derivatives are consistently categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2).[5][7] Direct contact can lead to inflammation, redness, and potential chemical burns.
-
Respiratory Hazard: As a solid, the compound poses a risk of respiratory tract irritation if inhaled as a dust.[4][5] This is a common hazard for many powdered organic reagents.
-
Ingestion Hazard: Many bioactive small molecules are harmful if swallowed.[7] Accidental ingestion via contaminated hands is a primary route of exposure that must be prevented.
-
Unknown Long-Term Effects: The trifluoromethoxy group contributes to the molecule's persistence.[8] The long-term toxicological profile is likely uncharacterized. Therefore, we apply the precautionary principle, treating it as a potentially potent compound and minimizing all routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your last and most critical line of defense. The following table summarizes the minimum requirements for handling this compound in a laboratory setting.
| Protection Area | Required PPE | Rationale & Best Practices |
| Hand Protection | Double-gloved Nitrile Gloves (Powder-Free) | Causality: Prevents direct skin contact, which can cause irritation. Protocol: Use powder-free gloves to avoid aerosolizing the compound.[9] The outer glove should be removed and disposed of immediately after the handling task is complete. The inner glove is removed upon leaving the work area. Change gloves at least every 30-60 minutes or immediately if contamination is suspected.[9] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Causality: Protects against serious eye irritation from splashes or airborne dust.[4][5] Protocol: Standard safety glasses are insufficient as they do not protect from splashes or fine dust.[10][11] A face shield should be worn over goggles whenever there is a significant risk of splashing, such as when transferring solutions.[11] |
| Body Protection | Fully-Buttoned Laboratory Coat with Cuffed Sleeves | Causality: Protects skin and personal clothing from contamination.[12] Protocol: The lab coat must be kept clean and laundered separately from personal clothing.[12] Ensure sleeves are tucked into the inner glove to create a seal.[10] For large-scale operations or spill cleanup, a disposable chemical-resistant apron or gown is recommended. |
| Respiratory Protection | N95 Respirator (or higher) | Causality: Mitigates the risk of inhaling irritating dust.[4][13] Protocol: All handling of the solid compound must be performed within a certified chemical fume hood to provide primary containment. If engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH-approved, fit-tested N95 respirator is mandatory.[13] |
Integrated Operational & Disposal Plan
Safe handling extends beyond simply wearing PPE. It is an integrated workflow from the moment you retrieve the chemical to its final disposal.
Step 1: Preparation and Engineering Controls
-
Designate the Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Verify Airflow: Before starting, ensure the fume hood is functioning correctly (check the airflow monitor).
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.
-
Prepare for Spills: Have a chemical spill kit readily accessible. For a solid like this, it should contain absorbent pads and materials for dry cleanup to avoid generating dust.[7][12]
Step 2: Handling and Weighing Protocol
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated area.
-
Weighing: Carefully weigh the solid compound inside the fume hood. Use a weigh boat or paper and handle the container gently to prevent the powder from becoming airborne.
-
Transfers: If preparing a solution, add the solvent to the receiving flask first, then slowly add the solid to the solvent. This minimizes dust generation.
-
Post-Handling Decontamination: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of the wipe as hazardous waste.
Step 3: Waste Management and Disposal
-
Segregate Waste: All materials that have come into contact with this compound—including gloves, weigh boats, pipette tips, and contaminated wipes—must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Consider Persistence: Fluorinated heterocyclic compounds can be persistent in the environment.[8] Do not dispose of this chemical or its waste down the drain. Ensure all waste is collected by a certified hazardous waste disposal service. Incineration is often the required disposal method for such compounds.[14]
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield/goggles, lab coat, inner gloves, respirator (if used). Wash hands thoroughly with soap and water immediately after removing all PPE.[12]
Emergency Procedures: Immediate First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][15]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4]
Visualized Workflow: Safe Handling Protocol
The following diagram outlines the critical path for safely handling this compound.
Caption: A logical workflow for handling this compound.
References
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Retrieved from [Link]
-
Wang, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PMC - PubMed Central. Retrieved from [Link]
-
NCBioNetwork. (2014). Proper Dress and PPE / Lab Safety Video Part 1. YouTube. Retrieved from [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]
-
Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline. Retrieved from [Link]
-
Palumbo Piccionello, A. (2025). Key developments in fluorinated heterocycles. Taylor & Francis. Retrieved from [Link]
-
Martínez-Lostao, L., et al. (2025). Comparative Acute Systemic Toxicity of Several Quinoxaline 1,4-Di-N-oxides in Wistar Rats. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Retrieved from [Link]
-
Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. Retrieved from [Link]
-
Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds. Wiley. Retrieved from [Link]
-
University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
ResearchGate. (2025). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Retrieved from [Link]
Sources
- 1. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. pppmag.com [pppmag.com]
- 10. youtube.com [youtube.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
